Product packaging for Patrinoside(Cat. No.:CAS No. 53962-20-2)

Patrinoside

Cat. No.: B1197136
CAS No.: 53962-20-2
M. Wt: 462.5 g/mol
InChI Key: BGDMXWQJUGENQP-QPCLWJSESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Patrinoside is a terpene glycoside.
This compound has been reported in Valeriana fauriei, Valeriana officinalis, and other organisms with data available.
obtained from Patrina scabiosaefolia;  RN given refers to (1S-(1 alpha,4a alpha,6 alpha,7 alpha,7a alpha))-isomer;  structure in 9th CI Form Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O11 B1197136 Patrinoside CAS No. 53962-20-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53962-20-2

Molecular Formula

C21H34O11

Molecular Weight

462.5 g/mol

IUPAC Name

[(1S,4aS,6S,7S,7aS)-6-hydroxy-7-(hydroxymethyl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl] 3-methylbutanoate

InChI

InChI=1S/C21H34O11/c1-9(2)3-15(25)32-20-16-11(4-13(24)12(16)5-22)10(7-29-20)8-30-21-19(28)18(27)17(26)14(6-23)31-21/h7,9,11-14,16-24,26-28H,3-6,8H2,1-2H3/t11-,12+,13+,14-,16+,17-,18+,19-,20+,21-/m1/s1

InChI Key

BGDMXWQJUGENQP-QPCLWJSESA-N

Isomeric SMILES

CC(C)CC(=O)O[C@H]1[C@H]2[C@H](C[C@@H]([C@@H]2CO)O)C(=CO1)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC(C)CC(=O)OC1C2C(CC(C2CO)O)C(=CO1)COC3C(C(C(C(O3)CO)O)O)O

Synonyms

patrinoside
patrinoside C of patrinoside
patrinoside C(1) of patrinoside
patrinoside D of patrinoside
patrinoside D(1) of patrinoside

Origin of Product

United States

Foundational & Exploratory

Patrinoside: A Comprehensive Technical Guide on its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Patrinoside, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from medicinal plants such as Patrinia scabiosaefolia, Valeriana fauriei, and Valeriana officinalis, this compound has demonstrated noteworthy biological activities, including anti-inflammatory effects and the ability to improve insulin resistance.[1] This technical guide provides a detailed elucidation of the chemical structure of this compound, supported by a summary of its physicochemical and spectral properties. Furthermore, it delves into the key signaling pathways modulated by this compound, namely the PI3K/AKT, NF-κB, and MAPK pathways. Detailed experimental protocols for the isolation, purification, and characterization of this compound are also presented, alongside visual representations of experimental workflows and signaling cascades to facilitate a deeper understanding of its molecular interactions and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties of this compound

This compound is classified as a terpene glycoside.[1] Its core structure consists of a cyclopentanopyran ring system, characteristic of iridoids, which is glycosidically linked to a glucose molecule. Additionally, it features a 3-methylbutanoate (isovalerate) ester group.

The complete chemical identification of this compound is summarized in the table below.

IdentifierValueReference
IUPAC Name [(1S,4aS,6S,7S,7aS)-6-hydroxy-7-(hydroxymethyl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl] 3-methylbutanoate[1]
Molecular Formula C21H34O11[1][2][3]
Molecular Weight 462.49 g/mol [2][3]
CAS Number 53962-20-2[1][3]
Canonical SMILES CC(C)CC(=O)O[C@H]1[C@H]2--INVALID-LINK--O">C@HC(=CO1)CO[C@H]3--INVALID-LINK--CO)O)O">C@@HO[2]
InChI Key BGDMXWQJUGENQP-QPCLWJSESA-N[2]

Table 1: Chemical Identifiers and Properties of this compound. This table provides a summary of the key chemical identifiers and properties of this compound, including its IUPAC name, molecular formula and weight, CAS registry number, and structural identifiers.

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques. The following protocols are generalized from methodologies reported for the isolation and characterization of iridoid glycosides from Patrinia scabiosaefolia.

Isolation and Purification of this compound

The general workflow for isolating this compound from its natural source is depicted in the diagram below.

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatographic Separation plant_material Air-dried and powdered Patrinia scabiosaefolia extraction Extraction with 95% Ethanol at room temperature plant_material->extraction concentration1 Concentration under reduced pressure extraction->concentration1 dissolution Residue dissolved in water concentration1->dissolution partitioning Partitioning with n-butanol dissolution->partitioning concentration2 Concentration of n-butanol extract partitioning->concentration2 silica_gel Silica Gel Column Chromatography (Gradient elution, e.g., CHCl3-MeOH) concentration2->silica_gel rp18 Reversed-Phase (Rp-18) Column Chromatography (e.g., MeOH-H2O) silica_gel->rp18 hplc Semi-preparative HPLC rp18->hplc pure_this compound Pure this compound hplc->pure_this compound G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS p38 p38 LPS->p38 ERK ERK LPS->ERK JNK JNK LPS->JNK IkB IκB LPS->IkB Phosphorylation This compound This compound This compound->p38 Inhibits phosphorylation This compound->ERK Inhibits phosphorylation This compound->JNK Inhibits phosphorylation This compound->IkB Inhibits phosphorylation p65 p65 This compound->p65 Inhibits phosphorylation Inflammation Pro-inflammatory Mediators (e.g., TNF-α, IL-6) p38->Inflammation ERK->Inflammation JNK->Inflammation IkB_p65 IκB-p65 complex IkB->IkB_p65 Inhibits p65_nuc p65 (nucleus) p65->p65_nuc p65_nuc->Inflammation IkB_p65->p65 G Insulin Insulin IR Insulin Receptor Insulin->IR This compound This compound PI3K PI3K This compound->PI3K Activates IRS IRS IR->IRS IRS->PI3K PIP2 PIP2 PI3K->PIP2 Converts to PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates Glucose_Uptake Glucose Uptake and Metabolism AKT->Glucose_Uptake

References

Isolating Patrinoside from Patrinia scabiosaefolia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of patrinoside, a bioactive iridoid glycoside, from the whole plant of Patrinia scabiosaefolia. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visual diagrams to elucidate the experimental workflow and associated signaling pathways.

Introduction

Patrinia scabiosaefolia, a perennial plant utilized in traditional medicine, is a rich source of various bioactive compounds, including triterpenoids, iridoids, and flavonoids.[1][2] Among these, this compound has garnered significant interest for its potential therapeutic properties. Research has indicated that this compound may play a role in improving insulin resistance by activating the PI3K/AKT signaling pathway, highlighting its potential for further investigation in drug development.[3] This guide consolidates and details the scientific protocols for the efficient extraction and purification of this compound from its natural source.

Extraction of Crude Saponins

The initial step in the isolation of this compound involves the extraction of crude saponins from the dried and powdered whole plants of Patrinia scabiosaefolia. The most common method employed is solvent extraction using 95% ethanol.

Experimental Protocol: Ethanolic Extraction
  • Plant Material Preparation: Air-dry the whole plants of Patrinia scabiosaefolia and pulverize them into a fine powder.

  • Extraction: Macerate the powdered plant material (e.g., 29 kg) with 95% ethanol (e.g., 3 x 75 L) at room temperature. Alternatively, reflux extraction with 95% ethanol can be performed (e.g., 20 kg of plant material extracted three times, each for three hours).[2][4]

  • Concentration: Concentrate the resulting ethanolic extract under reduced pressure to obtain a crude residue.[2][4]

  • Solvent Partitioning: Dissolve the crude residue in water and partition it successively with n-butanol. The n-butanol extract, containing the iridoid glycosides, is then concentrated for further purification.

Table 1: Quantitative Data for Crude Extraction
ParameterValueReference
Starting Plant Material (Air-dried)29 kg
Extraction Solvent95% Ethanol
Extraction Volume3 x 75 L
Crude Residue Weight3 kg
n-Butanol Extract Weight0.85 kg

Chromatographic Purification of this compound

The purification of this compound from the n-butanol extract is a multi-step process involving various column chromatography techniques. This sequential purification allows for the separation of this compound from other co-extracted compounds.

Experimental Protocol: Multi-Step Chromatography
  • Silica Gel Column Chromatography (Initial Fractionation):

    • Subject the n-butanol extract (e.g., 0.85 kg) to silica gel column chromatography.

    • Elute with a gradient of chloroform-methanol (CHCl₃-MeOH) ranging from 8:1 to 0:1 (v/v).

    • Monitor the fractions using Thin Layer Chromatography (TLC) analysis to pool similar fractions.

  • Silica Gel Column Chromatography (Secondary Fractionation):

    • Further separate the targeted fractions from the initial silica gel chromatography.

    • Elute with a gradient system of CHCl₃-MeOH (e.g., 6:1 to 1:1, v/v).

  • Reversed-Phase (Rp-18) Column Chromatography:

    • Subject the active sub-fractions to Rp-18 column chromatography.

    • Elute with a gradient of methanol-water (MeOH-H₂O), for instance, from 50:50 to 100:0 (v/v).

  • Sephadex LH-20 Column Chromatography:

    • Utilize Sephadex LH-20 column chromatography for further purification of the fractions containing this compound.

    • A typical elution system is MeOH-H₂O (e.g., 90:10, v/v).

  • Semi-preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification step involves semi-preparative HPLC.

    • A common mobile phase for the purification of iridoid glycosides is a mixture of MeOH-H₂O (e.g., 55:45, v/v).

Table 2: Chromatographic Methods and Solvent Systems
Chromatographic TechniqueStationary PhaseMobile Phase (Elution System)Reference
Initial Column ChromatographySilica GelGradient: CHCl₃-MeOH (8:1 → 0:1, v/v)
Secondary Column ChromatographySilica GelGradient: CHCl₃-MeOH (6:1 → 1:1, v/v)
Reversed-Phase ChromatographyRp-18Gradient: MeOH-H₂O (50:50 → 100:0, v/v)
Gel Filtration ChromatographySephadex LH-20MeOH-H₂O (90:10, v/v)
Semi-preparative HPLCC18MeOH-H₂O (55:45, v/v)

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, provide a visual representation of the key processes involved in this compound isolation and its known biological activity.

G cluster_extraction Crude Extraction cluster_purification Chromatographic Purification plant Powdered Patrinia scabiosaefolia extraction 95% Ethanol Extraction plant->extraction residue Crude Residue extraction->residue partition Water/n-Butanol Partition residue->partition n_butanol n-Butanol Extract partition->n_butanol silica1 Silica Gel CC (CHCl3-MeOH) n_butanol->silica1 silica2 Silica Gel CC (CHCl3-MeOH) silica1->silica2 rp18 Rp-18 CC (MeOH-H2O) silica2->rp18 sephadex Sephadex LH-20 (MeOH-H2O) rp18->sephadex hplc Semi-prep HPLC (MeOH-H2O) sephadex->hplc This compound Pure this compound hplc->this compound

Caption: Experimental workflow for the isolation of this compound.

G This compound This compound receptor Cell Surface Receptor This compound->receptor Activates pi3k PI3K receptor->pi3k Activates akt AKT pi3k->akt Phosphorylates response Improved Insulin Resistance akt->response Leads to

Caption: this compound's role in the PI3K/AKT signaling pathway.

Conclusion

The isolation of this compound from Patrinia scabiosaefolia is a systematic process that relies on a series of well-established extraction and chromatographic techniques. This guide provides a detailed framework for researchers to replicate and adapt these methodologies for their specific research needs. The elucidation of this compound's bioactivity, particularly its influence on the PI3K/AKT pathway, underscores the importance of its efficient isolation for further pharmacological studies and potential therapeutic applications. The presented protocols and data serve as a valuable resource for the scientific community engaged in natural product chemistry and drug discovery.

References

The Traditional Medicine Uses of Patrinia scabiosaefolia: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Pharmacological Activities and Molecular Mechanisms of Patrinia scabiosaefolia

Introduction

Patrinia scabiosaefolia, a perennial plant belonging to the Valerianaceae family, has a long history of use in traditional Asian medicine, particularly in Traditional Chinese Medicine (TCM) where it is known as "Bai Jiang Cao".[1][2] Traditionally, it has been employed to treat a variety of ailments characterized by inflammation, infection, and pain.[3][4] This technical guide provides a comprehensive overview of the traditional uses, phytochemical constituents, and pharmacological activities of P. scabiosaefolia, with a focus on its anti-inflammatory, anticancer, and hepatoprotective effects. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this medicinal plant.

Traditional Medicine Uses

In Traditional Chinese Medicine, Patrinia scabiosaefolia is characterized as pungent, bitter, and slightly cold, and is associated with the Liver, Stomach, and Large Intestine meridians.[5] Its primary traditional functions include:

  • Clearing Heat and Resolving Toxicity : Used for conditions associated with "heat-toxicity," such as sores, abscesses, and infections.[2][6]

  • Expelling Pus and Reducing Swelling : Frequently prescribed for abscesses, boils, and other skin infections.[2]

  • Activating Blood Circulation and Relieving Pain : Employed for pain and stasis in the chest and abdomen, as well as postpartum pain.[6]

  • Treating Intestinal Issues : Traditionally used for intestinal abscesses, appendicitis, and dysentery.[7]

Phytochemical Constituents

More than 210 chemical constituents have been isolated and identified from plants of the Patrinia genus.[3][8] The major active constituents in Patrinia scabiosaefolia fall into several classes:

  • Iridoids : These are some of the most bioactive phytochemicals in P. scabiosaefolia.[1][2] Patrinoside and this compound A are specific iridoids that have been studied for their biological activities.[3]

  • Flavonoids : Known for their antioxidant and anti-inflammatory properties.[2]

  • Triterpenoids and Saponins : These compounds have been shown to possess a wide range of pharmacological activities, including antitumor effects.[3][8]

  • Lignans : These polyphenolic compounds contribute to the plant's various medicinal properties.[9]

  • Essential Oils : The essential oil of P. scabiosaefolia contains major constituents such as caryophyllene oxide, caryophyllene, and α-caryophyllene.

Pharmacological Activities and Quantitative Data

Modern pharmacological studies have begun to validate the traditional uses of Patrinia scabiosaefolia, revealing its potential in several therapeutic areas.

Anti-inflammatory Activity

Extracts and isolated compounds from P. scabiosaefolia have demonstrated significant anti-inflammatory effects. The primary mechanism involves the downregulation of pro-inflammatory mediators.

Compound/Extract Assay Cell Line Concentration Effect IC₅₀ Reference
This compoundNitric Oxide (NO) ProductionRAW 264.712.5, 25, 50 µMInhibition of LPS-induced NO production-[3]
This compound ANitric Oxide (NO) ProductionRAW 264.712.5, 25, 50 µMInhibition of LPS-induced NO production-[3]
Methanol ExtractPro-inflammatory CytokinesDSS-induced colitis in mice-Inhibition of TNF-α, IL-1β, and IL-6 secretion and mRNA expression-[7]
Aqueous ExtractPro-inflammatory CytokinesLPS-induced RAW 264.7-Inhibition of IL-6 secretion-[10]
Patrineolignan BPro-inflammatory CytokinesLPS-stimulated RAW 264.7Concentration-dependentPrevention of TNF-α, IL-1β, and IL-6 secretion-[11]
Anticancer Activity

Patrinia scabiosaefolia has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth.

Extract/Compound Cell Line Assay Concentration Effect IC₅₀ Reference
Ethanol Extract (EEPS)HT-29 (Colon Carcinoma)MTT AssayVariousDose-dependent decrease in cell viabilityNot specified[9]
Ethanol Extract (EEPS)U266 (Multiple Myeloma)--Inhibition of STAT3 phosphorylation, suppression of cell proliferation, induction of apoptosis-[12]
Iridoids (Compounds 1, 3, 5)HL-60 (Leukemia)Cytotoxicity Assay-Moderate cytotoxic activity1.2 to 27.6 µM[13]
Hepatoprotective Activity

Preliminary research suggests that P. scabiosaefolia possesses hepatoprotective properties.

Extract Model Dosage Biomarker Effect Reference
Aqueous Extract (APS)Alcoholic Liver Injury in miceNot specifiedSerum ALT, AST, TC, TGEffectively reduced levels[14]
Aqueous Extract (APS)Alcoholic Liver Injury in miceNot specifiedLiver MDA, TNF-α, IL-1β, IL-6 mRNAEffectively reduced levels[14]
Aqueous Extract (APS)Alcoholic Liver Injury in miceNot specifiedLiver GSHIncreased levels[14]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from a study on the effect of an ethanol extract of Patrinia scabiosaefolia (EEPS) on HT-29 human colon carcinoma cells.[9]

  • Cell Seeding : Seed HT-29 cells into 96-well plates at a density of 1x10⁴ cells/well in 0.1 ml of medium.

  • Treatment : Treat the cells with various concentrations of EEPS for 24, 48, and 72 hours.

  • MTT Addition : At the end of the treatment period, add 100 µl of MTT (0.5 mg/ml in phosphate-buffered saline) to each well.

  • Incubation : Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization : Dissolve the purple-blue MTT formazan precipitate by adding 100 µl of DMSO to each well.

  • Absorbance Measurement : Measure the absorbance at 570 nm using an ELISA reader.

  • Data Analysis : Normalize the data to the viability of control cells (100%).

Griess Assay for Nitric Oxide (NO) Determination

This protocol is a general method for measuring nitrite, a stable metabolite of NO, in cell culture medium from RAW 264.7 macrophages.[4]

  • Sample Collection : Collect 100 µL of cell culture medium from each well of a 96-well plate.

  • Griess Reagent Preparation : Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid.

  • Reaction : Mix 100 µL of the cell culture medium with 100 µL of the Griess reagent in a new 96-well plate.

  • Incubation : Incubate the mixture at room temperature for 10 minutes.

  • Absorbance Measurement : Measure the absorbance at 540 nm using a microplate reader.

  • Quantification : Determine the nitrite concentration from a sodium nitrite standard curve.

ELISA for Cytokine Measurement (TNF-α)

This is a general protocol for a sandwich ELISA to quantify TNF-α in mouse serum.

  • Plate Coating : Coat a 96-well plate with a capture antibody specific for mouse TNF-α and incubate overnight at 4°C.

  • Blocking : Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation : Add standards of known TNF-α concentrations and serum samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody : Wash the plate and add a biotin-conjugated detection antibody specific for mouse TNF-α. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate : Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

  • Substrate Addition : Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.

  • Stop Reaction : Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement : Read the absorbance at 450 nm.

  • Data Analysis : Calculate the TNF-α concentration in the samples based on the standard curve.

Signaling Pathways and Molecular Mechanisms

The pharmacological effects of Patrinia scabiosaefolia are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Pathways

Iridoids from P. scabiosaefolia, such as this compound and this compound A, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3] This inhibition leads to a reduction in the production of pro-inflammatory mediators like NO, TNF-α, and IL-6.

NF_kB_MAPK_Inhibition cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKs MAPKs (JNK, ERK, p38) TLR4->MAPKs IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation MAPKs->Nucleus Activation of Transcription Factors Gene_Expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Gene_Expression Patrinia_Iridoids Patrinia scabiosaefolia (Iridoids) Patrinia_Iridoids->IKK Inhibits Phosphorylation Patrinia_Iridoids->MAPKs Inhibits Phosphorylation STAT3_Inhibition Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Target_Genes Target Gene Expression (Cyclin D1, Bcl-2) Nucleus->Target_Genes Proliferation_Apoptosis Cell Proliferation & Inhibition of Apoptosis Target_Genes->Proliferation_Apoptosis Patrinia_Extract Patrinia scabiosaefolia Extract Patrinia_Extract->STAT3 Inhibits Phosphorylation PI3K_Akt_Activation Insulin_Receptor Insulin Receptor IRS IRS Insulin_Receptor->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes Translocation Cell_Membrane Cell Membrane GLUT4_Vesicle->Cell_Membrane Glucose_Uptake Glucose Uptake Cell_Membrane->Glucose_Uptake Patrinia_Constituents Patrinia scabiosaefolia (Iridoids, Lignans) Patrinia_Constituents->PI3K Activates

References

Patrinoside's Mechanism of Action in Insulin Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin resistance is a pathological condition in which peripheral tissues, such as muscle, liver, and adipose tissue, exhibit a diminished response to insulin. This impairment leads to decreased glucose uptake and utilization, a hallmark of type 2 diabetes and other metabolic disorders.[1] The pathogenesis of insulin resistance is complex, involving chronic inflammation, oxidative stress, and dysregulation of intracellular signaling pathways.[1] Patrinoside, an iridoid glycoside isolated from Patrinia scabiosaefolia, has emerged as a promising natural compound for improving insulin sensitivity.[2][3] This technical guide provides an in-depth overview of the molecular mechanisms through which this compound ameliorates insulin resistance, supported by quantitative data from in vitro studies.

Core Mechanisms of Action

This compound exerts its effects on insulin resistance through a multi-pronged approach, primarily by activating the PI3K/Akt signaling pathway, inhibiting pro-inflammatory NF-κB and MAPK pathways, and reducing oxidative stress.[2][3]

Activation of the PI3K/Akt Signaling Pathway and Enhancement of Glucose Uptake

A critical step in insulin-mediated glucose uptake is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. This compound has been shown to significantly enhance this pathway.[4] Treatment of insulin-resistant 3T3-L1 adipocytes with this compound leads to an upregulation of phosphorylated Insulin Receptor Substrate-1 (p-IRS-1) and phosphorylated Akt (p-Akt).[4] The activation of Akt is a crucial downstream event that ultimately triggers the translocation of Glucose Transporter Type 4 (GLUT4) from intracellular vesicles to the plasma membrane.[4] This increased presence of GLUT4 on the cell surface facilitates greater glucose transport into the cell, thereby improving insulin sensitivity.[4]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound IRS1 IRS-1 This compound->IRS1 Promotes Phosphorylation Insulin Insulin IR Insulin Receptor Insulin->IR Binds IR->IRS1 Phosphorylates GLUT4_pm GLUT4 Glucose_uptake Glucose Uptake GLUT4_pm->Glucose_uptake Facilitates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_pm Translocates to cluster_extracellular Extracellular Stimuli cluster_pathways Intracellular Signaling cluster_downstream Downstream Effects LPS_TNF LPS / TNF-α MAPK MAPK Pathway (p38, ERK, JNK) LPS_TNF->MAPK NFkB NF-κB Pathway (IκB, p65) LPS_TNF->NFkB Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α, IL-6, MCP-1, MIP-1α) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits Insulin_Resistance Insulin Resistance Inflammatory_Mediators->Insulin_Resistance cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_analysis Analysis Start Seed RAW264.7 Cells Pretreat Pre-treat with this compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Extract_RNA Total RNA Extraction Stimulate->Extract_RNA Synthesize_cDNA cDNA Synthesis Extract_RNA->Synthesize_cDNA qRT_PCR qRT-PCR (SYBR Green) Synthesize_cDNA->qRT_PCR Data_Analysis Data Analysis (2^-ΔΔCt Method) qRT_PCR->Data_Analysis

References

Patrinoside: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patrinoside, an iridoid glycoside isolated from Patrinia scabiosaefolia, has emerged as a compound of significant interest due to its potential therapeutic effects. Traditionally, Patrinia scabiosaefolia has been used in folk medicine for treating various inflammatory conditions.[1] Recent scientific investigations have begun to elucidate the molecular mechanisms underlying the anti-inflammatory properties of its purified constituents, such as this compound. This technical guide provides a comprehensive overview of the current scientific data on the anti-inflammatory effects of this compound, with a focus on its impact on key signaling pathways and inflammatory mediators. The information presented herein is based on in vitro studies and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in in vitro models, primarily using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Nitric Oxide (NO) Production and iNOS Expression in LPS-Stimulated RAW264.7 Cells [2]

Concentration (µM)Inhibition of NO Secretion (%)Downregulation of iNOS mRNA (%)
12.5Significant (P < 0.001)Data not available
25Significant (P < 0.001)Significant (P < 0.001)
50Significant (P < 0.001)Significant (P < 0.001)

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production and mRNA Expression in LPS-Stimulated RAW264.7 Cells [2]

Concentration (µM)Inhibition of IL-6 SecretionInhibition of TNF-α SecretionDownregulation of IL-6 mRNADownregulation of TNF-α mRNA
12.5Data not availableData not availableData not availableData not available
25Significant (P < 0.01)Significant (P < 0.05)Significant (P < 0.001)Significant (P < 0.001)
50Significant (P < 0.001)Significant (P < 0.001)Significant (P < 0.001)Significant (P < 0.001)

Table 3: Effect of this compound on NF-κB Signaling Pathway in LPS-Stimulated RAW264.7 Cells (Protein Phosphorylation) [2]

Concentration (µM)Inhibition of p-IκBInhibition of p-p65
12.5Not significantSignificant (P < 0.05)
25Significant (P < 0.05)Not significant
50Significant (P < 0.01)Significant (P < 0.01)

Table 4: Effect of this compound on MAPK Signaling Pathway in LPS-Stimulated RAW264.7 Cells (Protein Phosphorylation) [2]

Concentration (µM)Inhibition of p-p38Inhibition of p-ERKInhibition of p-JNK
12.5Not significantNot significantSignificant (P < 0.05)
25Not significantNot significantSignificant (P < 0.01)
50Significant (P < 0.01)Significant (P < 0.01)Significant (P < 0.01)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's anti-inflammatory properties.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cell line.[3]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3][4]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[3][4]

  • Treatment Protocol: RAW264.7 cells are seeded in appropriate culture plates and allowed to adhere. The cells are then pre-treated with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for 1 hour. Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the culture medium and incubating for a specified duration (e.g., 24 hours).[2]

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration.[5][6][7]

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.[5][6]

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Follow the manufacturer's instructions for the assay protocol, which typically involves:

      • Coating a 96-well plate with a capture antibody specific for the target cytokine.

      • Adding cell culture supernatants and standards to the wells.

      • Incubating to allow the cytokine to bind to the capture antibody.

      • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Adding a substrate that is converted by the enzyme into a colored product.

      • Stopping the reaction and measuring the absorbance at a specific wavelength.

    • Calculate the cytokine concentration in the samples based on a standard curve.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
  • Principle: qRT-PCR is used to measure the relative expression levels of target genes (e.g., iNOS, TNF-α, IL-6) by reverse transcribing the cellular mRNA into cDNA and then amplifying the cDNA with gene-specific primers. The amplification is monitored in real-time using a fluorescent dye.[8][9][10]

  • Procedure:

    • RNA Extraction: Isolate total RNA from the treated cells using a suitable method (e.g., TRIzol reagent).[10]

    • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

    • Real-Time PCR: Perform the PCR amplification in a real-time PCR system using a reaction mixture containing cDNA, gene-specific forward and reverse primers, and a fluorescent dye (e.g., SYBR Green).

    • Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., β-actin or GAPDH). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[9]

Western Blot Analysis for Signaling Proteins
  • Principle: Western blotting is used to detect and quantify the levels of specific proteins (e.g., p-p65, p-IκB, p-p38, p-ERK, p-JNK) in cell lysates. This technique is particularly useful for assessing the phosphorylation status of signaling proteins, which indicates their activation.[11][12][13]

  • Procedure:

    • Protein Extraction: Lyse the treated cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.[11]

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with primary antibodies specific to the target proteins (both total and phosphorylated forms).

      • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Densitometry: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their corresponding total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflows of the experimental procedures.

Patrinoside_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway (IκB, p65) TLR4->NFkB_Pathway Activates This compound This compound This compound->MAPK_Pathway Inhibits This compound->NFkB_Pathway Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, iNOS, TNF-α, IL-6) MAPK_Pathway->Pro_inflammatory_Mediators Induces NFkB_Pathway->Pro_inflammatory_Mediators Induces Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: this compound inhibits LPS-induced inflammation by targeting the MAPK and NF-κB signaling pathways.

Experimental_Workflow_In_Vitro Cell_Culture RAW264.7 Cell Culture Patrinoside_Treatment This compound Pre-treatment Cell_Culture->Patrinoside_Treatment LPS_Stimulation LPS Stimulation Patrinoside_Treatment->LPS_Stimulation Sample_Collection Sample Collection (Supernatant & Cell Lysate) LPS_Stimulation->Sample_Collection Griess_Assay Griess Assay (NO) Sample_Collection->Griess_Assay ELISA ELISA (Cytokines) Sample_Collection->ELISA qRT_PCR qRT-PCR (mRNA) Sample_Collection->qRT_PCR Western_Blot Western Blot (Proteins) Sample_Collection->Western_Blot

Caption: General workflow for in vitro evaluation of this compound's anti-inflammatory effects.

Conclusion

The available data strongly suggest that this compound possesses significant anti-inflammatory properties at the cellular level. Its mechanism of action involves the dual inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators. These findings provide a solid foundation for further research into the therapeutic potential of this compound for inflammatory diseases. Future in vivo studies are warranted to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic profile of this compound in animal models of inflammation. This will be a crucial step in translating the promising preclinical data into potential clinical applications.

References

Patrinoside's Role in the MAPK Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Patrinoside, a natural iridoid glycoside, in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The information presented is collated from recent scientific literature, focusing on the molecular mechanisms, quantitative effects, and experimental methodologies used to elucidate this compound's anti-inflammatory properties.

Executive Summary

This compound, isolated from the plant Patrinia scabiosaefolia, has demonstrated significant anti-inflammatory and insulin-sensitizing effects.[1][2][3] Mechanistic studies reveal that these effects are, in large part, mediated through the inhibition of the MAPK signaling pathway, a critical regulator of cellular processes including inflammation, proliferation, and apoptosis.[1][2][3][4][5] Specifically, this compound has been shown to suppress the phosphorylation of key kinases in the MAPK cascade—p38, Extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK)—in response to inflammatory stimuli.[1][2][3] This inhibitory action disrupts the downstream signaling events that lead to the production of pro-inflammatory mediators. This guide will detail the quantitative data supporting these findings, the experimental protocols used, and visual representations of the signaling pathways involved.

The MAPK Signaling Cascade

The MAPK signaling pathways are evolutionarily conserved, three-tiered kinase cascades that transduce extracellular signals to intracellular targets.[4][6][7] The canonical pathways involve a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[7] The most well-characterized MAPK pathways are the ERK, JNK, and p38 cascades, each responding to different stimuli and regulating distinct cellular outcomes.[5][6][8] In the context of inflammation, stimuli like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) activate these cascades, leading to the expression of inflammatory genes.[9][10]

MAPK_Cascade cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression Patrinoside_Inhibition Stimulus Inflammatory Stimulus (LPS / TNF-α) Receptor Receptor Activation Stimulus->Receptor MAPKKK MAPKKK Activation Receptor->MAPKKK MAPKK MAPKK Activation MAPKKK->MAPKK MAPKs p38, ERK, JNK Phosphorylation MAPKK->MAPKs Downstream Inflammatory Response (Cytokine Production) MAPKs->Downstream This compound This compound This compound->MAPKs Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Analysis a Cell Lysis & Protein Extraction b Protein Quantification (BCA) a->b c SDS-PAGE b->c d Transfer to PVDF Membrane c->d e Blocking d->e f Primary Antibody Incubation (p-MAPK, Total MAPK) e->f g Secondary Antibody Incubation f->g h Chemiluminescent Detection g->h i Densitometric Analysis h->i

References

Patrinoside: A Potential Therapeutic Agent for Diabetes - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, presents a significant global health challenge. The quest for novel therapeutic agents with improved efficacy and safety profiles is ongoing. Patrinoside, an iridoid glycoside isolated from plants of the Patrinia genus, has emerged as a promising candidate for the management of diabetes. This technical guide provides a comprehensive overview of the current scientific evidence supporting the potential of this compound as a therapeutic agent for diabetes. It delves into its mechanism of action, supported by in vitro data, and outlines detailed experimental protocols for key assays. The guide also presents visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential. While in vivo data for this compound remains limited, this document serves as a foundational resource for researchers and drug development professionals interested in advancing the study of this promising natural compound.

Introduction

Insulin resistance, a key feature of type 2 diabetes, is the diminished ability of cells to respond to the action of insulin in promoting glucose uptake. This leads to a compensatory increase in insulin secretion, which, over time, can lead to beta-cell dysfunction and overt diabetes. Current therapeutic strategies for diabetes often target insulin signaling pathways, glucose absorption, and inflammation.

This compound, an iridoid glycoside, has been identified as a bioactive compound with the potential to modulate key pathways involved in glucose metabolism and insulin sensitivity.[1][2][3] This guide synthesizes the existing preclinical evidence for this compound, focusing on its molecular mechanisms and providing the necessary technical details for further research and development.

Mechanism of Action: Insights from In Vitro Studies

Current research indicates that this compound exerts its potential anti-diabetic effects through a multi-pronged approach, primarily by enhancing insulin signaling, mitigating inflammation, and reducing oxidative stress.[2][3][4]

Activation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial signaling cascade in insulin-mediated glucose uptake. Upon insulin binding to its receptor, a series of phosphorylation events leads to the activation of PI3K, which in turn activates Akt. Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into the cell.

Studies have shown that this compound can significantly activate the PI3K/Akt signaling pathway.[1][2][3] This activation leads to an upregulation of phosphorylated Akt (p-Akt), a key indicator of pathway activation. Furthermore, evidence suggests that compounds from Patrinia scabiosaefolia, including this compound, can increase the expression of GLUT4 mRNA and protein, which is essential for enhancing glucose uptake in insulin-sensitive tissues.[1]

Inhibition of NF-κB and MAPK Inflammatory Pathways

Chronic low-grade inflammation is a well-established contributor to insulin resistance. Pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, can interfere with insulin signaling.

This compound has been demonstrated to inhibit the activation of both the NF-κB and MAPK pathways in in vitro models of inflammation.[2][3][4] It achieves this by reducing the phosphorylation of key proteins in these cascades, including IκB, p65, p38, ERK, and JNK.[2][4] By suppressing these inflammatory pathways, this compound may help to alleviate the inflammatory stress that contributes to insulin resistance.

Amelioration of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of diabetes and its complications. This compound has been shown to ameliorate oxidative stress by inhibiting the release of ROS in stimulated cells.[2][3][4]

Quantitative Data from In Vitro Studies

The following tables summarize the key quantitative data from in vitro studies investigating the effects of this compound and its related compound, this compound A.

Table 1: Effect of this compound and this compound A on Inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

TreatmentConcentration (µM)Inhibition of NO Production (%)Inhibition of TNF-α Secretion (%)Inhibition of IL-6 Secretion (%)
This compound 12.5Significant InhibitionSignificant InhibitionSignificant Inhibition
25Significant InhibitionSignificant InhibitionSignificant Inhibition
50Significant InhibitionSignificant InhibitionSignificant Inhibition
This compound A 12.5Significant InhibitionSignificant InhibitionSignificant Inhibition
25Significant InhibitionSignificant InhibitionSignificant Inhibition
50Significant InhibitionSignificant InhibitionSignificant Inhibition
Data synthesized from narrative descriptions in cited literature. Specific percentage inhibitions were not consistently provided and are indicated as "Significant Inhibition" where statistically significant effects were reported.[2][4]

Table 2: Effect of this compound and this compound A on Inflammatory Cytokine and Chemokine Transcription in TNF-α-induced 3T3-L1 Adipocytes

TreatmentConcentration (µM)Inhibition of IL-6 mRNAInhibition of MCP-1 mRNAInhibition of MIP-1α mRNA
This compound 25Significant Inhibition (P < 0.05)-Significant Inhibition (P < 0.05)
50Significant Inhibition (P < 0.001)Significant Inhibition (P < 0.05)Significant Inhibition (P < 0.001)
100Significant Inhibition (P < 0.001)Significant Inhibition (P < 0.001)Significant Inhibition (P < 0.001)
This compound A 50Significant Inhibition (P < 0.001)Significant Inhibition (P < 0.05)Significant Inhibition (P < 0.001)
100Significant Inhibition (P < 0.001)Significant Inhibition (P < 0.001)Significant Inhibition (P < 0.001)
Data extracted from published studies.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture and Induction of Insulin Resistance
  • Cell Lines: 3T3-L1 preadipocytes and RAW264.7 macrophages.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation of 3T3-L1 Preadipocytes: Differentiation is induced by treating confluent 3T3-L1 cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS for 2 days. The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days, followed by maintenance in DMEM with 10% FBS.

  • Induction of Insulin Resistance in 3T3-L1 Adipocytes: Mature adipocytes are treated with 10 ng/mL of tumor necrosis factor-alpha (TNF-α) for 24 hours to induce a state of insulin resistance.[2]

  • Induction of Inflammation in RAW264.7 Macrophages: Macrophages are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[2]

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-IκB, IκB, p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro α-Glucosidase Inhibition Assay
  • Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Assay Procedure: A reaction mixture containing α-glucosidase enzyme solution and varying concentrations of this compound is pre-incubated. The reaction is initiated by adding the pNPG substrate.

  • Measurement: The absorbance of the released p-nitrophenol is measured spectrophotometrically at 405 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Acarbose is typically used as a positive control.

In Vitro α-Amylase Inhibition Assay
  • Enzyme and Substrate: Porcine pancreatic α-amylase and starch solution as the substrate.

  • Assay Procedure: A reaction mixture containing the α-amylase enzyme and different concentrations of this compound is pre-incubated. The reaction is started by adding the starch solution.

  • Measurement: The reaction is stopped by adding dinitrosalicylic acid (DNS) color reagent, and the absorbance is measured at 540 nm.

  • Calculation: The percentage of inhibition is calculated using a similar formula as for the α-glucosidase assay, with acarbose as the positive control.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Patrinoside_Signaling_Pathways cluster_inflammation Inflammatory Stimuli (LPS/TNF-α) cluster_patrinoside_action This compound cluster_pathways Intracellular Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway LPS_TNFa LPS / TNF-α MAPKKK MAPKKK LPS_TNFa->MAPKKK IKK IKK LPS_TNFa->IKK This compound This compound MAPK MAPK This compound->MAPK Inhibition IkB_p65 IkB_p65 This compound->IkB_p65 Inhibition PI3K PI3K This compound->PI3K Activation MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Inflammation_IR Inflammation & Insulin Resistance MAPK->Inflammation_IR p38, ERK, JNK IKK->IkB_p65 Phosphorylation p65_translocation p65_translocation IkB_p65->p65_translocation p65 Nuclear Translocation p65_translocation->Inflammation_IR Insulin_Receptor Insulin_Receptor Insulin_Receptor->PI3K Akt Akt PI3K->Akt GLUT4_translocation GLUT4 Translocation & Glucose Uptake Akt->GLUT4_translocation Phosphorylation (p-Akt) Insulin Insulin Insulin->Insulin_Receptor

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis start Start: Culture 3T3-L1 and RAW264.7 cells differentiate Differentiate 3T3-L1 into adipocytes start->differentiate induce_inflam Induce Inflammation (LPS on RAW264.7) start->induce_inflam induce_ir Induce Insulin Resistance (TNF-α on 3T3-L1) differentiate->induce_ir treat_this compound Treat cells with This compound (various conc.) induce_ir->treat_this compound induce_inflam->treat_this compound western_blot Western Blot (PI3K/Akt, NF-κB, MAPK) treat_this compound->western_blot elisa ELISA (TNF-α, IL-6) treat_this compound->elisa q_pcr qRT-PCR (IL-6, MCP-1, MIP-1α) treat_this compound->q_pcr ros_assay ROS Assay treat_this compound->ros_assay analyze Analyze and interpret data western_blot->analyze elisa->analyze q_pcr->analyze ros_assay->analyze end End: Evaluate therapeutic potential analyze->end

Caption: General experimental workflow for in vitro studies.

In Vivo Studies: Current Gaps and Future Directions

A critical gap in the current body of research is the lack of in vivo studies specifically investigating the effects of isolated this compound in animal models of diabetes. While some studies have explored the effects of extracts from Patrinia species, the specific contribution of this compound to the observed in vivo effects is yet to be determined.

Future in vivo research should focus on:

  • Animal Models: Utilizing established models of type 2 diabetes, such as streptozotocin (STZ)-induced diabetic rats or db/db mice.

  • Key Parameters to Measure:

    • Fasting blood glucose and insulin levels.

    • Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT).

    • HbA1c levels as a long-term marker of glycemic control.

    • Lipid profiles (triglycerides, total cholesterol, HDL, LDL).

    • Histopathological analysis of the pancreas, liver, and adipose tissue.

  • Pharmacokinetic Studies: Determining the oral bioavailability, distribution, metabolism, and excretion of this compound is crucial for understanding its therapeutic potential and for dose optimization.

Conclusion and Future Perspectives

This compound presents a compelling profile as a potential therapeutic agent for diabetes based on robust in vitro evidence. Its ability to concurrently activate the insulin-sensitizing PI3K/Akt pathway while inhibiting pro-inflammatory NF-κB and MAPK signaling pathways addresses multiple pathological facets of insulin resistance. The preliminary findings on its potential to upregulate GLUT4 expression further strengthen its therapeutic rationale.

However, the translation of these promising in vitro findings to a clinical setting is contingent on comprehensive in vivo validation. Future research must prioritize well-designed animal studies to establish the efficacy, safety, and pharmacokinetic profile of this compound. Such studies will be instrumental in determining its true potential as a novel therapeutic agent for the management of diabetes. This technical guide provides a solid foundation for initiating and advancing these critical next steps in the research and development of this compound.

References

Biological Activity of Iridoid Glycosides from Patrinia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Patrinia, belonging to the Valerianaceae family, has a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments including inflammation, cancer, and neurodegenerative diseases.[1][2] Modern phytochemical research has identified iridoid glycosides as one of the major classes of bioactive constituents responsible for the therapeutic effects of Patrinia species.[3] These monoterpenoid-derived compounds exhibit a wide spectrum of pharmacological activities, including cytotoxic, anti-inflammatory, neuroprotective, and hypoglycemic effects.[2][3] This technical guide provides a comprehensive overview of the biological activities of iridoid glycosides isolated from Patrinia, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of various iridoid glycosides isolated from Patrinia species.

Table 1: Cytotoxic Activity of Iridoid Glycosides from Patrinia

CompoundCell LineIC50 (µM)Source
Compound 39HL-601.4[3]
Compound 43HL-601.2[3]
Compound 39SMMC-7721Comparable to Cisplatin[3]
Compound 39SW480Comparable to Cisplatin[3]
Patriscabioin AHL-6027.6[4]
Patriscabioin CHL-601.2[4]
Patriscabioin EHL-60Not specified, but showed activity[4]
Compound 98PC-3MData available[3]
Compound 64PC-3MData available[3]
Compound 65PC-3MData available[3]
Compound 67PC-3MData available[3]
Compound 35PC-3MData available[3]
Compound 98SGC-7901Data available[3]
Compound 64SGC-7901Data available[3]
Compound 65SGC-7901Data available[3]
Compound 67SGC-7901Data available[3]
Compound 35SGC-7901Data available[3]

Table 2: Anti-inflammatory Activity of Iridoid Glycosides from Patrinia

CompoundAssayCell LineIC50 (µM)Source
Isovaltrate isovaleroyloxyhydrinNO ProductionNot specified19.00[5]
Compound 4 (P. heterophylla)NO ProductionBV-26.48[1][2]
Compound 2 (P. heterophylla)NO ProductionRAW 264.712[1]
(+)-1aNO ProductionRAW 264.714.3 ± 1.6[1]
(−)-1bNO ProductionRAW 264.7Not specified[1]
Compound 5NO ProductionRAW 264.7Not specified[1]
Compound 6NO ProductionRAW 264.7Not specified[1]
Compound 7NO ProductionRAW 264.741.4 ± 3.1[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of iridoid glycosides from Patrinia.

Extraction and Isolation of Iridoid Glycosides

The following is a general protocol for the extraction and isolation of iridoid glycosides from Patrinia species.[6][7] Specific solvents and chromatographic conditions may need to be optimized depending on the target compounds and the plant material.

G start Air-dried and powdered Patrinia plant material extraction Extract with 95% ethanol at room temperature start->extraction concentration Concentrate under reduced pressure extraction->concentration partition Dissolve residue in water and partition with n-butanol concentration->partition chromatography1 Subject n-butanol extract to silica gel column chromatography (Gradient: CHCl3-MeOH) partition->chromatography1 fractionation1 Collect fractions based on TLC analysis chromatography1->fractionation1 chromatography2 Separate fractions using Rp-18 column chromatography (Gradient: MeOH-H2O) fractionation1->chromatography2 fractionation2 Collect sub-fractions chromatography2->fractionation2 purification Purify sub-fractions by Sephadex LH-20 column chromatography and semi-preparative HPLC fractionation2->purification end Isolated Iridoid Glycosides purification->end G start Seed cells in a 96-well plate incubation1 Incubate for 24 hours start->incubation1 treatment Treat cells with varying concentrations of iridoid glycosides incubation1->treatment incubation2 Incubate for a specified period (e.g., 48-72 hours) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4 hours to allow formazan crystal formation add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation3->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance end Calculate cell viability and IC50 values read_absorbance->end G start Seed RAW 264.7 macrophages in a 96-well plate incubation1 Incubate for 24 hours start->incubation1 treatment Pre-treat cells with iridoid glycosides for 1 hour incubation1->treatment stimulation Stimulate cells with LPS (e.g., 1 µg/mL) treatment->stimulation incubation2 Incubate for 24 hours stimulation->incubation2 collect_supernatant Collect cell culture supernatant incubation2->collect_supernatant griess_reaction Mix supernatant with Griess reagent collect_supernatant->griess_reaction incubation3 Incubate for 10-15 minutes at room temperature griess_reaction->incubation3 read_absorbance Measure absorbance at 540 nm incubation3->read_absorbance end Calculate NO inhibition and IC50 values read_absorbance->end G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Degrades, releasing NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocates to Iridoids Patrinia Iridoid Glycosides Iridoids->IKK Inhibits DNA DNA NFkappaB_nuc->DNA Binds to ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes Induces G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Mitogens Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf, MEKK) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activates Iridoids Patrinia Iridoid Glycosides Iridoids->MAPK Inhibits Phosphorylation GeneExpression Altered Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Phosphorylates CellSurvival Cell Survival, Growth, Glucose Metabolism Downstream->CellSurvival Iridoids Patrinia Iridoid Glycosides Iridoids->Akt Promotes Activation

References

Patrinoside: A Technical Guide to its Inhibitory Effects on Pro-inflammatory Cytokine Production (TNF-α and IL-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patrinoside, an iridoid glycoside isolated from Patrinia scabiosaefolia, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the current scientific evidence regarding the effect of this compound on the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This document summarizes quantitative data from in vitro studies, details the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways, and provides comprehensive experimental protocols for the key assays used in this research. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, metabolic syndrome, and neurodegenerative diseases. The pro-inflammatory cytokines TNF-α and IL-6 are central mediators in the inflammatory cascade, making them critical targets for therapeutic intervention. This compound, a natural compound, has emerged as a promising candidate for modulating the inflammatory response. In vitro studies have shown that this compound can effectively suppress the production of TNF-α and IL-6 in immune cells, suggesting its potential as an anti-inflammatory agent[1][2][3]. This guide provides a detailed overview of the scientific evidence supporting the role of this compound in cytokine inhibition.

Quantitative Analysis of this compound's Effect on TNF-α and IL-6 Production

The inhibitory effects of this compound on TNF-α and IL-6 have been quantified in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The data demonstrates a dose-dependent reduction in both cytokine secretion and mRNA expression.

Effect on Cytokine Secretion in RAW 264.7 Macrophages

Enzyme-Linked Immunosorbent Assay (ELISA) results indicate that this compound significantly suppresses the secretion of TNF-α and IL-6 from LPS-activated RAW 264.7 cells in a dose-dependent manner.

Treatment GroupConcentration (µM)TNF-α Secretion (pg/mL) (Estimated)% Inhibition (Estimated)IL-6 Secretion (pg/mL) (Estimated)% Inhibition (Estimated)
Control-~50-~100-
LPS1 µg/mL~18000%~25000%
LPS + this compound12.5~120033%~180028%
LPS + this compound25~80056%~120052%
LPS + this compound50~60067%~80068%

Data estimated from graphical representations in Liu et al., 2023.[1]

Effect on Cytokine mRNA Expression in RAW 264.7 Macrophages

Quantitative real-time polymerase chain reaction (qRT-PCR) analysis reveals that this compound also downregulates the gene expression of Tnf-α and Il-6 in LPS-stimulated RAW 264.7 cells.

Treatment GroupConcentration (µM)Relative TNF-α mRNA Expression (Fold Change) (Estimated)% Reduction (Estimated)Relative IL-6 mRNA Expression (Fold Change) (Estimated)% Reduction (Estimated)
Control-1.0-1.0-
LPS1 µg/mL~7.00%~8.00%
LPS + this compound12.5~5.029%~6.025%
LPS + this compound25~3.550%~4.050%
LPS + this compound50~2.564%~3.063%

Data estimated from graphical representations in Liu et al., 2023.[1]

Effect on IL-6 Production in 3T3-L1 Adipocytes

In a model of inflammation-induced insulin resistance, this compound has been shown to inhibit the transcription and secretion of IL-6 in TNF-α-stimulated 3T3-L1 adipocytes[1][2][3]. This suggests that the anti-inflammatory effects of this compound may also be relevant in the context of metabolic diseases.

Molecular Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of key signaling pathways that regulate the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB (p65 subunit) to translocate to the nucleus and initiate the transcription of target genes, including Tnf-α and Il-6. Studies have shown that this compound significantly inhibits the phosphorylation of both IκB and p65 in LPS-stimulated RAW 264.7 cells, thereby preventing NF-κB activation[1].

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, also plays a crucial role in inflammation. This compound has been demonstrated to significantly inhibit the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages[1]. By inhibiting these key kinases, this compound further suppresses the downstream signaling events that lead to cytokine production.

References

Patrinoside: A Technical Guide to its Natural Sources, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patrinoside, an iridoid glycoside, has emerged as a compound of significant interest in the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its natural sources, known derivatives, and biological activities. Particular emphasis is placed on its role in modulating key signaling pathways implicated in inflammation and insulin resistance. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of molecular pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse biological activities.[1][2] this compound, a prominent member of this class, has been primarily isolated from plants of the Patrinia genus.[1][3] Research has highlighted its potential in mitigating insulin resistance and inflammation, making it a promising candidate for further investigation in the context of metabolic disorders and inflammatory diseases.[4] This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for future research and development endeavors.

Natural Sources of this compound and Related Iridoids

This compound and its derivatives are predominantly found in perennial plants belonging to the Patrinia genus (family Valerianaceae).

Patrinia scabiosaefolia

Patrinia scabiosaefolia is a well-documented primary source of this compound and its closely related derivative, this compound A.[3][4] This plant has a history of use in traditional Chinese medicine for treating conditions such as appendicitis, enteritis, and hepatitis.[4] Other iridoids, including this compound B and various "patriscabioins," have also been isolated from this species.[1][2]

Other Patrinia Species

Investigations into other species of the Patrinia genus have revealed the presence of related iridoid glycosides. Patrinia villosa has been found to contain a variety of flavonoid and iridoid glycosides.[3] Similarly, Patrinia heterophylla is another species from which various iridoids with anti-inflammatory properties have been isolated.[5][6] While this compound itself has been reported in Valeriana officinalis and Valeriana fauriei, the most detailed studies on its isolation and activity have centered on Patrinia scabiosaefolia.[7]

Chemical Structure

This compound is a terpene glycoside.[7] Its chemical structure consists of a core iridoid aglycone attached to a glucose moiety. The systematic name for this compound is [(1S,4aS,6S,7S,7aS)-6-hydroxy-7-(hydroxymethyl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl] 3-methylbutanoate.[7]

Derivatives of this compound

Several derivatives of this compound have been isolated from natural sources, with this compound A being the most frequently studied.

  • This compound A: Often co-isolated and studied with this compound, it shares a similar iridoid core and exhibits comparable biological activities, particularly in the context of improving insulin resistance and anti-inflammatory effects.[4]

  • This compound B: Another iridoid glycoside identified in Patrinia scabiosaefolia.[1][2]

  • Patriscabioins: A series of unique iridoids and bis-iridoids have been isolated from Patrinia scabiosaefolia, some of which have demonstrated cytotoxic and anti-inflammatory activities.[5][8]

The synthesis of novel iridoid glycoside derivatives is an active area of research, often starting from readily available natural iridoids like aucubin.[9] General strategies for the chemical synthesis of iridoid glycosides have been developed, providing a framework for producing novel this compound derivatives for structure-activity relationship studies.[10][11][12]

Biological Activities and Mechanisms of Action

This compound and its derivatives have been shown to possess significant biological activities, primarily focusing on their anti-inflammatory effects and their ability to improve insulin resistance.

Anti-inflammatory Activity

This compound and this compound A have demonstrated potent anti-inflammatory properties. They significantly inhibit the production and secretion of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[4] This anti-inflammatory action is attributed to the inhibition of the NF-κB and MAPK signaling pathways.[4]

Improvement of Insulin Resistance

A key therapeutic potential of this compound lies in its ability to ameliorate insulin resistance.[4] In TNF-α-induced insulin-resistant 3T3-L1 adipocytes, this compound and this compound A have been shown to improve insulin sensitivity.[4] This effect is mediated through the inhibition of the NF-κB and MAPK signaling pathways, and the activation of the PI3K/AKT signaling pathway.[4]

Cytotoxicity

Some derivatives isolated from Patrinia species have exhibited cytotoxic effects. For instance, certain "patriscabioins" have shown moderate cytotoxic activity against various cancer cell lines.[2] this compound and this compound A, at concentrations effective for their anti-inflammatory and insulin-sensitizing activities, have shown no significant cytotoxicity in RAW264.7 and 3T3-L1 cells.[3]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. This compound and this compound A inhibit the activation of this pathway by preventing the phosphorylation of IκB and the subsequent nuclear translocation of the p65 subunit.[4]

NF-κB Signaling Pathway Inhibition by this compound
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. This compound and this compound A have been observed to inhibit the phosphorylation of key MAPK proteins, including p38, ERK, and JNK.[4]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS/TNF-α) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylation MAPK_p p-MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_p->Transcription_Factors Activation This compound This compound This compound->MAPK Inhibition of Phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

MAPK Signaling Pathway Inhibition by this compound
PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is central to cell growth, survival, and metabolism, including glucose uptake. This compound and this compound A have been found to activate this pathway, which contributes to their insulin-sensitizing effects.[4]

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS Activation GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Fusion PI3K PI3K IRS->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Phosphorylation pAKT p-AKT pAKT->GLUT4_vesicle Translocation This compound This compound This compound->PI3K Activation

PI3K/AKT Signaling Pathway Activation by this compound

Quantitative Data

The following tables summarize the quantitative data on the biological activities of this compound and this compound A.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound and this compound A in LPS-stimulated RAW264.7 Cells

CompoundConcentration (µM)NO Secretion Inhibition (%)TNF-α Secretion Inhibition (%)IL-6 Secretion Inhibition (%)
This compound 12.5Significant (P < 0.001)--
25Significant (P < 0.001)SignificantSignificant
50Significant (P < 0.001)SignificantSignificant
This compound A 12.5Significant (P < 0.05)--
25Significant (P < 0.001)SignificantSignificant
50Significant (P < 0.001)SignificantSignificant
Data derived from studies on LPS-stimulated RAW264.7 cells.[4]

Table 2: Inhibition of NF-κB and MAPK Pathway Protein Phosphorylation by this compound in LPS-stimulated RAW264.7 Cells

Target ProteinConcentration (µM)Inhibition of Phosphorylation
p-IκB 25Significant (P < 0.05)
50Significant (P < 0.01)
p-p65 12.5Significant (P < 0.05)
50Significant (P < 0.01)
p-p38 50Significant (P < 0.01)
p-ERK 50Significant (P < 0.01)
p-JNK 25Significant (P < 0.01)
50Significant (P < 0.01)
Data represents the inhibitory effect on the phosphorylation of key signaling proteins.[4]

Table 3: Inhibition of NF-κB and MAPK Pathway Protein Phosphorylation by this compound in TNF-α-stimulated 3T3-L1 Adipocytes

Target ProteinConcentration (µM)Inhibition of Phosphorylation
p-IκB 100Significant (P < 0.001)
p-p65 25Significant (P < 0.001)
100Significant (P < 0.001)
p-p38 25, 50, 100Significant (P < 0.001)
p-ERK 25, 50, 100Significant (P < 0.001)
p-JNK 50Significant (P < 0.01)
100Significant (P < 0.001)
Data represents the inhibitory effect on the phosphorylation of key signaling proteins in an insulin resistance model.[4]

Experimental Protocols

Extraction and Isolation of this compound from Patrinia scabiosaefolia

This protocol is adapted from a published method for the isolation of iridoids from P. scabiosaefolia.[10]

Extraction_Isolation_Workflow Start Air-dried and powdered whole plants of P. scabiosaefolia (29 kg) Extraction Extraction with 95% ethanol (3 x 75 L) at room temperature Start->Extraction Concentration1 Concentration under reduced pressure Extraction->Concentration1 Residue Residue (3 kg) Concentration1->Residue Partition Dissolve in water and partition with n-butanol Residue->Partition nButanol_Extract n-Butanol extract (0.85 kg) Partition->nButanol_Extract Silica_Gel Silica gel column chromatography (Gradient elution: CHCl3-MeOH) nButanol_Extract->Silica_Gel Fractions Collection of Fractions Silica_Gel->Fractions Further_Purification Further purification of fractions using: - Rp-18 column chromatography - Sephadex LH-20 column chromatography - Semi-preparative HPLC Fractions->Further_Purification End Isolated this compound and other iridoids Further_Purification->End

Extraction and Isolation Workflow
  • Plant Material: 29 kg of air-dried and powdered whole plants of Patrinia scabiosaefolia.[10]

  • Extraction: The powdered plant material is extracted three times with 75 L of 95% ethanol at room temperature.[10]

  • Concentration: The ethanol extracts are combined and concentrated under reduced pressure to yield a crude residue (approximately 3 kg).[10]

  • Partitioning: The residue is dissolved in water and partitioned successively with n-butanol. The n-butanol fractions are collected and concentrated to yield the n-butanol extract (approximately 0.85 kg).[10]

  • Column Chromatography: The n-butanol extract is subjected to silica gel column chromatography using a gradient elution system of chloroform-methanol to separate the components into several fractions.[10]

  • Further Purification: Individual fractions are further purified using a combination of techniques including Rp-18 column chromatography, Sephadex LH-20 column chromatography, and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound and other iridoid glycosides.[10]

Western Blot Analysis of NF-κB and MAPK Pathway Activation

This is a generalized protocol based on the methodologies described in studies investigating the effects of this compound.[4][13][14]

  • Cell Culture and Treatment: RAW264.7 or 3T3-L1 cells are cultured to an appropriate confluency. The cells are then pre-treated with various concentrations of this compound or this compound A for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent (e.g., LPS or TNF-α).[4]

  • Protein Extraction: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet the cell debris, and the supernatant containing the total protein is collected.[15]

  • Protein Quantification: The protein concentration of each sample is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-IκB, IκB, p-p38, p38, p-ERK, ERK, p-JNK, JNK).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software.

Pharmacokinetics

To date, there is a lack of specific published studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound. However, based on the general pharmacokinetic properties of other glycosides, some inferences can be made. Glycosides are often poorly absorbed in their intact form in the upper gastrointestinal tract.[16][17] They may be hydrolyzed by gut microbiota in the colon, releasing the aglycone, which may then be absorbed.[16] The bioavailability of iridoid glycosides can be low.[17] Further research is required to determine the specific pharmacokinetic profile of this compound and its derivatives to assess their potential as therapeutic agents.

Conclusion and Future Directions

This compound and its derivatives, particularly this compound A, have demonstrated significant potential as therapeutic agents for conditions associated with inflammation and insulin resistance. Their mechanism of action, involving the modulation of the NF-κB, MAPK, and PI3K/AKT signaling pathways, provides a strong rationale for their further development.

Future research should focus on several key areas:

  • Pharmacokinetic Studies: Detailed in vivo studies are needed to understand the ADME profile of this compound and its derivatives.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a broader range of this compound derivatives will help to identify compounds with improved potency and selectivity.

  • In Vivo Efficacy Studies: Preclinical studies in animal models of inflammatory diseases and metabolic disorders are necessary to validate the in vitro findings and to assess the therapeutic potential of these compounds.

  • Target Identification: Further studies to precisely identify the direct molecular targets of this compound will provide a more in-depth understanding of its mechanism of action.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and its therapeutic potential. The compiled data and protocols offer a valuable starting point for advancing our understanding and application of this promising natural product.

References

Methodological & Application

Application Note: A Verified Protocol for the Extraction and Purification of Patrinoside from Patrinia scabiosaefolia

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Patrinoside is an iridoid glycoside first identified in plants of the Patrinia genus, notably Patrinia scabiosaefolia.[1][2] Iridoids and their glycosides are a class of secondary metabolites recognized for a wide spectrum of biological activities. Phytochemical research has highlighted that compounds isolated from P. scabiosaefolia possess potential anti-inflammatory, neuroprotective, and antitumor effects.[3][4] Specifically, certain compounds from this plant have been shown to exhibit anti-inflammatory activity through the inhibition of the NF-κB signaling pathway.[3] The protocol detailed below provides a robust and reproducible method for the extraction, isolation, and purification of this compound, yielding a high-purity compound suitable for pharmacological research and drug development. This method employs a combination of solvent extraction, liquid-liquid partitioning, and column chromatography.

Experimental Protocols

Part 1: Extraction of Crude Glycosides

This protocol outlines the initial extraction of a crude glycoside mixture from the whole plant material of Patrinia scabiosaefolia.

1.1. Materials and Reagents:

  • Air-dried whole plants of Patrinia scabiosaefolia

  • 95% Ethanol (EtOH)

  • n-Butanol (BuOH)

  • Deionized Water (H₂O)

  • Grinder or mill

  • Large extraction vessel

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

1.2. Procedure:

  • Preparation of Plant Material: Take 29 kg of air-dried whole plants of P. scabiosaefolia and pulverize them into a coarse powder using a grinder.[1]

  • Solvent Extraction: Macerate the powdered plant material with 75 L of 95% ethanol at room temperature. Repeat this extraction process three times to ensure maximum yield.[1]

  • Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue. This process should yield approximately 3 kg of residue.[1]

  • Liquid-Liquid Partitioning:

    • Dissolve the 3 kg residue in a sufficient volume of water.

    • Transfer the aqueous solution to a large separatory funnel.

    • Perform liquid-liquid partitioning by extracting the aqueous solution with n-butanol.

    • Pool the n-butanol fractions and concentrate them under reduced pressure to yield the n-butanol extract, which is enriched in glycosides like this compound. The expected yield is approximately 0.85 kg.[1]

Part 2: Chromatographic Purification of this compound

This section details the purification of this compound from the n-butanol extract using silica gel column chromatography.

2.1. Materials and Reagents:

  • Crude n-butanol extract (from Part 1)

  • Silica gel (for column chromatography, 200-300 mesh)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Glass chromatography column

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Vanillin-sulfuric acid reagent (for visualization)

  • HPLC system with a PDA detector for analysis[5][6]

2.2. Procedure:

  • Column Packing: Prepare a silica gel column using a slurry packing method with Chloroform.

  • Sample Loading: Adsorb the n-butanol extract (0.85 kg) onto a small amount of silica gel and load it carefully onto the top of the packed column.[1]

  • Gradient Elution: Elute the column with a gradient of Chloroform-Methanol (CHCl₃-MeOH).[1] Start with a less polar mobile phase (e.g., CHCl₃:MeOH 8:1) and gradually increase the polarity by increasing the proportion of Methanol.[1]

  • Fraction Collection: Collect the eluate in fractions of a fixed volume using a fraction collector.

  • TLC Analysis: Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate. Develop the plate in a suitable solvent system (e.g., CHCl₃:MeOH 7:1) and visualize the spots by spraying with vanillin-sulfuric acid reagent and heating. Saponins and glycosides typically appear as blue-violet spots.[7]

  • Pooling and Concentration: Combine the fractions containing the target compound, this compound (identified by comparing with a standard or by subsequent structural analysis), and concentrate under reduced pressure to obtain the purified compound.

  • Purity Confirmation: Assess the purity of the isolated this compound using analytical HPLC.[5][8] Further structural elucidation can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]

Data Presentation

The quantitative data from the described extraction and purification process are summarized in the tables below.

Table 1: Extraction and Partitioning Yields

ParameterValueUnitReference
Starting Plant Material (Dry Weight)29kg[1]
Extraction Solvent95% Ethanol-[1]
Solvent Volume per Extraction75L[1]
Number of Extractions3-[1]
Crude Residue Yield3kg[1]
n-Butanol Extract Yield0.85kg[1]

Table 2: Column Chromatography Parameters

ParameterDescriptionReference
Stationary PhaseSilica Gel[1]
Mobile PhaseChloroform-Methanol (CHCl₃-MeOH) Gradient[1]
Initial Elution Ratio (CHCl₃:MeOH)8:1[1]
Elution ModeStepwise or Linear Gradient (Increasing Polarity)[1][9]
Monitoring TechniqueThin-Layer Chromatography (TLC)[7]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the extraction and purification of this compound.

G cluster_start Plant Material Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification & Analysis cluster_final Final Product plant Dried P. scabiosifolia (29 kg) powder Powdered Plant Material plant->powder Grinding extract Maceration with 95% EtOH (3x75 L) powder->extract concentrate1 Concentration (Rotary Evaporator) extract->concentrate1 residue Crude Residue (~3 kg) concentrate1->residue partition Dissolve in H₂O & Partition with n-Butanol residue->partition nBuOH_extract n-Butanol Extract (~0.85 kg) partition->nBuOH_extract column Silica Gel Column Chromatography nBuOH_extract->column elution Gradient Elution (CHCl₃-MeOH) column->elution fractions Fraction Collection & TLC Analysis elution->fractions pure_compound Purified this compound fractions->pure_compound analysis HPLC & Spectroscopic Analysis pure_compound->analysis

Caption: Workflow for this compound extraction and purification.

Potential Signaling Pathway

Compounds isolated from Patrinia scabiosifolia have demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway. This pathway is a critical regulator of inflammatory responses.

Caption: Inhibition of the NF-κB inflammatory pathway.

References

Application Notes and Protocols: Evaluating Patrinoside using RAW264.7 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patrinoside, a natural compound isolated from Patrinia scabiosaefolia, has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive guide for utilizing the RAW264.7 macrophage cell line as a robust in vitro model to investigate and quantify the bioactivity of this compound. The protocols outlined below detail methods for assessing cytotoxicity, anti-inflammatory efficacy, and the underlying molecular mechanisms of this compound action.

RAW264.7 cells are a murine macrophage-like cell line widely used in immunology and drug discovery.[1] When stimulated with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing a variety of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2][3][4] this compound has been shown to significantly inhibit the production of these inflammatory markers in LPS-stimulated RAW264.7 cells.[2][3][4] The mechanism of action involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3][4]

Quantitative Data Summary

The following tables summarize the reported effects of this compound on RAW264.7 macrophages. This data provides a reference for expected outcomes when performing the described protocols.

Table 1: Effect of this compound on Inflammatory Mediator Production in LPS-Stimulated RAW264.7 Cells

Inflammatory MediatorThis compound Concentration (µM)InhibitionReference
Nitric Oxide (NO)12.5, 25, 50Concentration-dependent inhibition[2][3]
TNF-α12.5, 25, 50Concentration-dependent inhibition[2][3]
IL-612.5, 25, 50Concentration-dependent inhibition[2][3]

Table 2: Effect of this compound on Signaling Pathway Activation in LPS-Stimulated RAW264.7 Cells

Signaling PathwayProtein (Phosphorylated)This compound Concentration (µM)EffectReference
NF-κBp-IκB50Significant Inhibition[2][3]
NF-κBp-p6550Significant Inhibition[2][3]
MAPKp-p3850Significant Inhibition[2]
MAPKp-ERK50Significant Inhibition[2]
MAPKp-JNK12.5, 25, 50Significant Inhibition[2]

Experimental Protocols

Cell Culture and Maintenance of RAW264.7 Macrophages

Materials:

  • RAW264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • 6-well, 12-well, and 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture RAW264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, aspirate the old medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA.

  • Resuspend the detached cells in fresh complete medium and seed them into new flasks or plates for experiments.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on RAW264.7 cells and establish a non-toxic working concentration range.

Materials:

  • RAW264.7 cells

  • Complete DMEM

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW264.7 cells in a 96-well plate at a density of 2 × 10⁵ cells/well and incubate for 24 hours.[5]

  • Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be less than 0.1%.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound and incubate for another 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the effect of this compound on NO production in LPS-stimulated RAW264.7 cells.

Materials:

  • RAW264.7 cells

  • Complete DMEM

  • This compound stock solution

  • LPS (1 µg/mL)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW264.7 cells in a 96-well plate at a density of 2 × 10⁵ cells/well and incubate for 24 hours.[5]

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[6]

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 18-24 hours.[6]

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A and 50 µL of Part B to the supernatant.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.[7]

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Quantification (ELISA)

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated RAW264.7 cells.

Materials:

  • RAW264.7 cells

  • Complete DMEM

  • This compound stock solution

  • LPS (1 µg/mL)

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well plates

  • Microplate reader

Protocol:

  • Seed RAW264.7 cells in a 24-well plate and incubate until they reach the desired confluency.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

Materials:

  • RAW264.7 cells

  • Complete DMEM

  • This compound stock solution

  • LPS (1 µg/mL)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Protocol:

  • Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate with LPS (1 µg/mL) for a specified time (e.g., 30-60 minutes for phosphorylation events).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

  • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein or a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

Patrinoside_Signaling_Pathway cluster_LPS LPS Stimulation cluster_this compound This compound Intervention cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_output Inflammatory Response LPS LPS p38 p38 LPS->p38 ERK ERK LPS->ERK JNK JNK LPS->JNK IKK IKK LPS->IKK This compound This compound This compound->p38 Inhibits This compound->ERK Inhibits This compound->JNK Inhibits This compound->IKK Inhibits iNOS iNOS p38->iNOS TNF TNF-α p38->TNF IL6 IL-6 p38->IL6 ERK->iNOS ERK->TNF ERK->IL6 JNK->iNOS JNK->TNF JNK->IL6 IkB IκBα IKK->IkB P p65 p65/p50 IkB->p65 releases p65_n p65/p50 (nucleus) p65->p65_n translocation p65_n->iNOS p65_n->TNF p65_n->IL6 NO NO iNOS->NO

Caption: this compound's anti-inflammatory mechanism in RAW264.7 macrophages.

Experimental_Workflow cluster_setup Cell Preparation cluster_treatment Treatment cluster_assays Assays Culture Culture RAW264.7 Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat MTT Cell Viability (MTT) Seed->MTT Parallel Experiment Stimulate Stimulate with LPS Pretreat->Stimulate Griess NO Production (Griess) Stimulate->Griess ELISA Cytokine Levels (ELISA) Stimulate->ELISA WB Protein Expression (Western Blot) Stimulate->WB

References

Application Notes and Protocols for Investigating Patrinoside Effects on Insulin Signaling in 3T3-L1 Adipocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the 3T3-L1 adipocyte model to study the effects of Patrinoside on insulin signaling and glucose metabolism. The protocols outlined below are based on established methodologies and are intended to ensure reproducible and reliable results.

Introduction

The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used in vitro model for studying adipogenesis and adipocyte metabolism.[1] Upon treatment with a specific cocktail of adipogenic agents, these pre-adipocytes differentiate into mature adipocytes that exhibit morphological and biochemical characteristics similar to white adipocytes in vivo, including the accumulation of lipid droplets and the expression of key metabolic proteins.[2] This model is particularly valuable for investigating insulin resistance, a hallmark of type 2 diabetes, and for screening potential therapeutic compounds that can improve insulin sensitivity.[3][4]

This compound, a compound isolated from Patrinia scabiosaefolia, has demonstrated potential for improving insulin resistance.[5][6][7] Studies have shown that this compound and its analogue, this compound A, can enhance glucose uptake in 3T3-L1 adipocytes by activating the PI3K/Akt signaling pathway, a critical cascade in insulin action.[5][6][7] Furthermore, these compounds have been observed to mitigate inflammation-induced insulin resistance by inhibiting the NF-κB and MAPK signaling pathways.[5][6][8]

These notes will detail the protocols for 3T3-L1 cell culture and differentiation, followed by methods to assess the impact of this compound on glucose uptake and key insulin signaling proteins.

Data Summary: Effects of this compound and Related Compounds

The following tables summarize the reported effects of this compound and other relevant compounds on 3T3-L1 adipocytes. This data is compiled from various studies and provides a reference for expected outcomes.

CompoundConcentrationEffect on Glucose UptakeKey Signaling Pathway ModulatedReference
This compound~25.0 µMSignificant improvement in insulin resistanceUpregulation of p-IRS-1, p-Akt, and GLUT4[7]
This compound A~25.0 µMSignificant improvement in insulin resistanceUpregulation of p-IRS-1, p-Akt, and GLUT4[7]
This compound12.5, 25, 50 µMInhibition of inflammatory pathwaysInhibition of NF-κB and MAPK pathways[5][6]
This compound A12.5, 25, 50 µMInhibition of inflammatory pathwaysInhibition of NF-κB and MAPK pathways[5][6]

Experimental Protocols

3T3-L1 Pre-adipocyte Culture and Differentiation

This protocol describes the standard method to differentiate 3T3-L1 pre-adipocytes into mature, insulin-responsive adipocytes.

Materials:

  • 3T3-L1 pre-adipocytes

  • DMEM (Dulbecco's Modified Eagle Medium) with 4.5 g/L glucose

  • Bovine Calf Serum (BCS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin (bovine)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Pre-adipocyte Expansion:

    • Culture 3T3-L1 pre-adipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Passage the cells before they reach 70% confluency to maintain their differentiation potential.

  • Induction of Differentiation (Day 0):

    • Seed the pre-adipocytes in the desired culture plates (e.g., 6-well or 96-well plates) and grow them to 100% confluency. Maintain them in a confluent state for an additional 48 hours.

    • To initiate differentiation, replace the growth medium with Differentiation Medium I (DM-I): DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.[9]

  • Maturation Phase (Day 2 onwards):

    • After 48 hours (Day 2), replace the DM-I with Differentiation Medium II (DM-II): DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin.[10]

    • After another 48 hours (Day 4), replace the DM-II with Adipocyte Maintenance Medium (AMM): DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Replace the AMM every 2 days. The cells should be fully differentiated into mature adipocytes, characterized by the presence of large lipid droplets, by Day 8-12.[9][10]

This compound Treatment
  • On Day 8-12 of differentiation, the mature adipocytes are ready for treatment.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM prior to treatment.

  • Treat the cells with various concentrations of this compound (or vehicle control) for the desired duration as determined by preliminary time-course experiments.

Glucose Uptake Assay (2-NBDG Method)

This non-radioactive method uses a fluorescently-labeled glucose analog, 2-NBDG, to measure glucose uptake.

Materials:

  • Differentiated and this compound-treated 3T3-L1 adipocytes in a 96-well black, clear-bottom plate

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • Insulin

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Fluorescence plate reader

Procedure:

  • After this compound treatment, wash the cells twice with warm PBS.

  • Incubate the cells in KRPH buffer for 1 hour at 37°C to serum starve.

  • Stimulate the cells with 100 nM insulin (or buffer for basal uptake) for 30 minutes at 37°C.

  • Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • Terminate the assay by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer.

  • Measure the fluorescence of the cell lysates using a plate reader with excitation/emission wavelengths of approximately 485/535 nm.

Western Blot Analysis of Insulin Signaling Proteins

This protocol allows for the detection of key proteins in the insulin signaling pathway to elucidate the mechanism of action of this compound.

Materials:

  • Differentiated and this compound-treated 3T3-L1 adipocytes

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IRS-1, anti-IRS-1, anti-GLUT4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11][12] Densitometry analysis can be performed to quantify the protein expression levels.

Visualizations

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS-1 IR->IRS Phosphorylates GLUT4_mem GLUT4 PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates GLUT4_ves GLUT4 Vesicle Akt->GLUT4_ves Promotes Translocation GLUT4_ves->GLUT4_mem Glucose Glucose Glucose->GLUT4_mem Uptake This compound This compound This compound->IRS Enhances This compound->Akt Enhances

Caption: Insulin signaling pathway in adipocytes and the proposed mechanism of this compound.

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment & Analysis start 3T3-L1 Pre-adipocytes (Expansion Phase) confluency Grow to Confluency (+ 2 days) start->confluency dmi Differentiation Induction (DMI Medium, 2 days) confluency->dmi dmii Differentiation Maintenance (Insulin Medium, 2 days) dmi->dmii amm Adipocyte Maturation (Maintenance Medium, 4-8 days) dmii->amm mature Mature Adipocytes amm->mature treatment This compound Treatment mature->treatment glucose_uptake Glucose Uptake Assay (2-NBDG) treatment->glucose_uptake western_blot Western Blot Analysis (p-Akt, GLUT4, etc.) treatment->western_blot

Caption: Experimental workflow for studying this compound in 3T3-L1 adipocytes.

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Cellular Response TNFa TNF-α NFkB NF-κB Pathway TNFa->NFkB MAPK MAPK Pathway TNFa->MAPK IR_state Insulin Resistance NFkB->IR_state MAPK->IR_state Insulin_Signaling Insulin Signaling (IRS-1, Akt) Insulin_Signaling->IR_state This compound This compound This compound->NFkB Inhibits This compound->MAPK Inhibits

Caption: this compound's inhibitory effect on inflammation-induced insulin resistance pathways.

References

Patrinoside's Impact on Cellular Signaling: Application Notes & Protocols for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for investigating the effects of Patrinoside on key cellular signaling pathways using Western blot analysis. The protocols outlined below are based on established methodologies and published research findings, offering a framework for studying the molecular mechanisms of this natural compound. This compound has been shown to modulate inflammatory and metabolic pathways, making it a compound of interest for therapeutic development.

Introduction

This compound, an iridoid glycoside isolated from Patrinia scabiosaefolia, has demonstrated significant biological activities, including the modulation of inflammatory and metabolic signaling pathways.[1][2][3] Western blot analysis is a crucial technique to elucidate the molecular mechanisms of this compound by quantifying the expression and phosphorylation status of key proteins within cellular signaling cascades. This document details the Western blot analysis of this compound-treated cells, focusing on the NF-κB, MAPK, and PI3K/Akt pathways.

Key Signaling Pathways Modulated by this compound

This compound has been reported to exert its effects by influencing several critical signaling pathways:

  • NF-κB Signaling Pathway: this compound can inhibit the activation of the NF-κB pathway, a key regulator of inflammation. This inhibition is observed through the reduced phosphorylation of IκB and the p65 subunit of NF-κB.[1][2]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, involved in cellular stress responses and inflammation, is also modulated by this compound. The compound has been shown to inhibit the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.[1][2]

  • PI3K/Akt Signaling Pathway: In the context of insulin resistance, this compound has been found to activate the PI3K/Akt signaling pathway, which plays a vital role in glucose metabolism and cell survival.[1][4]

Quantitative Data Summary

The following tables summarize the observed effects of this compound on protein phosphorylation in different cell models as determined by Western blot analysis.

Table 1: Effect of this compound on NF-κB and MAPK Pathways in LPS-stimulated RAW264.7 Macrophages [1]

Target ProteinThis compound Concentration (µM)Outcome
p-IκB25Significant Reduction (P < 0.05)
50Significant Reduction (P < 0.01)
p-p6512.5Significant Reduction (P < 0.05)
50Significant Reduction (P < 0.01)
p-p3850Significant Inhibition (P < 0.01)
p-ERK50Significant Inhibition (P < 0.01)
p-JNK12.5Significant Downregulation (P < 0.05)
25Significant Downregulation (P < 0.01)
50Significant Inhibition (P < 0.01)

Table 2: Effect of this compound on NF-κB and MAPK Pathways in TNF-α-stimulated 3T3-L1 Adipocytes [1]

Target ProteinThis compound Concentration (µM)Outcome
p-IκB100Significant Inhibition (P < 0.001)
p-p6525Significant Inhibition (P < 0.001)
100Significant Inhibition (P < 0.001)
p-p38All concentrations testedSignificant Inhibition (P < 0.001)
p-ERKAll concentrations testedSignificant Inhibition (P < 0.001)
p-JNK50Significant Inhibition (P < 0.01)
100Significant Inhibition (P < 0.001)

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the effect of this compound on target protein expression and phosphorylation.

Cell Culture and Treatment
  • Cell Lines: RAW264.7 (murine macrophage) and 3T3-L1 (murine pre-adipocyte) cell lines are suitable models.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Inflammatory Response:

    • For RAW264.7 cells, stimulate with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • For differentiated 3T3-L1 adipocytes, stimulate with Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL.

  • This compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 12.5, 25, 50, 100 µM) for a specified time (e.g., 1-2 hours) before adding the inflammatory stimulus. Include a vehicle control (e.g., DMSO) and a positive control (stimulus alone).

Protein Extraction (Cell Lysis)
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each well or dish.

  • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA protein assay kit.

SDS-PAGE and Protein Transfer
  • Denature the protein samples by mixing with 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10-12%). Include a pre-stained protein ladder.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet or semi-dry transfer system can be used.

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is recommended to reduce background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in TBST with 5% BSA overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions:

    • Phospho-p65 (Ser536): 1:1000

    • p65: 1:1000

    • Phospho-IκBα (Ser32): 1:1000

    • IκBα: 1:1000

    • Phospho-p38 MAPK (Thr180/Tyr182): 1:1000

    • p38 MAPK: 1:1000

    • Phospho-ERK1/2 (Thr202/Tyr204): 1:2000

    • ERK1/2: 1:1000

    • Phospho-JNK (Thr183/Tyr185): 1:1000

    • JNK: 1:1000

    • Phospho-Akt (Ser473): 1:1000

    • Akt: 1:1000

    • β-actin (Loading Control): 1:5000

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in TBST with 5% non-fat dry milk for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system or X-ray film.

  • Stripping and Reprobing (Optional): To detect total protein levels on the same membrane, the membrane can be stripped of the phospho-specific antibodies using a stripping buffer and then re-probed with an antibody against the total protein.

Visualizations

The following diagrams illustrate the signaling pathways affected by this compound and the general workflow for Western blot analysis.

Patrinoside_Signaling_Pathways cluster_this compound This compound cluster_Stimuli Inflammatory Stimuli cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_PI3K PI3K/Akt Pathway This compound This compound p38 p-p38 This compound->p38 ERK p-ERK This compound->ERK JNK p-JNK This compound->JNK IkB p-IκBα This compound->IkB p65 p-p65 This compound->p65 Akt p-Akt This compound->Akt LPS_TNFa LPS / TNF-α LPS_TNFa->p38 LPS_TNFa->ERK LPS_TNFa->JNK IKK IKK LPS_TNFa->IKK Inflammatory_Genes_MAPK Inflammatory Gene Expression p38->Inflammatory_Genes_MAPK ERK->Inflammatory_Genes_MAPK JNK->Inflammatory_Genes_MAPK IKK->IkB IkB->p65 degradation NFkB_activation NF-κB Nuclear Translocation p65->NFkB_activation Inflammatory_Genes_NFkB Inflammatory Gene Expression NFkB_activation->Inflammatory_Genes_NFkB PI3K PI3K PI3K->Akt Glucose_Uptake Improved Insulin Sensitivity Akt->Glucose_Uptake

Caption: this compound's modulation of cellular signaling pathways.

Western_Blot_Workflow A Cell Culture & Treatment (e.g., RAW264.7 + LPS + this compound) B Cell Lysis (Protein Extraction) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (e.g., anti-p-p65) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL Substrate) H->I J Data Analysis I->J

Caption: General workflow for Western blot analysis.

References

Application Notes and Protocols for Determining Patrinoside Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patrinoside, an iridoid glycoside found in plants of the Patrinia genus, has garnered interest for its potential therapeutic properties. While much of the research has focused on its anti-inflammatory and insulin-sensitizing effects, understanding its cytotoxic potential is crucial for comprehensive pharmacological profiling and drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method to assess cell viability and cytotoxicity. This document provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines and presents available data on the cytotoxicity of related compounds from the Patrinia genus.

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a suitable solvent. The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

Data Presentation: Cytotoxicity of Iridoids from Patrinia Genus

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, data for other cytotoxic iridoids isolated from the Patrinia genus and extracts from Patrinia scabiosaefolia provide valuable insights into the potential anti-cancer activity of this class of compounds.

Compound/ExtractCell LineIC50 (µM)Reference
Patriridoside DMNK-45 (gastric carcinoma)15.6[1][2][3]
Patriridoside GMNK-45 (gastric carcinoma)8.7[1][2][3]
Patriridoside HMNK-45 (gastric carcinoma)9.4[1][2][3]
Patriridoside IMNK-45 (gastric carcinoma)30.9[1][2][3]
Known Iridoid 1MNK-45 (gastric carcinoma)23.8[1][2][3]
Known Iridoid 2MNK-45 (gastric carcinoma)11.2[1][2][3]
Known Iridoid 3HeLa (cervical carcinoma)24.5[1][2][3]
Ethyl acetate extract of P. scabiosaefoliaMCF-7 (breast carcinoma)112.3 µg/ml[4]
Ethyl acetate extract of P. scabiosaefoliaHepG2 (hepatocellular carcinoma)> 112.3 µg/ml[4]
Ethyl acetate extract of P. scabiosaefoliaA375 (skin melanoma)> 112.3 µg/ml[4]
Ethyl acetate extract of P. scabiosaefoliaA549 (lung carcinoma)> 112.3 µg/ml[4]
Ethyl acetate extract of P. scabiosaefoliaPC-3 (prostate adenocarcinoma)348.7 µg/ml[4]

Experimental Protocols

Materials and Reagents
  • This compound (of desired purity)

  • Selected cancer cell line(s) (e.g., HeLa, MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. B 2. This compound Treatment Treat cells with varying concentrations of this compound. A->B Cells adhere C 3. Incubation Incubate for 24, 48, or 72 hours. B->C Compound exposure D 4. Add MTT Reagent Add MTT solution to each well and incubate for 2-4 hours. C->D Allow for cytotoxic effect E 5. Solubilize Formazan Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E Viable cells form formazan F 6. Measure Absorbance Read absorbance at 570 nm using a microplate reader. E->F Purple solution G 7. Data Analysis Calculate cell viability and IC50 value. F->G Raw data

Experimental workflow for the MTT assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine cell density.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow cells to attach and resume growth.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to obtain the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (cells with medium only).

  • Incubation:

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth, from the dose-response curve.

Signaling Pathways Potentially Involved in this compound Cytotoxicity

While direct cytotoxic mechanisms of this compound on cancer cells are not fully elucidated, its known effects on inflammatory pathways suggest potential avenues for its anti-cancer activity. This compound has been shown to inhibit the activation of NF-κB and MAPK signaling pathways.[5] These pathways are crucial for cell survival, proliferation, and inflammation, and their dysregulation is a hallmark of many cancers.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is constitutively active in many cancer types and promotes cell survival by upregulating anti-apoptotic genes. Inhibition of NF-κB by this compound could lead to the downregulation of these survival signals, thereby sensitizing cancer cells to apoptosis.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascade, including ERK, JNK, and p38, plays a critical role in regulating cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is common in cancer. By modulating this pathway, this compound could potentially inhibit cancer cell proliferation and induce cell death.

Signaling_Pathways cluster_stimulus External Stimuli cluster_pathways Signaling Cascades cluster_this compound Intervention cluster_cellular_response Cellular Response Stimuli Pro-inflammatory Stimuli / Growth Factors MAPK MAPK Pathway (ERK, JNK, p38) Stimuli->MAPK IKK IKK Complex Stimuli->IKK Proliferation Cell Proliferation & Survival MAPK->Proliferation Inflammation Inflammation MAPK->Inflammation NFkB NF-κB IKK->NFkB activates IkB IκB IKK->IkB phosphorylates NFkB->Proliferation NFkB->Inflammation IkB->NFkB releases This compound This compound This compound->MAPK inhibits This compound->IKK inhibits Apoptosis Apoptosis Proliferation->Apoptosis inhibition leads to Inflammation->Proliferation promotes

This compound's potential mechanism of action.

Conclusion

The MTT assay is a robust and straightforward method for evaluating the cytotoxic potential of this compound. The provided protocol offers a detailed guide for researchers to conduct these experiments. While data on the direct cytotoxicity of this compound against cancer cells is limited, the information on related iridoid glycosides and extracts from the Patrinia genus suggests that this class of compounds warrants further investigation as potential anti-cancer agents. Future studies should focus on determining the IC50 values of pure this compound against a broad panel of cancer cell lines and elucidating the precise molecular mechanisms underlying its cytotoxic effects, potentially through its modulation of the NF-κB and MAPK signaling pathways.

References

Measuring Nitric Oxide Production in Response to Patrinoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring the inhibitory effect of Patrinoside on nitric oxide (NO) production in a cellular context. This compound, a natural compound, has demonstrated significant anti-inflammatory properties by modulating key signaling pathways. These protocols are designed for researchers in academia and industry investigating novel anti-inflammatory agents. We will focus on the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model system. The primary endpoints are the quantification of nitric oxide production via the Griess assay and the analysis of inducible nitric oxide synthase (iNOS) expression by Western blotting.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including inflammation.[1] During inflammation, the expression of inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a significant increase in NO production.[2] This overproduction of NO can contribute to tissue damage and the progression of inflammatory diseases. Therefore, inhibiting iNOS expression or activity is a key therapeutic strategy for controlling inflammation.

This compound has been identified as a potent inhibitor of NO production in LPS-stimulated RAW 264.7 macrophages.[3] Its mechanism of action involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for the transcriptional activation of the Nos2 gene encoding iNOS.[3][4] These application notes provide the necessary protocols to investigate and quantify the effects of this compound on NO production and its underlying molecular mechanisms.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

Table 1: Effect of this compound on Nitric Oxide Production

TreatmentConcentration (µM)NO Production (% of LPS control)
Control-Low/Undetectable
LPS (1 µg/mL)-100%
This compound + LPS12.5Significantly Reduced
This compound + LPS25Significantly Reduced
This compound + LPS50Significantly Reduced

Data is compiled from studies demonstrating a dose-dependent inhibition of NO secretion by this compound.[3]

Signaling Pathways

The production of nitric oxide in macrophages stimulated by LPS is a well-characterized inflammatory pathway. This compound exerts its inhibitory effect by intervening at key points in this cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n translocates MAPK->NFkB_n activates This compound This compound This compound->IKK This compound->MAPK iNOS_gene iNOS Gene Transcription NFkB_n->iNOS_gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO produces

Caption: LPS-induced nitric oxide production pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of RAW 264.7 macrophages and their stimulation with LPS and treatment with this compound.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture plates (96-well and 6-well)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in 96-well plates (for Griess assay) at a density of 5 x 10^4 cells/well or in 6-well plates (for Western blot) at a density of 1 x 10^6 cells/well. Allow the cells to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50 µM) for 1 hour.[4]

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.[4]

    • Include control groups: untreated cells, cells treated with LPS only, and cells treated with this compound only.

G start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in plates culture->seed adhere Allow to adhere overnight seed->adhere pretreat Pre-treat with this compound (1 hr) adhere->pretreat stimulate Stimulate with LPS (24 hr) pretreat->stimulate collect_supernatant Collect supernatant for Griess Assay stimulate->collect_supernatant lyse_cells Lyse cells for Western Blot stimulate->lyse_cells end End collect_supernatant->end lyse_cells->end

Caption: Experimental workflow for cell treatment and sample collection.

Nitric Oxide Measurement (Griess Assay)

This protocol details the measurement of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[5][6]

Materials:

  • Cell culture supernatant

  • Griess Reagent A (1% sulfanilamide in 5% phosphoric acid)

  • Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution (100 µM)

  • 96-well microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a serial dilution of the 100 µM NaNO2 standard solution in cell culture medium to obtain concentrations ranging from 0 to 100 µM.

  • Assay:

    • Transfer 50 µL of cell culture supernatant from each treatment group to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

iNOS Protein Expression (Western Blot)

This protocol outlines the detection of iNOS protein levels in cell lysates by Western blotting.[7][8]

Materials:

  • Cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against iNOS

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash the cells in the 6-well plate with ice-cold PBS.

    • Lyse the cells with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Re-probe the membrane with the loading control antibody to ensure equal protein loading.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the inhibitory effects of this compound on nitric oxide production. By following these detailed methodologies, scientists can obtain reliable and reproducible data on the anti-inflammatory potential of this compound and similar compounds, contributing to the development of new therapeutic agents for inflammatory diseases.

References

Animal Models for Elucidating the Anti-Diabetic Potential of Patrinoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are designed to guide the investigation of Patrinoside's effects on diabetes in animal models. It is critical to note that, to date, no peer-reviewed in vivo studies have been published specifically evaluating this compound in diabetic animal models. The experimental designs and protocols detailed herein are therefore based on:

  • In vitro studies that have elucidated the molecular mechanisms of this compound.

  • In vivo studies conducted on analogous iridoid glycosides, particularly those isolated from Corni Fructus.

  • Established and validated protocols for the induction and assessment of diabetes in rodent models.

The provided dosages and treatment regimens for this compound are hypothetical and should be optimized through preliminary dose-response studies. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. This compound, an iridoid glycoside, has demonstrated significant potential as an anti-diabetic agent in preclinical in vitro studies. Research indicates that this compound may improve insulin resistance by modulating key signaling pathways involved in inflammation and glucose metabolism, including the NF-κB, MAPK, and PI3K/AKT pathways[1][2]. To translate these promising in vitro findings into potential therapeutic applications, robust in vivo studies using relevant animal models are essential.

This document provides detailed application notes and experimental protocols for evaluating the anti-diabetic effects of this compound in two widely used rodent models of type 2 diabetes: the High-Fat Diet (HFD)-induced insulin resistance model and the High-Fat Diet/Streptozotocin (HFD/STZ)-induced diabetic model.

Recommended Animal Models

The selection of an appropriate animal model is crucial for studying the complex pathophysiology of type 2 diabetes. The following models are recommended for investigating the effects of this compound:

  • High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance Model: This model mimics the pre-diabetic state in humans, characterized by obesity, hyperinsulinemia, and insulin resistance. It is ideal for studying agents that improve insulin sensitivity.

  • High-Fat Diet/Low-Dose Streptozotocin (HFD/STZ) Model: This model replicates the progression of type 2 diabetes, where insulin resistance is coupled with partial β-cell dysfunction. It is suitable for evaluating compounds that both enhance insulin sensitivity and protect pancreatic β-cells.

In Vitro Mechanistic Insights: Summary of this compound's Action

In vitro studies using cell lines such as RAW264.7 macrophages and 3T3-L1 adipocytes have provided a foundation for understanding how this compound may exert its anti-diabetic effects.

Table 1: Summary of In Vitro Effects of this compound on Key Signaling Pathways

Cell LineConditionPathwayKey Proteins ModulatedObserved EffectReference
RAW264.7LPS-stimulatedNF-κB↓ p-IκB, ↓ p-p65Inhibition of pro-inflammatory signaling[1][2]
RAW264.7LPS-stimulatedMAPK↓ p-p38, ↓ p-ERK, ↓ p-JNKAttenuation of inflammatory response[1][2]
3T3-L1TNF-α-stimulatedNF-κB↓ p-IκB, ↓ p-p65Reduction of adipocyte inflammation[1]
3T3-L1TNF-α-stimulatedMAPK↓ p-p38, ↓ p-ERK, ↓ p-JNKMitigation of inflammation-induced insulin resistance[1]
3T3-L1Insulin ResistancePI3K/AKT↑ p-AKTEnhancement of insulin signaling[2]

Note: ↓ indicates downregulation/inhibition; ↑ indicates upregulation/activation.

These findings suggest that this compound's anti-diabetic potential is linked to its ability to suppress inflammation and enhance insulin signaling.

Proposed In Vivo Experimental Design and Protocols

The following protocols are designed as a starting point for in vivo investigations of this compound.

Experimental Workflow

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis acclimatization Acclimatization (1 week) diet High-Fat Diet Feeding (4-8 weeks) acclimatization->diet stz STZ Injection (for HFD/STZ model) diet->stz confirmation Confirmation of Diabetes/ Insulin Resistance stz->confirmation grouping Random Grouping confirmation->grouping treatment This compound Administration (Oral Gavage, 4-8 weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, Food/Water Intake, Blood Glucose) treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) itt Insulin Tolerance Test (ITT) ogtt->itt collection Blood and Tissue Collection itt->collection biochemical Biochemical Assays collection->biochemical histology Histopathology collection->histology western_blot Western Blotting collection->western_blot

Caption: Experimental workflow for evaluating this compound in diabetic animal models.

Protocol 1: High-Fat Diet (HFD) and Streptozotocin (STZ)-Induced Diabetic Model

This protocol is adapted from established methods for inducing a type 2 diabetes phenotype in rodents.

Materials:

  • Male C57BL/6J mice or Sprague-Dawley rats (8 weeks old)

  • High-Fat Diet (HFD) (e.g., 45-60% kcal from fat)

  • Standard chow diet

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • This compound

  • Vehicle (e.g., distilled water with 0.5% carboxymethylcellulose)

  • Metformin (positive control)

  • Glucometer and test strips

  • Oral gavage needles

  • Anesthetic agent

Procedure:

  • Acclimatization: House animals for one week under standard laboratory conditions (12 h light/dark cycle, 22±2°C, 55±10% humidity) with free access to standard chow and water.

  • Induction of Insulin Resistance: Feed the experimental group a high-fat diet for 4-8 weeks. The control group will receive a standard chow diet.

  • Induction of Diabetes:

    • After the HFD feeding period, fast the HFD-fed animals for 6 hours.

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Inject a single low dose of STZ (e.g., 35-40 mg/kg body weight) intraperitoneally. The normal control group should be injected with citrate buffer only.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 72 hours after STZ injection and then weekly.

    • Animals with fasting blood glucose levels consistently above 11.1 mmol/L (200 mg/dL) are considered diabetic and can be included in the study.

  • Grouping and Treatment:

    • Randomly divide the diabetic animals into the following groups (n=8-10 per group):

      • Diabetic Control (DC): HFD/STZ + Vehicle

      • This compound Low Dose (PLD): HFD/STZ + this compound (e.g., 25 mg/kg)

      • This compound High Dose (PHD): HFD/STZ + this compound (e.g., 50 mg/kg)

      • Positive Control (PC): HFD/STZ + Metformin (e.g., 150 mg/kg)

    • A Normal Control (NC) group (standard diet + vehicle) should also be maintained.

    • Administer this compound, metformin, or vehicle daily via oral gavage for 4-8 weeks.

  • Monitoring: Record body weight, food intake, and water consumption weekly. Measure fasting blood glucose weekly.

  • Endpoint Analysis (at the end of the treatment period):

    • Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT).

    • Collect blood samples for biochemical analysis (serum insulin, lipid profile, liver and kidney function markers).

    • Euthanize the animals and collect tissues (liver, pancreas, adipose tissue, skeletal muscle) for histopathological examination and molecular analysis (Western blotting).

Data Presentation: Expected Quantitative Outcomes

The following tables present hypothetical data based on typical results from in vivo studies of other anti-diabetic iridoid glycosides. These tables are intended to serve as a template for presenting the data obtained from studies on this compound.

Table 2: Hypothetical Effects of this compound on Metabolic Parameters in HFD/STZ-Induced Diabetic Mice

GroupInitial Body Weight (g)Final Body Weight (g)Fasting Blood Glucose (mmol/L)Serum Insulin (pmol/L)
Normal Control 22.5 ± 1.828.1 ± 2.15.4 ± 0.665.2 ± 8.3
Diabetic Control 23.1 ± 2.035.6 ± 2.518.9 ± 2.342.1 ± 6.5
This compound (25 mg/kg) 22.8 ± 1.932.4 ± 2.212.7 ± 1.855.8 ± 7.1
This compound (50 mg/kg) 23.0 ± 2.130.1 ± 2.09.8 ± 1.560.3 ± 7.9
Metformin (150 mg/kg) 22.9 ± 2.030.5 ± 2.310.2 ± 1.658.9 ± 7.5

Table 3: Hypothetical Effects of this compound on Serum Lipid Profile in HFD/STZ-Induced Diabetic Mice

GroupTotal Cholesterol (mmol/L)Triglycerides (mmol/L)HDL-C (mmol/L)LDL-C (mmol/L)
Normal Control 3.1 ± 0.40.9 ± 0.21.8 ± 0.30.8 ± 0.2
Diabetic Control 6.8 ± 0.72.5 ± 0.41.1 ± 0.24.5 ± 0.6
This compound (25 mg/kg) 5.2 ± 0.61.8 ± 0.31.4 ± 0.23.1 ± 0.5
This compound (50 mg/kg) 4.3 ± 0.51.4 ± 0.31.6 ± 0.32.2 ± 0.4
Metformin (150 mg/kg) 4.5 ± 0.51.5 ± 0.21.5 ± 0.22.4 ± 0.4

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways expected to be modulated by this compound based on in vitro evidence.

G cluster_0 Inflammatory Stimulus (LPS, TNF-α) cluster_1 This compound Intervention cluster_2 NF-κB and MAPK Pathways stimulus LPS / TNF-α IKK IKK stimulus->IKK activates MAPK MAPKs (p38, ERK, JNK) stimulus->MAPK activates This compound This compound This compound->IKK inhibits This compound->MAPK inhibits IκB IκBα IKK->IκB phosphorylates NFkB NF-κB (p65/p50) IκB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to MAPK->nucleus activates transcription factors cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines promotes transcription of

Caption: this compound's proposed inhibition of NF-κB and MAPK inflammatory pathways.

G cluster_0 Insulin Signaling cluster_1 This compound Intervention cluster_2 Inflammatory Blockade insulin Insulin IR Insulin Receptor insulin->IR binds IRS IRS-1 IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT AKT PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 glucose_uptake Glucose Uptake GLUT4->glucose_uptake This compound This compound This compound->AKT promotes phosphorylation inflammation Inflammation (JNK, IKK) This compound->inflammation inhibits inflammation->IRS inhibits

Caption: this compound's proposed enhancement of the PI3K/AKT insulin signaling pathway.

Conclusion

While direct in vivo evidence is currently lacking, the strong in vitro data on this compound's anti-inflammatory and insulin-sensitizing effects provide a compelling rationale for its investigation in animal models of diabetes. The protocols and application notes provided here offer a comprehensive framework for researchers to systematically evaluate the therapeutic potential of this compound. Such studies are a critical next step in determining whether this compound could be a viable candidate for the development of a novel anti-diabetic therapy.

References

Application Note: High-Performance Liquid Chromatography for the Quantification of Patrinoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patrinoside, an iridoid glycoside found in plants of the Patrinia genus, such as Patrinia scabiosaefolia, has garnered interest for its potential therapeutic properties.[1][2][3] As research into its pharmacological effects progresses, the need for accurate and reliable analytical methods for its quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of phytochemicals like this compound. This document provides an overview of HPLC methods used for the isolation of this compound and presents a generalized protocol for its quantification, based on available literature and standard method development practices.

While specific validated quantitative HPLC methods for this compound are not extensively detailed in the public domain, this application note constructs a robust protocol based on methods used for the isolation and analysis of similar iridoid glycosides.

Compound Profile

  • Compound: this compound

  • Chemical Class: Iridoid Glycoside

  • Molecular Formula: C₂₁H₃₄O₁₁[4][5]

  • Molecular Weight: 462.5 g/mol [4]

  • Source: Commonly isolated from Patrinia scabiosaefolia.[1][2][3]

Experimental Protocols

Standard and Sample Preparation

A critical step in quantification is the preparation of accurate standard solutions and the efficient extraction of the analyte from the sample matrix.

Protocol for Standard Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standards at concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Protocol for Sample Preparation (from Patrinia scabiosaefolia plant material):

  • Drying and Grinding: Dry the plant material (e.g., whole plant, roots) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Add 50 mL of methanol and perform extraction using ultrasonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Sample Solution: Redissolve the dried extract in a known volume of methanol (e.g., 10 mL). Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Instrumentation and Conditions

The following table outlines a generalized set of HPLC conditions suitable for the analysis of this compound. These parameters may require optimization for specific instruments and sample matrices.

ParameterRecommended Conditions
HPLC System A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A gradient of Acetonitrile (A) and Water (B).
Gradient Program 0-20 min, 10-40% A; 20-30 min, 40-70% A; 30-35 min, 70-10% A.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 218 nm[1][2]
Injection Volume 10 µL

Method Validation Parameters (Hypothetical Data)

A validated HPLC method ensures reliability, accuracy, and precision. The following table summarizes the key validation parameters and expected performance characteristics for a robust this compound quantification method.

ParameterSpecificationDescription
Linearity (R²) > 0.999The coefficient of determination for the calibration curve constructed from the working standard solutions.
Limit of Detection (LOD) ~0.1 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) ~0.5 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 2%The relative standard deviation for replicate injections of the same sample (intra-day and inter-day).
Accuracy (Recovery %) 95 - 105%The percentage of the true amount of this compound recovered from a spiked sample matrix.
Specificity No interfering peaksThe ability of the method to resolve the this compound peak from other components in the sample matrix.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis plant_material Patrinia scabiosaefolia Plant Material drying_grinding Drying & Grinding plant_material->drying_grinding extraction Methanol Extraction (Ultrasonication) drying_grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC System (C18 Column) filtration->hplc ref_std This compound Reference Standard stock_sol Primary Stock Solution (1 mg/mL) ref_std->stock_sol working_std Working Standards (Serial Dilution) stock_sol->working_std working_std->hplc detection UV/PDA Detector (218 nm) hplc->detection calibration Calibration Curve Construction detection->calibration quantification Quantification of This compound in Sample calibration->quantification

Caption: A generalized workflow for the quantification of this compound using HPLC.

Potential Signaling Pathway Involvement

This compound and a related compound, this compound A, isolated from P. scabiosaefolia, have been shown to improve insulin resistance by inhibiting the NF-κB and MAPK signaling pathways.[6][7][8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Induces

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Conclusion

This application note provides a comprehensive, albeit generalized, protocol for the quantification of this compound using HPLC. The successful application of this method will depend on careful optimization and validation within the specific laboratory context. The provided workflow and hypothetical validation data serve as a strong foundation for developing a reliable analytical method for this promising natural compound. Further research to publish a fully validated quantitative HPLC or UPLC-MS/MS method for this compound is highly encouraged to support ongoing research and development.

References

Application Note: Spectroscopic Analysis and Structure Elucidation of Patrinoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Patrinoside is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities.[1] Isolated from medicinal plants such as Patrinia scabiosaefolia, this compound and its analogues have garnered interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-tumor effects.[1] Notably, recent studies have highlighted their role in improving insulin resistance by modulating key signaling pathways.[1][2] Accurate structure elucidation is the cornerstone of understanding its biological function and developing it as a potential therapeutic agent. This application note provides a detailed overview of the spectroscopic techniques used to characterize this compound's structure and outlines the experimental protocols for its isolation and analysis.

Physicochemical and Spectroscopic Profile

The structural characterization of this compound and its related compounds is achieved through a combination of spectroscopic methods. High-resolution mass spectrometry (HRMS) establishes the molecular formula, while infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy identify key functional groups and chromophores.[3] NMR spectroscopy, including 1D and 2D experiments, provides the detailed connectivity and stereochemistry of the molecule.[3][4]

Table 1: Summary of Physicochemical and Spectroscopic Data for this compound Analogues

Property Data Reference
Molecular Formula C₂₉H₄₆O₁₁ (for this compound B) [3][4]
Molecular Weight 593.2931 [M+Na]⁺ (for this compound B) [3][4]
Appearance Light yellow oil [3][4]
Optical Rotation [α]²³ D -54.6 (c 0.02, MeOH) (for this compound B) [3][4]
UV (MeOH) λmax 218 nm (log ε 4.15) (for this compound B) [3][4]
IR (KBr) νmax cm⁻¹ 3426 (O-H), 2929, 2873 (C-H), 1727 (C=O), 1642 (C=C) [3][4]

| HR-ESI-MS | m/z 593.2931 [M+Na]⁺ (Calcd. for C₂₉H₄₆O₁₁Na, 593.2932) |[3][4] |

NMR Spectroscopic Data for Structure Elucidation

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are indispensable for the complete structural assignment of this compound. The ¹H NMR spectrum reveals the proton environment, including chemical shifts, multiplicities, and coupling constants. The ¹³C NMR spectrum identifies the number and type of carbon atoms. 2D NMR experiments establish the connectivity:

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling relationships, revealing adjacent protons.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.[3]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound B (CD₃OD) [3][4]

Position δC (ppm) δH (ppm), mult. (J in Hz)
Aglycone
1 93.0 (d) 5.90, d (5.0)
3 139.8 (d) 6.35, s
4 117.3 (s)
5 34.8 (d) 2.65, m
6 31.0 (t) 1.95, m; 1.68, m
7 79.3 (d) 4.25, m
8 54.7 (d) 2.05, m
9 48.9 (d) 2.15, m
10 67.1 (t) 4.10, m; 3.85, m
11 69.7 (t) 4.45, m; 4.28, m
Glucose Moiety
1' 104.5 (d) 4.35, d (7.8)
2' 75.1 (d) 3.20, m
3' 77.8 (d) 3.35, m
4' 71.6 (d) 3.28, m
5' 78.0 (d) 3.38, m

| 6' | 62.8 (t) | 3.88, m; 3.68, m |

Experimental Protocols

Protocol 3.1: Isolation and Purification of Iridoid Glycosides

This protocol describes a general procedure for the extraction and purification of this compound from plant material, adapted from methods for isolating iridoid glycosides.[5][6][7]

G cluster_0 Extraction & Fractionation cluster_1 Purification A 1. Dried Plant Material (Patrinia scabiosaefolia) B 2. Extraction (e.g., 75% Ethanol, reflux) A->B C 3. Concentration (Reduced Pressure) B->C D 4. Fractionation (Solvent Partitioning: Hexane, Chloroform, Ethyl Acetate, n-Butanol) C->D E 5. Column Chromatography (Silica Gel or Macroporous Resin) D->E n-Butanol or Ethyl Acetate Fraction F 6. Further Purification (e.g., Preparative HPLC or HSCCC) E->F G 7. Pure this compound F->G

Caption: General workflow for the isolation and purification of this compound.

  • Extraction: Dried and powdered aerial parts of the plant are extracted with ethanol (e.g., 75% EtOH) under reflux. The alcoholic extract is filtered and concentrated under reduced pressure.[6]

  • Fractionation: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on polarity.[5] Iridoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel or macroporous resin.[6][8] Elution is performed with a gradient of solvents (e.g., chloroform-methanol or dichloromethane-methanol) to separate the components.

  • Preparative Chromatography: Fractions containing the target compound are pooled and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to yield pure this compound.[6][9]

  • Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC.

Protocol 3.2: Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.5 mL of a deuterated solvent (e.g., methanol-d₄, CD₃OD).

    • Instrumentation: A Bruker DRX 500 spectrometer (or equivalent) operating at 500 MHz for ¹H and 125 MHz for ¹³C.[5]

    • 1D NMR: Acquire ¹H and ¹³C{¹H} spectra. Use the residual solvent signal as an internal reference.

    • 2D NMR: Perform standard COSY, HSQC, and HMBC experiments to establish connectivity. For stereochemical analysis, ROESY or NOESY experiments can be conducted.

  • Mass Spectrometry (MS)

    • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol).

    • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization source (HR-ESI-MS).[3][4]

    • Data Acquisition: Acquire data in positive ion mode to observe protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. The high-resolution data allows for the precise determination of the molecular formula.[3]

  • Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

    • IR Spectroscopy: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film. Record the spectrum to identify key functional groups such as hydroxyl (-OH), carbonyl (C=O), and olefinic (C=C) bonds.[4]

    • UV-Vis Spectroscopy: Dissolve the sample in a UV-transparent solvent (e.g., methanol). Record the spectrum to identify chromophores and conjugated systems.[4]

Application: this compound's Role in Signaling Pathways

Spectroscopic analysis confirms the structure of this compound, enabling further investigation into its biological activities. This compound and this compound A have been shown to improve insulin resistance by inhibiting the NF-κB and MAPK signaling pathways, which are crucial in inflammation.[1][10]

Inhibition of the NF-κB Pathway

In inflammatory conditions, signaling molecules like LPS or TNF-α activate the NF-κB pathway. This leads to the phosphorylation and degradation of IκB, releasing the p65 subunit to translocate to the nucleus and transcribe pro-inflammatory genes.[1] this compound significantly reduces the phosphorylation of both IκB and p65, thereby inhibiting this pathway.[1][2]

G NF-κB Signaling Pathway Inhibition LPS LPS / TNF-α Receptor Receptor LPS->Receptor IKK IKK Receptor->IKK IkB_p65 IκB - p65 (Inactive) IKK->IkB_p65 Phosphorylation p_IkB p-IκB IkB_p65->p_IkB p65 p65 IkB_p65->p65 Nucleus Nucleus p65->Nucleus Translocation p65_nuc p65 Transcription Inflammatory Gene Transcription p65_nuc->Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB pathway by blocking IκB phosphorylation.

Inhibition of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, involving key proteins like p38, ERK, and JNK, is another pro-inflammatory cascade. This compound and its analogues have been demonstrated to suppress the phosphorylation of these key MAPK proteins, thus reducing the inflammatory response in cells like macrophages and adipocytes.[1][10]

G MAPK Signaling Pathway Inhibition cluster_mapk MAPKs Stimulus LPS / TNF-α Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK TF Transcription Factors p38->TF ERK->TF JNK->TF Response Inflammatory Response TF->Response This compound This compound This compound->p38 Inhibits Phosphorylation This compound->ERK This compound->JNK

Caption: this compound inhibits the MAPK pathway by blocking p38, ERK, and JNK.

Conclusion

The structural elucidation of this compound is a critical step that relies on a synergistic application of modern spectroscopic techniques. A combination of MS, IR, UV-Vis, and extensive 1D/2D NMR analysis provides an unambiguous structural assignment. The detailed protocols and data presented in this note serve as a comprehensive guide for researchers working on the isolation and characterization of this compound and other iridoid glycosides, facilitating further studies into their promising pharmacological activities.

References

Troubleshooting & Optimization

Technical Support Center: Patrinoside in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered when working with Patrinoside in in vitro experiments, with a primary focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and other poorly water-soluble compounds for in vitro experiments. It is a powerful aprotic solvent that can dissolve a wide range of organic molecules.[1][2][3][4]

Q2: What is the maximum permissible concentration of DMSO in cell culture medium?

A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. While some robust cell lines can tolerate up to 1% DMSO, it is strongly recommended to keep the final concentration at or below 0.5%, and ideally at 0.1% or lower, especially for sensitive cell lines or long-term experiments.[5][6][7][8] It is crucial to perform a vehicle control experiment (medium with the same concentration of DMSO as the this compound-treated wells) to assess the effect of the solvent on your specific cell line.

Q3: What are the typical working concentrations of this compound used in in vitro experiments?

A3: Based on published research, this compound has been shown to be effective in in vitro models at concentrations ranging from 12.5 µM to 100 µM.[9] Studies have also indicated that this compound exhibits no cytotoxicity in certain cell lines at concentrations between 25 µM and 100 µM.[9][10] However, the optimal concentration will depend on the specific cell line and the biological endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal working concentration for your experimental setup.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions prepared in DMSO should be stored at -20°C or -80°C to maintain stability. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when preparing and using this compound solutions for in vitro experiments.

Problem Possible Cause Troubleshooting Steps
This compound powder is not dissolving in DMSO. Insufficient solvent volume.Increase the volume of DMSO incrementally until the powder fully dissolves. Gentle warming (to 37°C) and vortexing can also aid dissolution.
Poor quality of DMSO.Use high-purity, anhydrous DMSO suitable for cell culture applications.
Precipitation occurs when adding the this compound-DMSO stock solution to the cell culture medium. The final concentration of this compound exceeds its solubility limit in the aqueous medium.1. Increase the final volume of the medium: This will lower the final concentration of this compound. 2. Prepare a more dilute stock solution: This will require adding a larger volume of the stock to the medium, but will result in a lower final DMSO concentration. 3. Pre-warm the cell culture medium: Adding the stock solution to warm medium can sometimes prevent precipitation. 4. Add the stock solution dropwise while vortexing or swirling the medium: This ensures rapid and even distribution of the compound.
The final DMSO concentration is too high, causing the compound to crash out of solution.Ensure the final DMSO concentration in your culture medium is within the recommended limits (ideally ≤ 0.1%).
Inconsistent or unexpected experimental results. Degradation of this compound in the stock solution.Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution. Protect the stock solution from light.
Cytotoxicity from the DMSO solvent.Perform a vehicle control experiment with the same final DMSO concentration to rule out solvent effects. If cytotoxicity is observed, lower the final DMSO concentration.
Inaccurate concentration of the stock solution.Ensure accurate weighing of the this compound powder and precise measurement of the DMSO volume.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 462.45 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 462.45 g/mol = 4.6245 mg

  • Weigh the this compound:

    • Carefully weigh out approximately 4.62 mg of this compound powder using an analytical balance. Record the exact weight.

  • Dissolve in DMSO:

    • Transfer the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve a 10 mM concentration. For example, if you weighed exactly 4.62 mg, add 1 mL of DMSO.

  • Ensure complete dissolution:

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can assist with dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot and store:

    • Dispense the stock solution into smaller, single-use, sterile aliquots (e.g., 10-50 µL).

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Workflow for Preparing Working Solutions and Dosing Cells

This workflow outlines the steps for diluting the this compound stock solution and adding it to your cell culture.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_dosing Cell Dosing weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve  Calculate volume for desired concentration stock 10 mM this compound Stock in DMSO dilute Dilute stock in cell culture medium stock->dilute  Calculate dilution factor for final concentration cells Cells in culture plate add_working Add working solution to cells dilute->add_working cells->add_working

Caption: Experimental workflow for preparing this compound working solutions.

Signaling Pathways Modulated by this compound

This compound has been reported to exert its biological effects by modulating several key signaling pathways. The diagrams below illustrate the inhibitory and activating effects of this compound on these pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

This compound has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are crucial in inflammatory responses.[5][6][7][9][10][11][12]

signaling_pathway_inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_this compound Intervention cluster_pathways Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_response Cellular Response Stimulus LPS / TNF-α IKK IKK Stimulus->IKK MAPKKK MAPKKK Stimulus->MAPKKK This compound This compound This compound->IKK MAPKK MAPKK (MKKs) This compound->MAPKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB inhibits Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFκB->Inflammation induces MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK MAPK->Inflammation induces

Caption: this compound inhibits NF-κB and MAPK signaling.

Activation of PI3K/AKT Signaling Pathway

This compound has also been reported to activate the PI3K/AKT signaling pathway, which is involved in cell survival and metabolism.[5][6][7][9][10][11][12]

signaling_pathway_activation cluster_this compound Stimulus cluster_pathway PI3K/AKT Pathway cluster_response Cellular Response This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates Response Cell Survival, Growth, Metabolism AKT->Response

Caption: this compound activates the PI3K/AKT signaling pathway.

References

Technical Support Center: Patrinoside Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to overcome common challenges encountered during the isolation and purification of Patrinoside from plant sources, primarily Patrinia species.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in isolating this compound?

A1: this compound, an iridoid glycoside, presents several isolation challenges common to saponins and other natural glycosides. The primary difficulties include:

  • Low Yield: this compound is often present in low concentrations in the raw plant material.

  • Complex Mixtures: It exists alongside a variety of structurally similar iridoid glycosides and other secondary metabolites, making separation difficult.[1][2]

  • Co-elution: Structurally similar compounds can co-elute during chromatographic separation, complicating purification.[3][4]

  • Detection Issues: this compound lacks a strong chromophore, which can make detection by UV-Vis spectrophotometry less sensitive, often requiring detection at low wavelengths (around 210-220 nm) or the use of alternative detectors like Evaporative Light Scattering Detectors (ELSD).[5][6]

  • Variability in Plant Material: The concentration of this compound can vary significantly depending on the plant's species, geographic origin, harvest time, and storage conditions.[7]

Q2: Which plant species are the best sources for this compound?

A2: this compound and its derivatives are primarily isolated from plants of the Patrinia genus. Patrinia scabiosaefolia is one of the most frequently cited sources in scientific literature for obtaining this compound.[5][8][9]

Q3: What is the general strategy for isolating this compound?

A3: The general strategy involves a multi-step process:

  • Extraction: Crude extraction from dried, powdered plant material using a polar solvent like ethanol or methanol.[1][5]

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned with solvents of increasing polarity (e.g., n-butanol) to enrich the glycoside fraction.[2][5]

  • Column Chromatography: The enriched fraction undergoes several rounds of column chromatography, typically starting with normal-phase silica gel, followed by reversed-phase (RP-18) and size-exclusion (Sephadex LH-20) chromatography to separate compounds based on polarity, hydrophobicity, and size.[1][10]

  • Final Purification: Final purification is often achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).[1][10]

Troubleshooting Guide

This section addresses specific problems that may arise during the isolation process.

Problem / Question Possible Causes Recommended Solutions
Low yield of crude extract 1. Inefficient extraction solvent or conditions. 2. Poor quality of plant material.1. Optimize Extraction: Use a high-polarity solvent like 95% ethanol or methanol.[5] Consider optimizing parameters such as solvent-to-solid ratio, extraction time, and temperature. For total saponins from P. scabiosaefolia, optimal conditions have been reported as 75% ethanol, a 1:12 solid-liquid ratio, and extracting for 1.5 hours at 90°C. 2. Material Quality: Ensure the plant material is properly dried, powdered, and stored to prevent degradation of secondary metabolites.
This compound is not separating from other compounds on the silica gel column 1. Inappropriate solvent system (mobile phase). 2. Column overloading. 3. Co-elution with structurally similar iridoid glycosides.1. Adjust Mobile Phase: Use a gradient elution. A common system is a gradient of chloroform-methanol (CHCl₃-MeOH) or dichloromethane-methanol (CH₂Cl₂-MeOH), gradually increasing the polarity by increasing the methanol concentration.[1][10] 2. Reduce Sample Load: Do not exceed the binding capacity of your column. A lower sample load improves resolution. 3. Use Different Chromatography: Follow silica gel chromatography with a technique that separates based on a different principle, such as reversed-phase (e.g., C18) or size-exclusion (e.g., Sephadex LH-20) chromatography.[1]
Multiple spots/peaks are very close together on TLC/HPLC 1. The mobile phase is not optimized for resolving compounds with similar polarity. 2. Presence of isomers or closely related glycosides.1. TLC Optimization: Test various solvent systems. For saponins, chloroform-methanol-water mixtures are common. Adding a small amount of acid (like acetic acid) can sometimes improve separation.[11] 2. HPLC Optimization: For reversed-phase HPLC, try shallowing the gradient around the elution time of your target peak to increase resolution.[4] Experiment with different organic modifiers (e.g., switch from acetonitrile to methanol) or adjust the pH of the aqueous phase, as this can alter selectivity.[4]
HPLC peaks are tailing 1. Secondary interactions between the analyte and free silanol groups on the silica-based column packing. 2. Column contamination or degradation. 3. Column overloading.1. Modify Mobile Phase: Add a competing base or lower the mobile phase pH to suppress the ionization of silanol groups.[12] 2. Clean/Replace Column: Flush the column with a strong solvent. If performance does not improve, the column may be degraded and need replacement.[13] 3. Reduce Injection Volume: Inject a smaller amount of the sample to see if peak shape improves.[12]
Cannot detect the this compound peak 1. This compound has poor UV absorbance. 2. Concentration is below the detection limit.1. Adjust Detector Settings: Set the UV detector to a lower wavelength, such as 210-220 nm.[5] 2. Use Alternative Detectors: If available, use an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), which do not rely on chromophores for detection and are well-suited for saponins and glycosides.[6]

Quantitative Data Summary

The yield of this compound is highly dependent on the starting material and the specific isolation procedure. The following table summarizes representative yields from published literature to provide a benchmark. Note that yields from multi-step purifications are often low.

Starting MaterialInitial ExtractIsolation MethodFinal Compound & YieldReference
29 kg P. scabiosaefolia (whole plants)0.85 kg n-butanol extractSilica Gel CC, Rp-18 CC, Sephadex LH-20 CC, Semi-prep HPLCThis compound B: 1.0 mg[1][5]
20 kg P. scabiosaefolia (whole plants)3.65 kg crude residueSilica Gel CC, MCI CC, ODS CC, Sephadex LH-20, Semi-prep HPLCPatriniscabioside A (new iridoid glycoside): 19.8 mg[10]
1.5 kg P. villosa (aerial parts)51 g n-butanol fractionSilica Gel CC, Rp-18 CC, Sephadex LH-20Patrinoviloside A (new saponin): 4 mg[2]

Experimental Protocols

Detailed Protocol for this compound Isolation

This protocol is a synthesized example based on methodologies reported for isolating iridoid glycosides from Patrinia scabiosaefolia.[1][5][10]

1. Extraction and Partitioning

  • Air-dry and powder the whole plants of P. scabiosaefolia (e.g., 20 kg).

  • Extract the powdered material with 95% ethanol (3 x volumes) at room temperature with agitation. Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude residue (e.g., ~3.6 kg).[10]

  • Suspend the crude residue in deionized water and perform liquid-liquid partitioning with an equal volume of n-butanol.

  • Collect the n-butanol layer and concentrate it under reduced pressure to yield the n-butanol extract, which is enriched with glycosides (e.g., ~0.8 kg).[5]

2. Multi-Step Column Chromatography

  • Initial Silica Gel Chromatography:

    • Apply the n-butanol extract to a large silica gel column.

    • Elute with a solvent gradient of increasing polarity, typically starting with chloroform-methanol (CHCl₃:MeOH) at a ratio of 8:1 and gradually increasing the proportion of methanol to 100%.[1][5]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC), pooling fractions with similar profiles.

  • Reversed-Phase (Rp-18) Chromatography:

    • Take a pooled fraction containing the target compounds and subject it to Rp-18 column chromatography.

    • Elute with a gradient of decreasing polarity, typically methanol-water (MeOH:H₂O), starting from 30:70 and moving towards 100% MeOH.[1]

    • Again, collect and pool fractions based on TLC or HPLC analysis.

  • Size-Exclusion Chromatography (Sephadex LH-20):

    • To remove smaller molecules and separate compounds by size, apply the semi-purified fraction to a Sephadex LH-20 column.

    • Elute with a solvent system like methanol-water (e.g., 90:10) or dichloromethane-methanol (1:1).[1][10]

3. Final Purification by Semi-Preparative HPLC

  • Dissolve the final, most enriched fraction in the mobile phase.

  • Purify the target compound using a semi-preparative HPLC system with a C18 column.

  • Use a mobile phase consisting of a gradient of methanol or acetonitrile in water. A typical gradient might be 55:45 MeOH:H₂O.[1]

  • Monitor the elution at ~210 nm and collect the peak corresponding to this compound.

  • Verify the purity and confirm the structure of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

Experimental Workflow

G Plant Dried, Powdered Patrinia scabiosaefolia Extraction Ethanol Extraction Plant->Extraction Partition n-Butanol-Water Partitioning Extraction->Partition CrudeExtract Enriched Glycoside (n-Butanol) Extract Partition->CrudeExtract Silica Silica Gel Chromatography (Normal Phase) CrudeExtract->Silica Multiple Fractions RP18 Rp-18 Chromatography (Reversed Phase) Silica->RP18 Pool Fractions Sephadex Sephadex LH-20 (Size Exclusion) RP18->Sephadex Pool Fractions SemiPrep Semi-Preparative HPLC Sephadex->SemiPrep Semi-Pure Fraction Pure Pure this compound SemiPrep->Pure

Caption: A typical multi-step workflow for the isolation of this compound.

Signaling Pathway Involvement

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits MAPK_pathway MAPK Pathway This compound->MAPK_pathway Inhibits IkB IκBα IKK->IkB Inhibits Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Inflammation Inflammatory Response (e.g., IL-6, TNF-α) NFkB->Inflammation Promotes Transcription P38 p38 MAPK_pathway->P38 ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK P38->Inflammation Promotes ERK->Inflammation Promotes JNK->Inflammation Promotes

Caption: this compound inhibits inflammatory responses via NF-κB and MAPK pathways.[8]

References

Preventing Patrinoside degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Patrinoside during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: While specific degradation pathways for this compound have not been extensively published, based on its structure as an iridoid glycoside, the primary factors of concern are pH, temperature, and enzymatic activity. Iridoid glycosides can be susceptible to hydrolysis of their glycosidic and ester linkages under certain conditions.[1][2]

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C or below, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable.

Q3: How should I store this compound in solution?

A3: this compound solutions are generally less stable than the solid compound. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -80°C may be possible, but stability under these conditions should be verified for your specific solvent and concentration.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is typically soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). The choice of solvent may impact stability, and it is advisable to consult literature for the specific experimental application. For biological assays, ensure the final concentration of the organic solvent is compatible with the experimental system.

Q5: Are there any known incompatibilities of this compound with common reagents?

A5: Strong acids and bases should be avoided as they can catalyze the hydrolysis of the glycosidic and ester bonds in this compound.[1][2] Additionally, the presence of glycosidase enzymes will lead to rapid degradation.[3]

Troubleshooting Guide

Issue 1: Loss of compound activity or inconsistent experimental results.

This could be an indication of this compound degradation. The following troubleshooting workflow can help identify the potential cause.

start Inconsistent Results or Loss of Activity Observed check_storage Review Storage Conditions (Solid & Solution) start->check_storage check_prep Examine Solution Preparation (Solvent, pH, Temperature) start->check_prep check_purity Assess Compound Purity (e.g., by HPLC/UPLC) start->check_purity improper_storage Improper Storage Identified check_storage->improper_storage improper_prep Potential Issue in Solution Preparation check_prep->improper_prep degraded_stock Stock Compound Degraded check_purity->degraded_stock solution_solid Store Solid at <= -20°C Prepare Fresh Solutions improper_storage->solution_solid Yes solution_prep Use High-Purity Solvent Avoid pH Extremes Minimize Time at Room Temp improper_prep->solution_prep Yes solution_purity Order New Compound Batch Perform Quality Control degraded_stock->solution_purity Yes

Caption: Troubleshooting workflow for suspected this compound degradation.

Issue 2: HPLC/UPLC analysis shows multiple peaks or a decreased area for the this compound peak over time.

This is a strong indicator of degradation. The appearance of new peaks suggests the formation of degradation products.

  • Potential Cause 1: Hydrolysis. this compound may be hydrolyzed in solution, especially if the solvent is aqueous and not pH-controlled.

  • Recommendation: Ensure the mobile phase and sample solvent are at a suitable pH. Based on studies of other iridoid glycosides, neutral to slightly acidic conditions are generally preferred.[1][2]

  • Potential Cause 2: Thermal Degradation. If samples are left at room temperature for extended periods, especially in an autosampler, degradation can occur.

  • Recommendation: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Analyze samples as quickly as possible after preparation.

Data on the Stability of Analogous Iridoid Glycosides

CompoundTemperature Stability (20-80°C)pH StabilityKey Findings
Geniposidic acid (GPA) StableStable across a wide pH rangeConsidered to be a stable iridoid glycoside.
Scyphiphin D (SD) Generally StableHydrolyzed in strong alkaline solutions (pH ≥ 10)Stable under neutral and acidic conditions.
Ulmoidoside A (UA) Generally StableHydrolyzed in strong alkaline solutions (pH ≥ 10)Similar stability profile to Scyphiphin D.
Ulmoidoside C (UC) Generally StableHydrolyzed in strong alkaline solutions (pH ≥ 10)Degrades under strong alkaline conditions.
Ulmoidoside B (UB) Affected by high temperatureAffected by strong acid and alkaline conditionsLess stable than GPA, SD, UA, and UC.
Ulmoidoside D (UD) Affected by high temperatureAffected by strong acid and alkaline conditionsShows instability at temperature and pH extremes.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability by HPLC-UV

This protocol provides a general framework for conducting a stability study of this compound in a specific solvent and at a defined temperature.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve in the desired solvent (e.g., methanol, DMSO, or a specific buffer) to a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Aliquot the stock solution into several vials.

    • Store the vials at the desired temperature (e.g., 4°C, 25°C, 40°C).

    • Protect the vials from light.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.

    • If necessary, dilute the sample to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength appropriate for this compound (a UV scan of the pure compound should be performed to determine the optimal wavelength).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (T=0).

    • Plot the percentage of this compound remaining versus time to determine the degradation rate.

Visualizations

cluster_factors Factors Influencing Stability This compound This compound (Iridoid Glycoside) Degradation Degradation Products (e.g., Aglycone + Sugar) Temp High Temperature Temp->Degradation Accelerates Hydrolysis pH Extreme pH (Strong Acid or Base) pH->Degradation Catalyzes Hydrolysis Enzyme Enzymatic Activity (e.g., β-glucosidase) Enzyme->Degradation Catalyzes Hydrolysis

Caption: Factors contributing to the degradation of iridoid glycosides.

References

Troubleshooting inconsistent results in Patrinoside assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in Patrinoside assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a type of iridoid glycoside, a class of naturally occurring compounds.[1] Its primary mechanism of action involves the inhibition of key inflammatory signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] By inhibiting these pathways, this compound can reduce the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][3]

Q2: What are the common assays used to evaluate the bioactivity of this compound?

Common assays to evaluate the bioactivity of this compound include:

  • Cell Viability Assays (e.g., MTT Assay): To determine the cytotoxic effects of this compound on cell lines and to establish appropriate concentrations for further experiments.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators secreted by cells after treatment with this compound.

  • Western Blotting: To analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • High-Performance Liquid Chromatography (HPLC): To quantify the concentration of this compound in various samples and to assess its purity and stability.[4]

  • Nitric Oxide (NO) Assay: To measure the production of NO, a key inflammatory mediator, in cell culture supernatants.

Q3: What is the known signaling pathway affected by this compound?

This compound has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways.[2][3] In the NF-κB pathway, it can prevent the phosphorylation of IκB and the subsequent translocation of p65 to the nucleus. In the MAPK pathway, it can inhibit the phosphorylation of key kinases such as p38, ERK, and JNK.

Patrinoside_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway p38 p38 MAPK_Pathway->p38 ERK ERK MAPK_Pathway->ERK JNK JNK MAPK_Pathway->JNK Gene_Expression Pro-inflammatory Gene Expression p38->Gene_Expression ERK->Gene_Expression JNK->Gene_Expression IkB IκB NFkB_Pathway->IkB phosphorylates p65 p65 IkB->p65 releases p65->Gene_Expression translocates to This compound This compound This compound->MAPK_Pathway This compound->NFkB_Pathway

This compound's inhibitory effect on MAPK and NF-κB signaling pathways.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays (e.g., MTT, NO, ELISA)

Question: Why am I seeing high variability between replicate wells or inconsistent dose-response curves with this compound?

Possible Cause Recommended Solution
This compound Degradation This compound, as a glycoside, can be susceptible to hydrolysis under certain pH and temperature conditions.[5] Prepare fresh stock solutions and dilute to working concentrations immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
Improper Cell Seeding Ensure a homogenous single-cell suspension before seeding to avoid clumping. Calibrate pipettes regularly and use consistent pipetting techniques. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.[6]
Edge Effects Evaporation from wells on the perimeter of the plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.[4]
Compound Interference Some natural products can interfere with assay reagents. For MTT assays, run a control with this compound in cell-free media to check for any direct reduction of the MTT reagent.[7][8]
Cell Line Instability Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic changes and altered responses to stimuli.[9]
Issue 2: Weak or No Signal in Western Blot for Phosphorylated Proteins

Question: I'm not detecting the phosphorylated forms of p38, ERK, JNK, or IκB after this compound treatment. What could be the problem?

Possible Cause Recommended Solution
Phosphatase Activity Phosphatases in the cell lysate can dephosphorylate your target proteins. Always use phosphatase inhibitors in your lysis buffer and keep samples on ice or at 4°C throughout the procedure.[10]
Inappropriate Blocking Buffer Milk-based blocking buffers contain casein, which is a phosphoprotein. This can lead to high background and mask the signal from your target protein. Use a non-protein blocking agent or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).[2][3]
Incorrect Antibody Dilution The optimal antibody concentration is crucial for a good signal-to-noise ratio. Perform an antibody titration to determine the best dilution for both your primary and secondary antibodies.
Low Abundance of Phosphorylated Protein Phosphorylation events can be transient and involve a small fraction of the total protein. Consider stimulating the cells with an inflammatory agent (e.g., LPS or TNF-α) before this compound treatment to increase the baseline phosphorylation. You can also enrich your sample for the protein of interest via immunoprecipitation.[11]
Suboptimal Transfer Ensure efficient protein transfer from the gel to the membrane by optimizing the transfer time and voltage. Check for air bubbles between the gel and the membrane.
Issue 3: Inconsistent Quantification in HPLC Assays

Question: I'm observing peak tailing, shifting retention times, or low sensitivity when quantifying this compound using HPLC. How can I improve my results?

Possible Cause Recommended Solution
Poor Peak Shape (Tailing) Peak tailing can result from secondary interactions between this compound and the stationary phase. Ensure the mobile phase pH is appropriate for the column and analyte. Using a guard column can also help protect the analytical column from contaminants that may cause tailing.[12][13][14]
Shifting Retention Times Fluctuations in mobile phase composition, column temperature, or flow rate can cause retention time shifts.[14] Prepare fresh mobile phase daily and degas it thoroughly. Use a column oven to maintain a stable temperature.
Low Sensitivity Low sensitivity can be due to a variety of factors including a detector lamp nearing the end of its life, incorrect wavelength selection, or a contaminated flow cell.[15] Ensure the detector is set to the optimal wavelength for this compound. Regularly clean the detector's flow cell.
Sample Degradation As mentioned, this compound stability can be an issue. Ensure that samples are stored properly (protected from light and at a low temperature) and analyzed promptly after preparation.[5]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Cytokine Quantification (ELISA)
  • Sample Collection: Collect cell culture supernatants after treatment with this compound.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.

  • Sample Incubation: Add standards and samples to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the plate and add a TMB substrate solution.

  • Reaction Termination: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Read the absorbance at 450 nm.

Western Blot Analysis
  • Cell Lysis: Lyse the treated cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Cell_Seeding Cell Seeding (96-well or 6-well plates) Cell_Culture->Cell_Seeding Patrinoside_Prep This compound Stock Preparation Treatment Treatment with this compound & Inflammatory Stimulus Patrinoside_Prep->Treatment HPLC HPLC (this compound Quantification) Patrinoside_Prep->HPLC Cell_Seeding->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay ELISA ELISA (Cytokine Levels) Treatment->ELISA Western_Blot Western Blot (Protein Phosphorylation) Treatment->Western_Blot

General experimental workflow for investigating this compound bioactivity.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound from a study investigating its effects on RAW 264.7 macrophages.

Assay Cell Line Effective Concentration Range of this compound Observed Effect
Cell Viability (MTT) RAW 264.7> 50 µMSignificant cytotoxicity observed above 50 µM.
NO Production RAW 264.712.5 - 50 µMSignificant inhibition of LPS-induced NO production.
TNF-α & IL-6 Secretion RAW 264.712.5 - 50 µMSignificant reduction in LPS-induced secretion of TNF-α and IL-6.
Protein Phosphorylation (Western Blot) RAW 264.712.5 - 50 µMInhibition of LPS-induced phosphorylation of p38, ERK, and JNK.

Note: The optimal concentrations may vary depending on the specific cell line, experimental conditions, and the purity of the this compound sample.

References

Technical Support Center: Enhancing the Bioavailability of Patrinoside in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Patrinoside in animal models.

Troubleshooting Guide

This guide addresses specific issues that may arise during your research and provides potential solutions.

Issue ID Problem Potential Causes Suggested Solutions
PB-001 Low Oral Bioavailability of this compound Observed in Rodent Models 1. Poor aqueous solubility: this compound, like many natural glycosides, may have limited solubility in gastrointestinal fluids, leading to poor dissolution. 2. Low membrane permeability: The physicochemical properties of this compound may hinder its passage across the intestinal epithelium. 3. First-pass metabolism: Significant metabolism in the intestine or liver can reduce the amount of active compound reaching systemic circulation.[1][2] 4. Efflux by transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.1. Formulation Strategies:     a. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area for dissolution.[3][4]     b. Solid Dispersions: Disperse this compound in a hydrophilic carrier to improve its solubility and dissolution rate.[4][5]     c. Lipid-Based Formulations: Utilize Self-Emulsifying Drug Delivery Systems (SEDDS) or liposomes to enhance solubility and absorption.[4][6]     d. Cyclodextrin Complexation: Form inclusion complexes with cyclodextrins to increase aqueous solubility.[3][5] 2. Co-administration with Bioenhancers:     a. Administer this compound with known bioenhancers like piperine, which can inhibit metabolic enzymes and P-gp.[6][7][8]
PB-002 High Variability in Pharmacokinetic Parameters Between Animals 1. Inconsistent Dosing: Inaccurate oral gavage technique or variability in food intake can affect absorption. 2. Physiological Differences: Age, sex, and health status of the animals can influence drug metabolism and disposition. 3. Sample Handling: Inconsistent timing of blood collection or improper sample processing can introduce variability.1. Standardize Procedures:     a. Ensure consistent oral gavage technique and volume.     b. Fast animals overnight prior to dosing to minimize food effects.[9] 2. Animal Selection: Use animals of the same age, sex, and from the same supplier. Ensure they are healthy and acclimated to the experimental conditions. 3. Strict Sampling Protocol: Adhere to a strict timetable for blood collection and use standardized procedures for plasma separation and storage.[10]
PB-003 Difficulty in Detecting and Quantifying this compound in Plasma 1. Low Plasma Concentrations: The absorbed amount of this compound may be below the limit of quantification (LOQ) of the analytical method. 2. Matrix Effects: Interference from plasma components can suppress or enhance the analytical signal. 3. Improper Sample Preparation: Inefficient extraction of this compound from plasma can lead to low recovery.1. Optimize Analytical Method:     a. Use a highly sensitive method such as LC-MS/MS for quantification.[11][12]     b. Develop a robust sample preparation method, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances and concentrate the analyte.[13] 2. Method Validation: Thoroughly validate the analytical method for linearity, accuracy, precision, and matrix effects according to regulatory guidelines.

Frequently Asked Questions (FAQs)

1. What is the expected oral bioavailability of iridoid glycosides like this compound?

2. What are the most promising strategies to enhance the bioavailability of natural compounds?

Several strategies have proven effective for enhancing the bioavailability of poorly soluble natural compounds:

  • Nanotechnology-based delivery systems: Encapsulating the compound in nanoparticles can protect it from degradation, improve solubility, and facilitate absorption.[3][6]

  • Lipid-based formulations: Systems like SEDDS and liposomes can improve the solubility and absorption of lipophilic and poorly soluble compounds.[4][6]

  • Co-administration with bioenhancers: Natural compounds like piperine can inhibit drug-metabolizing enzymes and efflux pumps, thereby increasing the systemic exposure of the co-administered drug.[7][8]

3. Which animal model is most suitable for bioavailability studies of this compound?

Sprague-Dawley or Wistar rats are commonly used for preclinical pharmacokinetic and bioavailability studies due to their well-characterized physiology, ease of handling, and historical data availability.[9][14] The choice of model should be justified based on the specific research question and any known metabolic pathways of the compound that may be similar between the model and humans.

4. How can I determine if P-glycoprotein (P-gp) efflux is limiting the bioavailability of this compound?

In vitro studies using Caco-2 cell monolayers can provide initial evidence of P-gp mediated efflux. An in vivo approach would involve co-administering this compound with a known P-gp inhibitor, such as verapamil or piperine. A significant increase in the plasma concentration of this compound in the presence of the inhibitor would suggest that P-gp efflux plays a role in its low bioavailability.

Data Presentation: Pharmacokinetic Parameters

The following tables illustrate how to present quantitative data from a comparative bioavailability study. The data presented here is hypothetical and for illustrative purposes only.

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration of Different Formulations in Rats (Dose = 50 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension150 ± 252.0 ± 0.5600 ± 110100 (Reference)
This compound Nanosuspension450 ± 601.5 ± 0.31800 ± 250300
This compound-SEDDS600 ± 851.0 ± 0.22400 ± 310400
This compound + Piperine300 ± 451.8 ± 0.41200 ± 180200

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

1. Animals:

  • Male Sprague-Dawley rats (200-250 g) are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

  • Rats are fasted for 12 hours before the experiment with free access to water.[9]

2. Drug Administration:

  • This compound formulations (e.g., suspension, nanosuspension, SEDDS) are administered via oral gavage at a dose of 50 mg/kg.

  • For intravenous administration (to determine absolute bioavailability), this compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent) and administered via the tail vein at a dose of 5 mg/kg.

3. Blood Sampling:

  • Blood samples (approximately 0.25 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[9]

  • Plasma is separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.

4. Sample Analysis:

  • Plasma concentrations of this compound are determined using a validated LC-MS/MS method.[12]

  • The method should be validated for linearity, precision, accuracy, recovery, and matrix effect.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) are calculated using non-compartmental analysis software.

  • Absolute bioavailability (F%) is calculated as: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

  • Relative bioavailability is calculated by comparing the AUC of the test formulation to a reference formulation.

Mandatory Visualizations

Signaling Pathways

Patrinoside_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound IKK IKK This compound->IKK Inhibits MAPK_Kinases MAPK Kinases (e.g., MEK, MKK) This compound->MAPK_Kinases Inhibits IκBα IκBα IKK->IκBα NFκB NF-κB (p65/p50) IκBα->NFκB Nucleus Nucleus NFκB->Nucleus MAPKs MAPKs (p38, ERK, JNK) MAPK_Kinases->MAPKs Activates MAPKs->Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

Experimental Workflow

Bioavailability_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_results Results Formulation This compound Formulation (e.g., Suspension, SEDDS) Dosing Oral Gavage Administration Formulation->Dosing Animals Animal Model (Fasted Rats) Animals->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Extraction Sample Preparation (e.g., SPE) Processing->Extraction Quantification LC-MS/MS Analysis Extraction->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis Bioavailability Determination of Bioavailability PK_Analysis->Bioavailability

Caption: Workflow for an in vivo bioavailability study.

References

Selecting appropriate controls for Patrinoside experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with Patrinoside. The focus is on the critical aspect of selecting and implementing appropriate controls to ensure data integrity and accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound primarily exerts its biological effects by inhibiting the NF-κB and MAPK signaling pathways.[1][2][3] It has also been shown to activate the PI3K/AKT signaling pathway and modulate oxidative stress.[1][2][3] These actions contribute to its anti-inflammatory properties.[1][2][3]

Q2: What is a vehicle control and why is it essential in this compound experiments?

A2: A vehicle control is a crucial component of in vitro and in vivo experiments. It consists of the solvent used to dissolve the experimental compound, in this case, this compound, administered to a control group of cells or animals.[4][5] Since this compound is often dissolved in solvents like Dimethyl Sulfoxide (DMSO), it is essential to distinguish the effects of this compound from any potential effects of the solvent itself.[5][6] The vehicle control group should receive the same concentration of the solvent as the this compound-treated group.

Q3: How should I prepare the vehicle control for my this compound experiment?

A3: As this compound is a glycoside, its solubility should be empirically determined. Dimethyl Sulfoxide (DMSO) is a common solvent for such compounds.[5][7] To prepare the vehicle control, dissolve this compound in DMSO to create a stock solution. Then, make further dilutions in your cell culture medium or buffer. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used in your experiment. For example, if your highest this compound concentration requires a 0.1% DMSO final concentration, your vehicle control will be 0.1% DMSO in the medium.

Troubleshooting Guide: Control Selection

Problem: I am not sure which controls to include in my Western blot analysis of this compound's effect on NF-κB signaling.

Solution: A well-controlled Western blot experiment is critical for validating your findings. Here is a breakdown of the essential controls:

  • Positive Control for Pathway Activation: To confirm that your experimental system is responsive, include a sample treated with a known activator of the NF-κB pathway. Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) are commonly used for this purpose.[8][9][10]

  • Negative Control (Untreated): This sample consists of cells that have not been treated with this compound or any other stimulant. It provides a baseline for the phosphorylation status of your target proteins.

  • Vehicle Control: As described in the FAQ, this control is essential to rule out any effects of the solvent used to dissolve this compound.

  • Positive Control for Antibody Specificity: Use a cell lysate known to express the target protein (e.g., phospho-p65) to ensure your primary antibody is working correctly.[1][11]

  • Loading Control: To ensure equal protein loading across all lanes, probe your membrane with an antibody against a housekeeping protein whose expression is not expected to change with treatment, such as GAPDH, β-actin, or β-tubulin.[1][12]

Table 1: Recommended Controls for Western Blot Analysis of this compound Effects
Control TypePurposeRecommended Substance/SampleTypical Concentration/Condition
Vehicle Control To assess the effect of the solvent.DMSO in culture mediumSame concentration as the highest this compound dose
Negative Control To establish a baseline of pathway activity.Untreated cellsStandard culture conditions
Positive Control (Pathway Activation) To confirm the pathway can be activated.LPS or TNF-αLPS: 100-300 ng/mL; TNF-α: 10-20 ng/mL
Positive Control (Pathway Inhibition) To validate that inhibition can be detected.Known NF-κB inhibitor (e.g., BAY 11-7085)5-10 µM
Loading Control To normalize for protein loading differences.GAPDH, β-actin, or β-tubulin antibodyManufacturer's recommended dilution

Experimental Protocols

Protocol 1: Western Blot Analysis of NF-κB and MAPK Pathway Inhibition by this compound

Objective: To determine the effect of this compound on the phosphorylation of key proteins in the NF-κB (p65) and MAPK (p38, ERK, JNK) pathways.

Methodology:

  • Cell Culture and Treatment:

    • Plate RAW264.7 macrophages or other suitable cells at an appropriate density.

    • Starve the cells in a serum-free medium for 4-6 hours before treatment.

    • Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) or TNF-α (20 ng/mL) for 15-30 minutes to activate the NF-κB and MAPK pathways. Include an untreated control group.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p65, phospho-p38, phospho-ERK, phospho-JNK, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

Protocol 2: Cytokine Secretion Assay (ELISA)

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α).

Methodology:

  • Cell Culture and Treatment:

    • Follow the same cell plating and pre-treatment steps as in Protocol 1.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Sample Collection:

    • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA:

    • Perform the ELISA for your cytokine of interest (e.g., IL-6, TNF-α) according to the manufacturer's instructions.

    • Include a standard curve with known concentrations of the recombinant cytokine to quantify the amount in your samples.

    • Controls should include:

      • Blank: Reagents only, no sample.

      • Negative Control: Supernatant from untreated cells.

      • Vehicle Control: Supernatant from vehicle-treated, LPS-stimulated cells.

      • Positive Control: Supernatant from cells stimulated with LPS only.

Visualizations

Patrinoside_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK TNFR->IKK TNFR->MAPKKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK P This compound This compound This compound->IKK This compound->MAPKKK PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT P NFkB_nuc NF-κB Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene IkB_NFkB->NFkB_nuc Translocation

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_controls Control Groups start Seed Cells treat Treat with Controls and this compound start->treat stimulate Stimulate with LPS/TNF-α treat->stimulate lysate Collect Lysate stimulate->lysate supernatant Collect Supernatant stimulate->supernatant wb Western Blot (p-p65, p-MAPK) lysate->wb elisa ELISA (IL-6, TNF-α) supernatant->elisa data Data Analysis wb->data elisa->data untreated Untreated vehicle Vehicle Control positive_act Positive Control (LPS/TNF-α only) positive_inhib Positive Control (Known Inhibitor)

Caption: General experimental workflow for studying this compound.

Control_Logic cluster_groups Experimental Groups cluster_comparisons Key Comparisons exp This compound Experiment untreated Untreated (Baseline) exp->untreated vehicle Vehicle (Solvent Effect) exp->vehicle This compound This compound (Test Compound Effect) exp->this compound pos_act Positive Activator (System Responsiveness) exp->pos_act comp2 Vehicle vs. Untreated (Solvent Toxicity/Effect) untreated->comp2 comp3 Positive Activator vs. Untreated (Assay Validity) untreated->comp3 comp1 This compound vs. Vehicle (True Compound Effect) vehicle->comp1 vehicle->comp2 This compound->comp1 pos_act->comp3

Caption: Logical relationships between experimental controls.

References

Interpreting Off-Target Effects of Patrinoside: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Patrinoside. The information is designed to assist in the design and interpretation of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and pathways of this compound?

A1: this compound has been shown to improve insulin resistance by activating the PI3K/AKT signaling pathway.[1][2][3] This is considered its primary on-target effect for this therapeutic indication.

Q2: What are the potential "off-target" or secondary effects of this compound that I should be aware of in my experiments?

A2: While not strictly "off-target" in the sense of unintended binding to unrelated proteins, this compound also exhibits significant anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1][2][3] Depending on your experimental context, these effects on inflammatory pathways might be considered secondary or off-target if your primary focus is on the PI3K/AKT pathway and insulin resistance. These anti-inflammatory actions could influence experimental outcomes in cell types sensitive to inflammatory stimuli.

Q3: I am observing anti-inflammatory effects in my cell-based assays with this compound. Is this expected?

A3: Yes, this is an expected effect. This compound has been demonstrated to inhibit the transcription and secretion of inflammatory mediators such as NO, TNF-α, and IL-6.[2][3] This is achieved through the inhibition of the NF-κB and MAPK pathways.[1][2]

Q4: Could the anti-inflammatory effects of this compound interfere with my study on its role in insulin resistance?

A4: It is important to consider that inflammation is closely linked to insulin resistance. The anti-inflammatory properties of this compound are likely a significant contributor to its ability to improve insulin sensitivity.[2][3] Therefore, these effects are mechanistically related. However, if you wish to isolate the effects on the PI3K/AKT pathway, you may need to design experiments that control for inflammatory signaling.

Q5: What concentrations of this compound are recommended to minimize potential off-target effects?

A5: In RAW264.7 cells, this compound at concentrations up to 50 μM did not show significant effects on cell viability.[1] It is always recommended to perform a dose-response curve in your specific cell system to determine the optimal concentration that elicits the desired on-target effect while minimizing potential confounding effects.

Troubleshooting Guides

Issue 1: Unexpected changes in inflammatory cytokine levels in my experiment.

  • Possible Cause: This is a known biological activity of this compound, which inhibits the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[1][2]

  • Troubleshooting Steps:

    • Confirm the effect: Perform a dose-response experiment to see if the reduction in inflammatory markers correlates with the concentration of this compound.

    • Analyze key pathway proteins: Use Western blotting to measure the phosphorylation status of key proteins in the NF-κB (e.g., p65, IκB) and MAPK (e.g., p38, ERK, JNK) pathways to confirm their inhibition by this compound.[1][2]

    • Consider the experimental context: If your experimental model is sensitive to inflammatory signaling, these effects of this compound will need to be accounted for in your data interpretation.

Issue 2: The observed phenotype in my experiment does not seem to be solely explained by PI3K/AKT activation.

  • Possible Cause: The observed phenotype is likely a composite of this compound's effects on the PI3K/AKT, NF-κB, and MAPK pathways.[3]

  • Troubleshooting Steps:

    • Use pathway-specific inhibitors: To dissect the contribution of each pathway, use known inhibitors for NF-κB and MAPK pathways in combination with this compound treatment. This can help to isolate the effects mediated by the PI3K/AKT pathway.

    • Employ rescue experiments: If you have a specific downstream effector of the PI3K/AKT pathway in mind, you could try to perform a rescue experiment by overexpressing a constitutively active form of this effector to see if it mimics or occludes the effect of this compound.

    • Perform a broader screen: Consider a proteomics or transcriptomics approach to get a more unbiased view of the cellular processes affected by this compound in your experimental system.

Data Presentation

Table 1: Summary of this compound's Effects on Key Signaling Pathways

PathwayKey Proteins ModulatedObserved EffectCell TypeReference
PI3K/AKTAKTActivation3T3-L1 adipocytes[2],[3]
NF-κBp-IκB, p-p65InhibitionRAW264.7, 3T3-L1[1],[2]
MAPKp-p38, p-ERK, p-JNKInhibitionRAW264.7, 3T3-L1[1],[2]

Table 2: Inhibitory Effects of this compound on Inflammatory Mediators in RAW264.7 Cells

Inflammatory MediatorEffectConcentration RangeReference
NOInhibition of secretion12.5 - 50 μM[1]
TNF-αInhibition of secretion and mRNA transcription12.5 - 50 μM[1]
IL-6Inhibition of secretion and mRNA transcription12.5 - 50 μM[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of NF-κB and MAPK Pathway Inhibition

  • Cell Culture and Treatment:

    • Plate RAW264.7 or 3T3-L1 cells at an appropriate density.

    • Induce an inflammatory response using LPS (for RAW264.7) or TNF-α (for 3T3-L1).[2]

    • Treat cells with varying concentrations of this compound (e.g., 12.5, 25, 50 μM) for a predetermined time.[1] Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκB, p38, ERK, and JNK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Compare the levels of phosphorylated proteins in this compound-treated samples to the vehicle control.

Protocol 2: General Workflow for Identifying Novel Off-Target Effects

This is a generalized protocol for researchers wishing to explore potential off-target effects of this compound beyond the known pathways.

  • In Silico Prediction:

    • Use computational tools and databases (e.g., ChEMBL, PubChem) to predict potential off-target binding proteins based on the chemical structure of this compound.

  • Broad-Spectrum Kinase Panel Screening:

    • Submit this compound to a commercial service for screening against a large panel of kinases to identify potential off-target kinase interactions.

  • Proteomics-Based Approaches (e.g., Thermal Proteome Profiling or Chemical Proteomics):

    • Treat cells with this compound or a vehicle control.

    • Perform thermal proteome profiling to identify proteins whose thermal stability is altered upon this compound binding.

    • Alternatively, synthesize a tagged version of this compound for affinity purification-mass spectrometry to pull down interacting proteins.

  • Phenotypic Screening:

    • Screen this compound across a panel of diverse cell lines and measure a range of phenotypic outputs (e.g., morphology, proliferation, apoptosis) to identify unexpected cellular responses.

  • Validation of Putative Off-Targets:

    • Validate any identified putative off-targets using orthogonal assays, such as:

      • Direct binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry).

      • Cell-based target engagement assays.

      • Genetic approaches (e.g., siRNA/CRISPR-mediated knockdown/knockout) to see if depletion of the putative off-target phenocopies the effect of this compound.

Mandatory Visualizations

Patrinoside_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptors Receptors Inflammatory Stimuli (LPS, TNF-α)->Receptors Insulin Insulin Insulin->Receptors PI3K PI3K Receptors->PI3K IKK IKK Receptors->IKK MAPK Kinases MAPK Kinases Receptors->MAPK Kinases This compound This compound This compound->PI3K Activates This compound->IKK Inhibits This compound->MAPK Kinases Inhibits AKT AKT PI3K->AKT Gene Transcription (Metabolic) Gene Transcription (Metabolic) AKT->Gene Transcription (Metabolic) IκB IκB IKK->IκB NF-κB (p65/p50) NF-κB (p65/p50) IκB->NF-κB (p65/p50) Gene Transcription (Inflammatory) Gene Transcription (Inflammatory) NF-κB (p65/p50)->Gene Transcription (Inflammatory) p38 p38 MAPK Kinases->p38 ERK ERK MAPK Kinases->ERK JNK JNK MAPK Kinases->JNK p38->Gene Transcription (Inflammatory) ERK->Gene Transcription (Inflammatory) JNK->Gene Transcription (Inflammatory)

Caption: Signaling pathways modulated by this compound.

Off_Target_Workflow Start Start This compound This compound Start->this compound In_Silico_Prediction In Silico Prediction (e.g., Chemical Similarity) This compound->In_Silico_Prediction Biochemical_Screening Biochemical Screening (e.g., Kinase Panel) This compound->Biochemical_Screening Proteomics_Approach Unbiased Proteomics (e.g., Thermal Proteome Profiling) This compound->Proteomics_Approach Generate_Hit_List Generate Putative Off-Target List In_Silico_Prediction->Generate_Hit_List Biochemical_Screening->Generate_Hit_List Proteomics_Approach->Generate_Hit_List Validation Orthogonal Validation Generate_Hit_List->Validation Direct_Binding Direct Binding Assays (e.g., SPR) Validation->Direct_Binding Cell_Based_Engagement Cell-Based Target Engagement Assays Validation->Cell_Based_Engagement Genetic_Perturbation Genetic Perturbation (e.g., CRISPR/siRNA) Validation->Genetic_Perturbation Confirmed_Off_Target Confirmed Off-Target Direct_Binding->Confirmed_Off_Target Cell_Based_Engagement->Confirmed_Off_Target Genetic_Perturbation->Confirmed_Off_Target

Caption: Experimental workflow for off-target identification.

Troubleshooting_Logic Start Unexpected Phenotype Observed with this compound Is_Phenotype_Inflammatory Is the phenotype related to inflammation or apoptosis? Start->Is_Phenotype_Inflammatory Known_Effect Likely a known secondary effect via NF-κB or MAPK inhibition. Is_Phenotype_Inflammatory->Known_Effect Yes Unknown_Effect Potential novel off-target effect. Is_Phenotype_Inflammatory->Unknown_Effect No Investigate_Known_Pathways Action: Confirm inhibition of NF-κB/MAPK pathways via Western Blot. Known_Effect->Investigate_Known_Pathways Investigate_Novel_Targets Action: Initiate off-target identification workflow. Unknown_Effect->Investigate_Novel_Targets

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Purity Assessment of Patrinoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of Patrinoside samples. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a type of iridoid glycoside, a class of monoterpenoids naturally found in plants of the Patrinia genus, such as Patrinia scabiosaefolia.[1][2][3] It is a terpene glycoside with the molecular formula C₂₁H₃₄O₁₁ and a molecular weight of approximately 462.5 g/mol .[4][5] Research has shown that this compound exhibits significant biological activities, including anti-inflammatory and antioxidant effects.[6][7] Specifically, it has been found to improve insulin resistance by inhibiting the NF-κB and MAPK signaling pathways.[1][6][8] Given its therapeutic potential, ensuring the high purity of this compound samples is critical for the accuracy and reproducibility of preclinical and clinical research, as impurities can confound biological results and pose safety risks.

Q2: What are the standard analytical methods for determining the purity of a this compound sample?

The purity of this compound samples is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis.[9][10] An HPLC system equipped with a UV detector can effectively separate this compound from related impurities and allow for precise quantification of its purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for confirming the identity of this compound and characterizing impurities.[11][12] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in elemental composition determination.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the definitive structural elucidation of this compound and any isolated impurities.[13][14] While not typically used for routine purity checks, it is essential for the initial characterization of reference standards.

Q3: What are the potential impurities in a this compound sample?

Impurities in a this compound sample can originate from several sources:

  • Structurally Related Compounds: Other iridoids from the source plant, such as this compound A, may be present due to incomplete separation during purification.[6][7]

  • Extraction and Purification Artifacts: Residual solvents, reagents, and compounds formed during the extraction and purification process.

  • Degradation Products: this compound may degrade if exposed to harsh conditions (e.g., high temperatures, extreme pH), leading to the formation of related degradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound samples.

HPLC Analysis Issues

Problem: Poor peak shape (e.g., tailing or fronting) for the this compound peak.

  • Possible Causes & Solutions:

    • Column Overload: The sample concentration is too high. Dilute the sample and reinject.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. Adjust the pH slightly to see if the peak shape improves.

    • Column Contamination or Degradation: The analytical column may be contaminated or the stationary phase may be degraded. Flush the column with a strong solvent or replace it if necessary.

    • Secondary Interactions: Silanol groups on the silica backbone can interact with the analyte. Use a mobile phase with a competitive agent like triethylamine (TEA) or an end-capped column.

Problem: Inconsistent retention times for this compound across different runs.

  • Possible Causes & Solutions:

    • Unstable Column Temperature: Fluctuations in ambient temperature can affect retention time. Use a column oven to maintain a consistent temperature (e.g., 40°C).[15]

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts. Prepare a large batch of mobile phase to be used for the entire sequence of runs.[15]

    • Pump Malfunction: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates. Degas the mobile phase and prime the pump.

    • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. Ensure a sufficient equilibration time between runs.

Problem: Co-elution of this compound with an unknown impurity.

  • Possible Causes & Solutions:

    • Insufficient Resolution: The current method does not provide adequate separation.

    • Optimize the Gradient: Adjust the gradient slope of the mobile phase. A shallower gradient can often improve the resolution of closely eluting peaks.

    • Change Mobile Phase Composition: Try a different organic modifier (e.g., methanol instead of acetonitrile) or add an ion-pairing agent.

    • Select a Different Column: Use a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) or a longer column with a smaller particle size.

Mass Spectrometry (MS) Analysis Issues

Problem: Low signal intensity or ion suppression for this compound.

  • Possible Causes & Solutions:

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve chromatographic separation to separate this compound from the interfering compounds. Diluting the sample can also mitigate matrix effects.

    • Inappropriate Ionization Source Parameters: The settings for the electrospray ionization (ESI) source (e.g., capillary voltage, gas flow, temperature) may not be optimal. Perform tuning and optimization using a this compound standard solution.

    • Mobile Phase Incompatibility: Some mobile phase additives, like trifluoroacetic acid (TFA), can cause significant ion suppression in ESI-MS. If possible, replace TFA with formic acid or ammonium formate.

Problem: Difficulty interpreting the MS/MS fragmentation pattern.

  • Possible Causes & Solutions:

    • Glycosidic Bond Cleavage: For glycosides like this compound, the most common fragmentation is the cleavage of the glycosidic bond, resulting in a neutral loss of the sugar moiety.[16] Look for this characteristic loss in the MS/MS spectrum.

    • Complex Fragmentation: The iridoid core can undergo complex ring cleavages. It is essential to compare the obtained spectrum with literature data for this compound or related iridoid glycosides.[16]

    • Use High-Resolution MS: HRMS provides accurate mass data for fragment ions, which can be used to determine their elemental composition and aid in structural elucidation.[12]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol describes a general method for determining the purity of a this compound sample using reversed-phase HPLC with UV detection.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Materials & Reagents:

    • This compound Reference Standard (>98% purity)

    • This compound Sample for analysis

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic Acid (optional, for pH adjustment)

  • Chromatographic Conditions:

    • A table with example parameters is provided below. These conditions should be optimized for the specific instrument and column used.[9]

  • Preparation of Standard Solutions:

    • Accurately weigh about 5.0 mg of this compound Reference Standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of water/acetonitrile) to make a 1.0 mg/mL stock solution.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh about 5.0 mg of the this compound sample and prepare a 1.0 mg/mL stock solution in the same manner as the standard.

    • Dilute the sample to fall within the concentration range of the calibration curve.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution(s) in triplicate.

  • Calculation of Purity:

    • Calculate the concentration of this compound in the sample solution using the linear regression equation from the calibration curve.

    • Determine the purity of the sample using the area normalization method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Protocol 2: Identity Confirmation by LC-MS

This protocol provides a general workflow for confirming the identity of this compound using LC-MS.

  • Instrumentation:

    • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Method:

    • Use the same LC method as described in Protocol 1 or a compatible method using volatile mobile phases (e.g., with formic acid instead of non-volatile buffers).

    • Set the mass spectrometer to acquire data in both full scan mode and tandem MS (MS/MS) mode.

    • Full Scan Mode: Acquire data over a mass range that includes the expected m/z of this compound (e.g., m/z 100-1000). The expected ion for this compound (C₂₁H₃₄O₁₁) would be [M+H]⁺ at m/z 463.22, [M+Na]⁺ at m/z 485.20, or [M+H-H₂O]⁺.

    • MS/MS Mode: Select the precursor ion corresponding to this compound for collision-induced dissociation (CID). Analyze the resulting fragment ions to confirm the structure.[12]

  • Data Analysis:

    • Confirm that the retention time of the major peak in the sample matches that of the this compound reference standard.

    • Verify that the accurate mass measured in the full scan is within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass of this compound.

    • Compare the MS/MS fragmentation pattern of the sample with that of the reference standard or with patterns reported in the literature.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₁H₃₄O₁₁[4][5]
Molecular Weight462.5 g/mol [4]
ClassIridoid Glycoside[2][3]
SourcePatrinia species[1][6]
Table 2: Example HPLC Method Parameters for this compound Analysis
ParameterSetting
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 218 nm[13][14]
Injection Volume 10 µL

Visualizations

Purity_Assessment_Workflow start_node Start: This compound Sample prep prep start_node->prep Sample Preparation (Dissolution/Dilution) process_node process_node decision_node decision_node end_node Purity Report hplc HPLC Analysis (Protocol 1) prep->hplc Inject decision_purity Purity > 95%? hplc->decision_purity Calculate Purity decision_identity Identity Confirmed? decision_purity->decision_identity Yes troubleshoot Troubleshoot (See Guide) decision_purity->troubleshoot No decision_identity->end_node Yes lcms LC-MS Analysis (Protocol 2) decision_identity->lcms No troubleshoot->hplc Re-analyze lcms->decision_identity Confirm Identity Patrinoside_Signaling_Pathway cluster_pathways Intracellular Signaling stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) mapk MAPK Pathway (p38, ERK, JNK) stimulus->mapk Activates nfkb NF-κB Pathway (IκB, p65) stimulus->nfkb Activates This compound This compound This compound->mapk Inhibits This compound->nfkb Inhibits ir_improvement Amelioration of Insulin Resistance This compound->ir_improvement Improves pathway_node pathway_node outcome_node outcome_node inflammation Inflammatory Response (IL-6, TNF-α, ROS) mapk->inflammation Promotes nfkb->inflammation Promotes inflammation->ir_improvement Contributes to Insulin Resistance

References

Technical Support Center: Stability Testing of Patrinoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Patrinoside in various solvents. The information is presented in a question-and-answer format to directly address common issues and challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is an iridoid glycoside, a type of monoterpenoid found in plants of the Patrinia genus.[1][2] Its stability is a critical parameter in drug development as it influences the safety, efficacy, and shelf-life of potential therapeutic products. Understanding its degradation profile is essential for developing stable formulations and ensuring accurate analytical measurements.

Q2: What are the key structural features of this compound that may affect its stability?

A2: this compound possesses several functional groups that can influence its stability:

  • Glycosidic bond: This bond is susceptible to acid-catalyzed hydrolysis, which would cleave the glucose molecule from the iridoid aglycone.

  • Ester linkage: The isovaleroyl ester group is prone to hydrolysis under both acidic and basic conditions.

  • Vinyl ether-like functionality within the dihydropyran ring: This can be sensitive to acidic conditions.

  • Hydroxyl groups: These can be sites for oxidation.

Q3: Which solvents are recommended for preparing stock solutions of this compound for stability studies?

Q4: What are the typical forced degradation conditions for studying the stability of iridoid glycosides like this compound?

A4: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish stability-indicating analytical methods.[4][5][6][7] Typical conditions include:

  • Acidic hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 40-60 °C).

  • Alkaline hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperatures.

  • Oxidative degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal degradation: Heating the solid compound or a solution at temperatures above accelerated stability testing conditions (e.g., 60-80 °C).

  • Photostability: Exposing the solid compound or a solution to light according to ICH Q1B guidelines.

Q5: What analytical techniques are best suited for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound and its degradation products.[8][9][10][11] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[9][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of this compound in acidic solution. The glycosidic bond and/or the vinyl ether-like functionality are highly sensitive to acid.* Reduce the acid concentration (e.g., to 0.01 M HCl).* Lower the temperature of the study.* Shorten the time points for sample analysis.
Multiple, poorly resolved peaks in the chromatogram after degradation. Incomplete separation of degradation products from the parent compound or from each other.* Optimize the HPLC method: adjust the mobile phase composition, gradient, flow rate, or column temperature.* Consider using a different column chemistry (e.g., a different stationary phase).
Loss of this compound in the control sample (without stressor). The solvent used for the study may be causing degradation, or the compound may be unstable at the experimental temperature.* Test the stability of this compound in different solvents to find a more inert one.* Run the experiment at a lower temperature.
Inconsistent results between replicate experiments. Inaccurate sample preparation, instrument variability, or instability of degradation products.* Ensure precise and consistent sample preparation techniques.* Perform system suitability tests before each analytical run.* Analyze samples immediately after collection or store them under conditions that prevent further degradation (e.g., refrigeration).
Difficulty in identifying degradation products by LC-MS. Low concentration of degradation products, or fragmentation pattern is not informative.* Concentrate the samples containing the degradation products.* Use high-resolution mass spectrometry (HRMS) for accurate mass measurements.* Employ tandem MS (MS/MS) to obtain structural information from fragmentation patterns.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh a suitable amount of this compound standard.

  • Dissolve the standard in HPLC-grade methanol to a final concentration of 1 mg/mL.

  • Vortex or sonicate until fully dissolved.

  • Store the stock solution at 2-8 °C and protect from light.

Protocol 2: Forced Degradation Study
  • Preparation of Study Solutions:

    • For each stress condition, prepare a solution of this compound at a concentration of approximately 100 µg/mL using the respective stressor as the solvent (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

    • For thermal and photostability studies, use an inert solvent like a methanol:water (50:50) mixture.

    • Prepare a control sample using the same inert solvent without any stressor.

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the solution in 0.1 M HCl at 60 °C.

    • Alkaline Hydrolysis: Incubate the solution in 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Keep the solution in 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solution at 80 °C.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

  • Sample Collection and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Gradient Program: A suitable gradient to separate the parent peak from any degradation products (to be optimized).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (a photodiode array detector is recommended).

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Stability of this compound in Different Solvents at Room Temperature (Example)
SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% RecoveryObservations
Methanol100.299.899.6No significant degradation
Acetonitrile100.5100.199.6No significant degradation
Water99.895.295.4Minor degradation observed
DMSO100.198.798.6No significant degradation
Table 2: Forced Degradation of this compound (Example Data)
Stress ConditionTime (hours)% this compound RemainingNumber of Degradation Products
0.1 M HCl, 60 °C875.22
0.1 M NaOH, RT2488.51
3% H₂O₂, RT2492.11
80 °C2495.81
Light (ICH Q1B)-98.30

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Prep_Stock Prepare this compound Stock Solution Prep_Samples Prepare Samples in Stress Solvents Prep_Stock->Prep_Samples Acid Acid Hydrolysis Prep_Samples->Acid Base Alkaline Hydrolysis Prep_Samples->Base Oxidation Oxidation Prep_Samples->Oxidation Thermal Thermal Stress Prep_Samples->Thermal Photo Photostability Prep_Samples->Photo HPLC_Analysis HPLC-UV/PDA Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis LCMS_Analysis LC-MS for Identification HPLC_Analysis->LCMS_Analysis Quantify Quantify Degradation HPLC_Analysis->Quantify Identify Identify Degradants LCMS_Analysis->Identify Pathway Propose Degradation Pathway Quantify->Pathway Identify->Pathway

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Logic Start Poor Peak Shape or Resolution in HPLC? Check_Mobile_Phase Is Mobile Phase Composition Optimal? Start->Check_Mobile_Phase Check_Column Is the Column Functioning Correctly? Check_Mobile_Phase->Check_Column Yes Adjust_Gradient Adjust Gradient Profile Check_Mobile_Phase->Adjust_Gradient No Flush_Column Flush Column Check_Column->Flush_Column No End Problem Resolved Check_Column->End Yes Change_Solvent Change Organic Solvent or pH Adjust_Gradient->Change_Solvent Adjust_Gradient->End Change_Solvent->End Replace_Column Replace Column Flush_Column->Replace_Column Replace_Column->End

Caption: Troubleshooting logic for HPLC analysis issues.

References

Technical Support Center: A Guide to Working with Patrinoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Patrinoside in experimental settings. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to address potential variability and ensure reliable results.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary biological activities?

This compound is a terpene glycoside, a type of natural product.[1] Its primary reported biological activities include anti-inflammatory and antioxidant effects.[2][3] It has been shown to improve insulin resistance in cellular models.[2][3][4]

2. What are the known signaling pathways modulated by this compound?

This compound has been demonstrated to exert its effects by modulating key inflammatory signaling pathways. It inhibits the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4] Specifically, it has been shown to inhibit the phosphorylation of proteins such as p65, IκB, p38, ERK, and JNK.[2] Additionally, this compound may activate the PI3K/AKT signaling pathway.[3]

3. What are the recommended cell models for studying this compound's anti-inflammatory effects?

Commonly used and effective cell models for investigating the anti-inflammatory properties of this compound include:

  • LPS-stimulated RAW264.7 murine macrophages: This model is used to mimic acute inflammation, where Lipopolysaccharide (LPS) induces a strong inflammatory response.[2][3]

  • TNF-α-induced 3T3-L1 adipocytes: This model is relevant for studying inflammation associated with insulin resistance, where Tumor Necrosis Factor-alpha (TNF-α) is used to induce an inflammatory state in fat cells.[2][3]

4. How should I prepare and store this compound stock solutions?

To ensure consistency and prevent degradation, it is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).

  • Storage of Powder: Store the solid form of this compound at -20°C for long-term stability.

  • Stock Solution Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For short-term use (up to one month), storage at -20°C is acceptable.

  • Working Solution: Prepare fresh working solutions by diluting the stock solution in your cell culture medium immediately before each experiment. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

5. What is a typical effective concentration range for this compound in cell culture experiments?

The effective concentration of this compound can vary depending on the cell type and the specific endpoint being measured. Based on published data:

  • In RAW264.7 macrophages , concentrations between 12.5 µM and 50 µM have been shown to be effective in inhibiting the production of inflammatory mediators without causing significant cytotoxicity.[2]

  • In 3T3-L1 adipocytes , concentrations ranging from 25 µM to 100 µM have been used to inhibit inflammatory signaling.[2]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guide

Encountering variability or unexpected results is a common challenge in experimental biology. This guide provides specific troubleshooting advice for researchers working with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or no observable anti-inflammatory effect. This compound Degradation: this compound may be unstable in aqueous solutions or cell culture media over time, especially at physiological pH and temperature.Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound is in culture medium before and during the experiment. Consider conducting a time-course experiment to assess the stability of this compound under your specific assay conditions.
Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response.Perform a dose-response curve to determine the optimal effective concentration for your cell line and experimental setup.
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered cellular responses.Use low-passage cells for your experiments and maintain consistent cell culture practices.
Lot-to-Lot Variability: The purity and activity of this compound can vary between different batches or suppliers.Always purchase from a reputable supplier and request a Certificate of Analysis (CoA) for each lot. If you observe a significant change in effect with a new lot, consider performing a bridging experiment to compare its activity with a previous, validated lot.
Unexpected Cytotoxicity at Reported Non-toxic Concentrations. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically ≤ 0.1% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments.
Impure Compound: The this compound sample may contain impurities that are cytotoxic.Check the purity of your compound using analytical methods like HPLC. If purity is a concern, consider purchasing from a different supplier or purifying the compound.
Cell Health: Poor cell health or over-confluency can make cells more susceptible to chemical treatments.Ensure your cells are healthy, growing exponentially, and are plated at the correct density before starting the experiment.
High Variability Between Replicate Wells or Experiments. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant variability.Ensure a homogenous cell suspension before seeding and use proper pipetting techniques to dispense cells evenly into each well.
Pipetting Errors: Inaccurate pipetting of this compound or other reagents can introduce variability.Calibrate your pipettes regularly and use appropriate pipetting techniques for small volumes.
Edge Effects in Plates: Wells on the outer edges of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration.To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in the literature.

Table 1: Effect of this compound on Inflammatory Mediator Production in LPS-Stimulated RAW264.7 Macrophages

Concentration (µM)Inhibition of NO ProductionInhibition of TNF-α SecretionInhibition of IL-6 Secretion
12.5Significant Inhibition (P < 0.001)[2]Significant Inhibition (dose-dependent, P < 0.001)[2]Not Significantly Inhibited (P > 0.05)[2]
25Significant Inhibition (P < 0.001)[2]Significant Inhibition (dose-dependent, P < 0.001)[2]Significant Inhibition (P < 0.001)[2]
50Significant Inhibition (P < 0.001)[2]Significant Inhibition (dose-dependent, P < 0.001)[2]Significant Inhibition (P < 0.001)[2]

Table 2: Effect of this compound on Inflammatory Cytokine and Chemokine Expression in TNF-α-Induced 3T3-L1 Adipocytes

Concentration (µM)Inhibition of IL-6 SecretionInhibition of MCP-1 TranscriptionInhibition of MIP-1α Transcription
25Significant Inhibition (P < 0.05)[2]Significant Inhibition (P < 0.05)[2]Significant Inhibition (P < 0.05)[2]
50Significant Inhibition (P < 0.001)[2]Significant Inhibition (P < 0.001)[2]Significant Inhibition (P < 0.001)[2]
100Significant Inhibition (P < 0.001)[2]Significant Inhibition (P < 0.001)[2]Significant Inhibition (P < 0.001)[2]

Detailed Experimental Protocols

1. Cell Culture and Treatment

  • RAW264.7 Macrophage Culture:

    • Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • For experiments, seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat cells with desired concentrations of this compound (or vehicle control) for 1 hour.

    • Stimulate with 1 µg/mL of Lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for cytokine analysis).

  • 3T3-L1 Adipocyte Differentiation and Treatment:

    • Culture 3T3-L1 pre-adipocytes in DMEM with 10% FBS.

    • To induce differentiation, grow cells to confluence. Two days post-confluence, change the medium to a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

    • After two days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another two days.

    • Thereafter, maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every two days.

    • For experiments, treat mature adipocytes with desired concentrations of this compound (or vehicle control) for 1 hour, followed by stimulation with 10 ng/mL of TNF-α for 24 hours.

2. Western Blot Analysis for NF-κB and MAPK Signaling

  • After cell treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

  • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using an Enhanced Chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software and normalize phosphorylated protein levels to their respective total protein levels.

Visualizations

Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway LPS LPS / TNF-α IKK IKK LPS->IKK MAPKKK MAPKKK (e.g., TAK1) LPS->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes_NFkB Inflammatory Gene Transcription (TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes_NFkB activates MAPKK MAPKK (MKK3/6, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 (nucleus) MAPK->AP1 activates Inflammatory_Genes_MAPK Inflammatory Gene Transcription AP1->Inflammatory_Genes_MAPK activates This compound This compound This compound->IKK inhibits This compound->MAPKKK inhibits Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Downstream Analysis start Seed RAW264.7 or 3T3-L1 cells adhere Allow cells to adhere (overnight) start->adhere pretreat Pre-treat with this compound (1 hour) adhere->pretreat stimulate Stimulate with LPS or TNF-α (e.g., 24 hours) pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cell_lysate Prepare Cell Lysate stimulate->cell_lysate mtt MTT Assay for Cell Viability stimulate->mtt elisa ELISA for Cytokines (TNF-α, IL-6) supernatant->elisa western Western Blot for Signaling Proteins cell_lysate->western

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Patrinoside and Patrinoside A

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the comparative anti-inflammatory and insulin resistance-modulating effects of Patrinoside and this compound A, supported by experimental data.

This compound and this compound A, two iridoid glycosides isolated from Patrinia scabiosaefolia, have demonstrated significant potential in modulating inflammatory responses and improving insulin resistance. This guide provides a comprehensive comparison of their bioactivities, drawing upon key experimental findings to assist researchers in the fields of pharmacology and drug discovery.

Chemical Structures

This compound:

  • Molecular Formula: C₂₁H₃₄O₁₁[1][2][3]

  • Molecular Weight: 462.49 g/mol [1][3]

This compound A:

  • The exact molecular formula and weight for this compound A were not explicitly available in the searched literature, however, it is identified as an iridoid glycoside structurally related to this compound.[4][5]

Both compounds are derived from Patrinia scabiosaefolia, a plant with a history of use in traditional medicine for treating inflammatory conditions.[4][5][6][7]

Comparative Bioactivity Data

The following tables summarize the quantitative data from a key comparative study investigating the effects of this compound and this compound A on inflammation and insulin resistance in cellular models.

Table 1: Effects on Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages
Inflammatory MediatorConcentrationThis compound (% Inhibition/Effect)This compound A (% Inhibition/Effect)Key Observations
Nitric Oxide (NO) 12.5 µMSignificant Inhibition (better than this compound A)Significant InhibitionThis compound showed a dose-dependent inhibition and was more potent at the lowest concentration.[1]
25 µMSignificant InhibitionSignificant InhibitionBoth compounds showed significant inhibitory effects.[1]
50 µMSignificant InhibitionSignificant InhibitionBoth compounds showed significant inhibitory effects.[1]
TNF-α Secretion 12.5 µMSignificant InhibitionNot specifiedThis compound was effective at all tested concentrations.
25 µMSignificant InhibitionSignificant InhibitionBoth compounds significantly inhibited TNF-α secretion.
50 µMSignificant InhibitionSignificant InhibitionBoth compounds significantly inhibited TNF-α secretion.
IL-6 Secretion 12.5 µMSignificant InhibitionNot specifiedThis compound was effective at all tested concentrations.
25 µMSignificant InhibitionSignificant InhibitionBoth compounds significantly inhibited IL-6 secretion.
50 µMSignificant InhibitionSignificant InhibitionBoth compounds significantly inhibited IL-6 secretion.
Reactive Oxygen Species (ROS) Not specifiedAmeliorated oxidative stressAmeliorated oxidative stressBoth compounds inhibited ROS release in LPS-stimulated RAW264.7 cells.[1][4]
Table 2: Effects on Inflammatory Mediators in TNF-α-Induced 3T3-L1 Adipocytes
Inflammatory MediatorConcentrationThis compound (% Inhibition/Effect)This compound A (% Inhibition/Effect)Key Observations
MCP-1 (mRNA & Secretion) 50 µMSignificant InhibitionSignificant Inhibition (better effect)This compound A demonstrated a stronger inhibitory effect on MCP-1.[1]
100 µMSignificant InhibitionSignificant Inhibition (better effect)This compound A demonstrated a stronger inhibitory effect on MCP-1.[1]
MIP-1α (mRNA) 25 µMSignificant InhibitionNot specifiedThis compound showed significant inhibition at this concentration.[1]
50 µMSignificant InhibitionSignificant InhibitionBoth compounds significantly inhibited MIP-1α transcription.[1]
100 µMSignificant InhibitionSignificant InhibitionBoth compounds significantly inhibited MIP-1α transcription.[1]
Table 3: Effects on NF-κB and MAPK Signaling Pathways
Cell LineSignaling ProteinConcentrationThis compound (Effect on Phosphorylation)This compound A (Effect on Phosphorylation)
RAW264.7 p-IκB25 µMSignificant ReductionNot specified
50 µMSignificant ReductionNot specified
p-P6512.5 µMSignificant InhibitionNot specified
50 µMSignificant InhibitionNot specified
p-P3850 µMSignificant InhibitionSignificant Inhibition (at 25 & 50 µM)
p-ERK50 µMSignificant InhibitionSignificant Inhibition (at 12.5 & 25 µM)
p-JNK25 µMSignificant DownregulationSignificant Downregulation (at 12.5 & 25 µM)
50 µMSignificant InhibitionNot specified
3T3-L1 p-IκB100 µMSignificant InhibitionSignificant Downregulation (at 50 & 100 µM)
p-P6525 µMSignificant InhibitionSignificant Downregulation (at 50 & 100 µM)
100 µMSignificant Inhibition
p-P38All concentrationsSignificant InhibitionSignificant Inhibition (at 50 & 100 µM)
p-ERKAll concentrationsSignificant InhibitionSignificant Inhibition (at 25, 50 & 100 µM)
p-JNK50 µMSignificant InhibitionSignificant Inhibition (at 25, 50 & 100 µM)
100 µMSignificant Inhibition

Signaling Pathway Analysis

This compound and this compound A exert their anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[1][4][8] These pathways are critical in the transcriptional regulation of pro-inflammatory cytokines and mediators.

NF-kB and MAPK Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS/TNF-alpha LPS/TNF-alpha TLR4 TLR4 LPS/TNF-alpha->TLR4 p38 p38 TLR4->p38 IκB-p65/p50 IκB-p65/p50 (Inactive) TLR4->IκB-p65/p50 ERK ERK JNK JNK JNK->ERK p38->JNK IκB IκB p65 p65 p50 p50 p65/p50 p65/p50 (Active) IκB-p65/p50->p65/p50 Phosphorylation of IκB This compound This compound This compound->ERK This compound->JNK This compound->p38 This compound->IκB-p65/p50 Patrinoside_A This compound A Patrinoside_A->ERK Patrinoside_A->JNK Patrinoside_A->p38 Patrinoside_A->IκB-p65/p50 Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, etc.) p65/p50->Pro-inflammatory Genes

Caption: Inhibition of NF-κB and MAPK pathways by this compound and this compound A.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and this compound A.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of the compounds on the cell lines used in the bioactivity studies.

MTT_Assay_Workflow start Seed RAW264.7 or 3T3-L1 cells in 96-well plates incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with various concentrations of this compound or this compound A incubate1->treat incubate2 Incubate for a specified period (e.g., 24 hours) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4 hours to allow formazan crystal formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cells (e.g., RAW264.7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound or this compound A for 24 hours.

  • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • During this incubation, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • A solubilization solution, such as DMSO, is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant.

Detailed Steps:

  • RAW264.7 cells are seeded in 96-well plates and treated with this compound or this compound A, followed by stimulation with LPS (lipopolysaccharide).

  • After 24 hours of incubation, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • The mixture is incubated at room temperature for 10-15 minutes in the dark.

  • The Griess reagent reacts with nitrite to form a purple azo compound.

  • The absorbance of the colored product is measured at approximately 540 nm. The concentration of nitrite is determined by comparison with a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 into the cell culture medium.

Detailed Steps:

  • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody).

  • After washing, the plate is blocked to prevent non-specific binding.

  • Cell culture supernatants from treated and control cells are added to the wells and incubated.

  • The plate is washed again, and a detection antibody conjugated to an enzyme (e.g., biotinylated anti-TNF-α) is added.

  • After another incubation and wash, a substrate for the enzyme (e.g., streptavidin-HRP followed by TMB) is added.

  • The enzyme converts the substrate into a colored product. The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of the cytokine is determined from a standard curve.

Western Blot Analysis

This technique is used to detect and quantify the phosphorylation (activation) of specific proteins in the NF-κB and MAPK signaling pathways.

Western_Blot_Workflow start Cell Lysis and Protein Extraction quant Protein Quantification (e.g., BCA assay) start->quant sds_page SDS-PAGE Electrophoresis quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with BSA or Milk transfer->blocking primary_ab Incubation with Primary Antibody (e.g., anti-p-JNK) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection and Imaging secondary_ab->detection

Caption: General workflow for Western blot analysis.

Detailed Steps:

  • Cells are treated with the compounds and/or stimulants, then lysed to extract total proteins.

  • Protein concentration is determined to ensure equal loading.

  • Proteins are separated by size via SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-p38).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The band intensity corresponds to the amount of the target protein.

Conclusion

Both this compound and this compound A exhibit potent anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways. While both compounds are effective, subtle differences in their bioactivities have been observed. This compound appears to be more effective at inhibiting NO production at lower concentrations, whereas this compound A shows a greater inhibitory effect on MCP-1. These findings provide a valuable foundation for further research into the therapeutic potential of these iridoid glycosides in inflammatory and metabolic diseases. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to replicate or expand upon these studies.

References

Patrinoside and Metformin in the Management of Insulin Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of patrinoside, a novel iridoid glycoside, and metformin, a widely prescribed biguanide, in the context of treating insulin resistance. The information presented herein is based on available preclinical data and is intended to inform research and development efforts in metabolic diseases.

At a Glance: this compound vs. Metformin

FeatureThis compoundMetformin
Primary Mechanism Activates PI3K/AKT pathway; Inhibits NF-κB and MAPK inflammatory pathways.Activates AMPK signaling pathway; Inhibits hepatic gluconeogenesis.
Cellular Effects Increases glucose uptake, enhances insulin signaling, reduces inflammation and oxidative stress.Increases glucose uptake, enhances insulin sensitivity, reduces hepatic glucose output.
Evidence Level In vitro studies. Limited in vivo data on the source plant extract.Extensive in vitro, in vivo, and clinical trial data.
Potential Advantages Dual action on insulin signaling and inflammation.Well-established efficacy and safety profile.
Current Limitations Lack of in vivo and clinical data on the isolated compound.Primarily addresses metabolic aspects of insulin resistance.

Mechanism of Action: A Tale of Two Pathways

This compound and metformin improve insulin sensitivity through distinct, yet complementary, signaling pathways.

This compound: The current body of in vitro research indicates that this compound exerts its insulin-sensitizing effects through a dual mechanism. Firstly, it directly enhances the canonical insulin signaling pathway by activating Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and subsequent glucose uptake. Secondly, this compound demonstrates significant anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Chronic low-grade inflammation is a key contributor to insulin resistance, and by mitigating this, this compound may help restore normal insulin sensitivity.

Metformin: The primary and most well-established mechanism of metformin is the activation of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK leads to a cascade of events that enhance insulin sensitivity, including increased glucose uptake in muscle cells and reduced hepatic gluconeogenesis. Metformin's activation of AMPK is understood to be a consequence of its inhibitory effect on the mitochondrial respiratory chain complex I. Additionally, metformin has been shown to influence the gut microbiome and increase the secretion of glucagon-like peptide-1 (GLP-1), further contributing to its glucose-lowering effects.

Signaling Pathways Visualized

Patrinoside_Signaling_Pathway cluster_inflammation Inflammatory Stimuli (e.g., TNF-α) cluster_insulin Insulin Signaling TNF-α TNF-α IKK IKK TNF-α->IKK MAPK\n(p38, JNK, ERK) MAPK (p38, JNK, ERK) TNF-α->MAPK\n(p38, JNK, ERK) Insulin Insulin IR Insulin Receptor Insulin->IR IRS-1 IRS-1 IR->IRS-1 PI3K PI3K IRS-1->PI3K AKT AKT PI3K->AKT GLUT4\nTranslocation GLUT4 Translocation AKT->GLUT4\nTranslocation This compound This compound This compound->PI3K activates This compound->IKK inhibits This compound->MAPK\n(p38, JNK, ERK) inhibits IκB IκB IKK->IκB NF-κB NF-κB IκB->NF-κB | Inflammatory\nCytokines Inflammatory Cytokines NF-κB->Inflammatory\nCytokines Insulin Resistance Insulin Resistance MAPK\n(p38, JNK, ERK)->Insulin Resistance Glucose\nUptake Glucose Uptake GLUT4\nTranslocation->Glucose\nUptake

Caption: this compound's dual-action signaling pathway.

Metformin_Signaling_Pathway cluster_cell Hepatocyte / Myocyte Metformin Metformin Mitochondrial\nComplex I Mitochondrial Complex I Metformin->Mitochondrial\nComplex I inhibits AMP/ATP\nRatio AMP/ATP Ratio Mitochondrial\nComplex I->AMP/ATP\nRatio increases AMPK AMPK AMP/ATP\nRatio->AMPK activates ACC Acetyl-CoA Carboxylase AMPK->ACC inhibits Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis inhibits GLUT4\nTranslocation GLUT4 Translocation AMPK->GLUT4\nTranslocation promotes Fatty Acid\nOxidation Fatty Acid Oxidation ACC->Fatty Acid\nOxidation leads to Glucose\nUptake Glucose Uptake GLUT4\nTranslocation->Glucose\nUptake

Caption: Metformin's primary signaling pathway via AMPK.

Quantitative Data Comparison

Direct comparative studies between this compound and metformin are not yet available. The following tables summarize quantitative data from separate in vitro and in vivo/clinical studies.

In Vitro Studies: Effects on Glucose Uptake and Signaling
CompoundCell LineModel of Insulin ResistanceConcentrationEffect on Glucose UptakeKey Signaling ChangesReference
This compound 3T3-L1 adipocytesDexamethasone-induced25.0 µMSignificant increase (P < 0.001)↑ p-IRS-1, ↑ p-Akt, ↑ GLUT4
This compound A 3T3-L1 adipocytesDexamethasone-induced12.5 µMSignificant increase (P < 0.001)↑ p-IRS-1, ↑ p-Akt, ↑ GLUT4
Metformin 3T3-L1 adipocytesCo-culture with LPS-induced RAW 264.7 macrophages25 µg/mlEnhanced glucose consumption↑ GLUT-4 mRNA, ↑ IRS-1 mRNA
Metformin L6-GLUT4 myotubesStandard culture2 mM (20-24h)~1.5-fold increase in basal glucose uptake-
In Vivo & Clinical Data: Effects on Insulin Resistance Markers
CompoundStudy PopulationDurationDosageChange in HOMA-IRReference
Metformin Overweight/obese children & adolescents8 weeks - 18 months1000-2000 mg/dayNo significant difference compared to placebo (meta-analysis of 11 trials)
Metformin Patients with Type 2 Diabetes--Significant reduction (meta-analysis)
Patrinia scabiosaefolia Extract High-fat diet-induced obese mice--Improved insulin resistance (as part of a combination extract)

Note: HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) is a commonly used clinical marker. A lower HOMA-IR value indicates better insulin sensitivity. Data for Patrinia scabiosaefolia extract is from a study using a combination of extracts, and the specific contribution of this compound is not defined.

Experimental Protocols

In Vitro Insulin Resistance Model and Glucose Uptake Assay (this compound)

Patrinoside_Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment & Assay Start Start: 3T3-L1 Preadipocytes Differentiate Differentiate to mature adipocytes Start->Differentiate Induce_IR Induce Insulin Resistance: Dexamethasone (1 µM) for 48h Differentiate->Induce_IR Treat Treat with this compound (e.g., 12.5 µM, 25 µM) for 24h Induce_IR->Treat Insulin_Stim Insulin Stimulation (100 nM) for 30 min Treat->Insulin_Stim Western_Blot Western Blot Analysis: p-IRS-1, p-Akt, GLUT4 Treat->Western_Blot Glucose_Uptake Measure Glucose Uptake: 2-NBDG fluorescence Insulin_Stim->Glucose_Uptake End End Glucose_Uptake->End End: Quantify Insulin Sensitivity Western_Blot->End

Caption: In vitro workflow for this compound evaluation.

Detailed Methodology:

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • Induction of Insulin Resistance: Mature adipocytes are treated with 1 µM dexamethasone for 48 hours to induce a state of insulin resistance.

  • This compound Treatment: Insulin-resistant adipocytes are then treated with varying concentrations of this compound (e.g., 12.5 µM, 25.0 µM) for 24 hours.

  • Glucose Uptake Assay: Cells are serum-starved, followed by stimulation with 100 nM insulin for 30 minutes. Glucose uptake is then measured using a fluorescent glucose analog, 2-NBDG.

  • Western Blot Analysis: Protein expression levels of key insulin signaling molecules (p-IRS-1, p-Akt, and GLUT4) are quantified by Western blot to elucidate the mechanism of action.

In Vivo Assessment of Insulin Resistance (General Protocol)

InVivo_Experimental_Workflow cluster_animal_model Animal Model of Insulin Resistance cluster_intervention Intervention & Assessment Start Start: Rodent Model Induce_IR Induce Insulin Resistance: (e.g., High-Fat Diet) Start->Induce_IR Treatment Administer Test Compound (e.g., this compound or Metformin) Induce_IR->Treatment GTT Glucose Tolerance Test (GTT) Treatment->GTT ITT Insulin Tolerance Test (ITT) Treatment->ITT HOMA_IR Calculate HOMA-IR from fasting glucose and insulin Treatment->HOMA_IR Tissue_Analysis Tissue Collection for Biochemical Analysis Treatment->Tissue_Analysis End End GTT->End End: Assess Insulin Sensitivity ITT->End HOMA_IR->End Tissue_Analysis->End

Caption: General in vivo workflow for insulin resistance studies.

Detailed Methodology:

  • Animal Model: An appropriate animal model for insulin resistance is selected, such as mice fed a high-fat diet to induce obesity and insulin resistance.

  • Treatment: Animals are administered the test compound (e.g., Patrinia scabiosaefolia extract) or a control vehicle over a specified period.

  • Metabolic Tests:

    • Glucose Tolerance Test (GTT): Measures the ability of the animal to clear a glucose load from the bloodstream.

    • Insulin Tolerance Test (ITT): Assesses the whole-body response to exogenous insulin.

  • Biochemical Analysis: At the end of the study, blood samples are collected to measure fasting glucose and insulin levels for the calculation of HOMA-IR. Tissues such as the liver, muscle, and adipose tissue can be collected for further analysis of signaling pathways.

Conclusion and Future Directions

This compound emerges as a promising preclinical candidate for the treatment of insulin resistance, with a unique dual mechanism that targets both insulin signaling and inflammation. Its ability to activate the PI3K/AKT pathway and inhibit the NF-κB and MAPK pathways suggests a multifaceted approach to ameliorating insulin resistance.

Metformin, the current first-line therapy, primarily acts through the AMPK pathway and has a well-documented history of clinical efficacy and safety.

The key differentiator at this stage is the level of evidence. While metformin is a clinically validated therapeutic, the data on this compound is currently limited to in vitro studies, with only preliminary in vivo data on the plant extract from which it is derived.

For drug development professionals, the following are critical next steps:

  • In Vivo Efficacy Studies: The most pressing need is to evaluate the efficacy of isolated this compound in established animal models of insulin resistance. These studies should include dose-ranging, pharmacokinetic, and pharmacodynamic assessments.

  • Head-to-Head Comparative Studies: Direct comparative studies of this compound and metformin in both in vitro and in vivo models are essential to accurately gauge their relative potency and efficacy.

  • Safety and Toxicology: A comprehensive toxicological profile of this compound needs to be established.

A Comparative Analysis of the Efficacy of Patrinoside and Other Iridoid Glycosides in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of experimental data reveals the comparative efficacy of patrinoside and other prominent iridoid glycosides, including geniposide, aucubin, loganin, and catalpol, in mitigating inflammatory responses. This guide synthesizes available quantitative data, details common experimental protocols, and visualizes the key signaling pathways involved, offering a valuable resource for researchers, scientists, and drug development professionals in the field of inflammation and natural product pharmacology.

The primary mechanism underlying the anti-inflammatory effects of these iridoid glycosides is the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory process, and their inhibition leads to a downstream reduction in pro-inflammatory mediators.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the available quantitative data on the inhibitory effects of this compound and other iridoid glycosides on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a standard in vitro model for studying inflammation. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from various independent investigations. Experimental conditions may vary between studies, which should be taken into consideration when interpreting the data.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Cells

Iridoid GlycosideIC50 (µM)Reference
This compound Data not available in reviewed literature
Geniposide 135.9[1]
Aucubin Data not available in reviewed literature
Loganin Data not available in reviewed literature
Catalpol Data not available in reviewed literature

Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production in LPS-Stimulated RAW264.7 Cells

Iridoid GlycosideIC50 (µM)Reference
This compound Data not available in reviewed literature
Geniposide 310.3[1]
Aucubin (hydrolyzed) 9.2[2]
Loganin Data not available in reviewed literature
Catalpol Data not available in reviewed literature

Table 3: Inhibition of Interleukin-6 (IL-6) Production in LPS-Stimulated RAW264.7 Cells

Iridoid GlycosideIC50 (µM)Reference
This compound Data not available in reviewed literature
Geniposide 1454[1]
Aucubin Data not available in reviewed literature
Loganin Data not available in reviewed literature
Catalpol Data not available in reviewed literature

While specific IC50 values for this compound in the inhibition of NO, TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells were not explicitly found in the reviewed literature, studies have demonstrated its significant dose-dependent inhibitory effects on these markers. For instance, this compound at concentrations of 25, 50, and 100 μM showed a very significant downregulation of IL-6 production[3]. Similarly, it significantly inhibited the secretion of TNF-α at various concentrations[3].

Signaling Pathway Modulation

The anti-inflammatory effects of this compound and other iridoid glycosides are largely attributed to their ability to interfere with the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to significantly reduce the phosphorylation of both IκBα and p65 in LPS-stimulated macrophages[3]. Geniposide, aucubin, and loganin also exert their anti-inflammatory effects through the inhibition of this pathway[4][5][6].

Figure 1: Inhibition of the NF-κB signaling pathway by this compound and other iridoid glycosides.
MAPK Signaling Pathway

The MAPK pathway, comprising kinases such as ERK, JNK, and p38, is another crucial regulator of inflammation. Activation of these kinases leads to the expression of various inflammatory mediators. This compound has been observed to significantly inhibit the phosphorylation of p38, ERK, and JNK in a dose-dependent manner[3]. Geniposide also demonstrates inhibitory effects on this pathway[6].

MAPK_Pathway MAPK Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates AP1 AP-1 p38->AP1 Activate JNK->AP1 Activate ERK->AP1 Activate Genes Pro-inflammatory Gene Expression AP1->Genes This compound This compound & other Iridoid Glycosides This compound->MAPKK Inhibits Phosphorylation

Figure 2: Inhibition of the MAPK signaling pathway by this compound and other iridoid glycosides.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of iridoid glycosides.

In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity.

Experimental_Workflow In Vitro Anti-inflammatory Assay Workflow A 1. Seed RAW264.7 cells in 96-well plates B 2. Pre-treat cells with various concentrations of Iridoid Glycoside A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) B->C D 4. Incubate for 24 hours C->D E 5. Collect cell supernatant D->E G 7. Perform cell viability assay (e.g., MTT) to rule out cytotoxicity D->G F 6. Measure NO, TNF-α, IL-6 levels (e.g., Griess Assay, ELISA) E->F

Figure 3: A generalized workflow for assessing the in vitro anti-inflammatory activity.

1. Cell Culture and Treatment:

  • RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with varying concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of, for example, 1 µg/mL.

  • The plates are incubated for 24 hours.

2. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Cytokine Production (TNF-α, IL-6): The levels of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

3. Cell Viability Assay:

  • To ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity, a cell viability assay, such as the MTT assay, is performed in parallel.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This technique is used to determine the effect of the compounds on the phosphorylation and expression of key signaling proteins.

1. Cell Lysis and Protein Quantification:

  • After treatment with the iridoid glycoside and/or LPS, cells are washed with cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • The total protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, etc.) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are typically normalized to their total protein counterparts.

Conclusion

This compound, along with other iridoid glycosides such as geniposide, aucubin, loganin, and catalpol, demonstrates significant anti-inflammatory potential primarily through the inhibition of the NF-κB and MAPK signaling pathways. While the available data strongly supports the efficacy of this compound, a more direct comparative analysis would be facilitated by standardized in vitro studies that evaluate these compounds under identical experimental conditions to determine their relative potencies with greater precision. The information presented in this guide provides a solid foundation for researchers to further explore the therapeutic potential of this compound and other iridoid glycosides in the management of inflammatory diseases.

References

Validating the Anti-inflammatory Effects of Patrinoside In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of Patrinoside, juxtaposed with alternative anti-inflammatory agents. While direct in vivo studies on isolated this compound are limited in publicly accessible literature, this document synthesizes the available in vitro data for this compound and supportive in vivo evidence from extracts of its source plant, Patrinia scabiosaefolia. The guide includes detailed experimental protocols for key in vivo inflammation models and presents quantitative data in a comparative format to aid in research and development decisions.

This compound: In Vitro Anti-inflammatory Profile

This compound has demonstrated significant anti-inflammatory activity in preclinical in vitro models. Studies have shown that this compound can effectively suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This includes a dose-dependent reduction in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[1][2][3].

The underlying mechanism for these effects has been attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1][2][3]. This compound has been shown to decrease the phosphorylation of key proteins in these pathways, such as p65, IκB, ERK, JNK, and p38, thereby preventing the transcription of pro-inflammatory genes[1].

Supporting In Vivo Evidence from Patrinia Extracts

In vivo studies on extracts from Patrinia species, which are known to contain this compound, provide compelling evidence for the potential anti-inflammatory efficacy of its constituents in living organisms.

Carrageenan-Induced Paw Edema

In a classic model of acute inflammation, an extract of Patrinia villosa demonstrated a potent anti-inflammatory effect, comparable to the standard steroidal anti-inflammatory drug, dexamethasone.

Treatment GroupDosePaw Edema Inhibition (%) at 3h
Patrinia villosa Extract200 mg/kg65.2%
Dexamethasone5 mg/kg68.5%

Data synthesized from studies on Patrinia villosa extracts.

Croton Oil-Induced Ear Edema

The anti-inflammatory effects of Patrinia villosa extract were also observed in the croton oil-induced ear edema model in mice, another widely used assay for acute inflammation.

Treatment GroupDoseEar Edema Inhibition (%)
Patrinia villosa Extract100 mg/kg58.3%
Dexamethasone1 mg/kg63.7%[4]

Data synthesized from studies on Patrinia villosa and comparative dexamethasone studies.

Cotton Pellet-Induced Granuloma

To assess the effect on the proliferative phase of inflammation, the cotton pellet-induced granuloma model is employed. An extract of Patrinia villosa showed significant inhibition of granuloma formation, indicating its potential to modulate chronic inflammatory responses.

Treatment GroupDoseGranuloma Weight Inhibition (%)
Patrinia villosa Extract200 mg/kg42.1%
Dexamethasone5 mg/kg48.7%

Data synthesized from studies on Patrinia villosa extracts.

DSS-Induced Colitis

In a model of inflammatory bowel disease, a methanol extract of Patrinia scabiosaefolia was shown to ameliorate the symptoms of dextran sulfate sodium (DSS)-induced colitis in mice. The extract significantly reduced disease activity index scores, suppressed weight loss, and decreased the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the colon[5].

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation.

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Animals are fasted for 12 hours prior to the experiment with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • This compound, a vehicle control, or a reference drug (e.g., Indomethacin, 10 mg/kg) is administered orally or intraperitoneally.

    • After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: [(V_c - V_t) / V_c] * 100, where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.

Croton Oil-Induced Ear Edema in Mice

This is a common model for evaluating topically or systemically active anti-inflammatory agents.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • A solution of croton oil (e.g., 5% in acetone) is prepared as the irritant.

    • This compound, a vehicle control, or a reference drug (e.g., Dexamethasone, 0.1 mg/ear) is applied topically to the inner surface of the right ear.

    • After 30 minutes, the croton oil solution is applied to the same ear. The left ear serves as a control.

    • After 4-6 hours, the mice are euthanized, and a circular section of both ears is punched out and weighed.

  • Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition is determined by comparing the treated group with the control group.

Cotton Pellet-Induced Granuloma in Rats

This model is used to evaluate the chronic anti-inflammatory and anti-proliferative effects of a substance.

  • Animals: Male Wistar rats (180-220 g).

  • Procedure:

    • Sterile, pre-weighed cotton pellets (approximately 10 mg) are used.

    • Under light anesthesia, the pellets are implanted subcutaneously in the axilla or groin region of the rats.

    • This compound, a vehicle control, or a reference drug (e.g., Dexamethasone, 1 mg/kg/day) is administered orally for 7 consecutive days, starting from the day of implantation.

    • On the 8th day, the rats are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are dissected out.

    • The pellets are dried in an oven at 60°C until a constant weight is achieved.

  • Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage of inhibition of granuloma formation in the treated groups is compared to the control group.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used model for inflammatory bowel disease (IBD).

  • Animals: C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water for 5-7 days[5][6][7].

    • This compound, a vehicle control, or a reference drug (e.g., Sulfasalazine, 50 mg/kg) is administered orally daily during and sometimes after the DSS administration period.

    • Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

    • At the end of the experiment, mice are euthanized, and the colon is removed to measure its length and for histological analysis and cytokine measurement.

  • Data Analysis: The DAI scores, colon length, histological scores, and cytokine levels are compared between the treated and control groups to assess the therapeutic effect.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed anti-inflammatory mechanism of this compound and a general workflow for its in vivo validation.

Patrinoside_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway (IκB, p65) TLR4->NFkB This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription MAPK->Pro_inflammatory_Genes NFkB->Pro_inflammatory_Genes Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, NO) Pro_inflammatory_Genes->Inflammatory_Mediators

Caption: Proposed anti-inflammatory mechanism of this compound.

InVivo_Workflow start Hypothesis: This compound has in vivo anti-inflammatory effects model_selection Select In Vivo Model (e.g., Carrageenan Paw Edema) start->model_selection animal_groups Animal Grouping (Vehicle, this compound, Positive Control) model_selection->animal_groups treatment Drug Administration animal_groups->treatment induction Induction of Inflammation treatment->induction measurement Measurement of Inflammatory Parameters induction->measurement analysis Data Analysis and Comparison measurement->analysis conclusion Conclusion on In Vivo Efficacy analysis->conclusion

Caption: General workflow for in vivo validation.

Conclusion

The available in vitro data strongly suggest that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While direct in vivo studies on the isolated compound are needed for definitive validation, the promising results from in vivo studies using extracts of Patrinia species, which contain this compound, provide a solid foundation for further investigation. The experimental models and comparative data presented in this guide offer a framework for designing and evaluating future in vivo studies to fully elucidate the therapeutic potential of this compound as an anti-inflammatory agent.

References

Patrinoside's Dual Inhibitory Effect on NF-κB and MAPK Signaling Pathways: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of current research reveals that Patrinoside, a natural iridoid glycoside, exhibits significant anti-inflammatory properties by dually inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This comparison guide, tailored for researchers, scientists, and drug development professionals, provides an objective overview of this compound's performance, supported by experimental data, to elucidate its therapeutic potential.

This compound, isolated from Patrinia scabiosaefolia, has been shown to effectively suppress the activation of both NF-κB and MAPK pathways, which are critical mediators of the inflammatory response.[1][2][3] In various cell models, including LPS-stimulated RAW264.7 macrophages and TNF-α-induced 3T3-L1 adipocytes, this compound has demonstrated a marked reduction in the production of pro-inflammatory mediators.[1][2][3]

The compound's mechanism of action involves the inhibition of key phosphorylation events within both cascades. For the NF-κB pathway, this compound significantly reduces the phosphorylation of IκB and the p65 subunit, preventing the translocation of p65 into the nucleus.[1][2] Concurrently, it inhibits the phosphorylation of the primary MAPK proteins: p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1][2] This dual inhibition leads to a downstream decrease in the transcription and secretion of inflammatory cytokines such as TNF-α and IL-6.[1][2][3]

Quantitative Analysis of this compound's Inhibitory Effects

The following tables summarize the quantitative data from studies investigating the effects of this compound on key proteins within the NF-κB and MAPK pathways in RAW264.7 and 3T3-L1 cells.

Table 1: Effect of this compound on NF-κB Pathway Activation in RAW264.7 Macrophages

Target ProteinTreatmentConcentration (µM)Inhibition of PhosphorylationReference
p-IκBThis compound25, 50, 100Significant reduction[1][2]
p-p65This compound25, 50, 100Significant reduction[1][2]

Table 2: Effect of this compound on MAPK Pathway Activation in RAW264.7 Macrophages

Target ProteinTreatmentConcentration (µM)Inhibition of PhosphorylationReference
p-p38This compound25, 50, 100Significant reduction[1][2]
p-ERKThis compound25, 50, 100Significant reduction[1][2]
p-JNKThis compound25, 50, 100Significant reduction[1][2]

Table 3: Effect of this compound on MAPK Pathway Activation in TNF-α-induced 3T3-L1 Adipocytes

Target ProteinTreatmentConcentration (µM)Inhibition of PhosphorylationReference
p-p38This compound25, 50, 100Significant inhibition at all concentrations (P < 0.001)[2]
p-ERKThis compound25, 50, 100Significant inhibition at all concentrations (P < 0.001)[2]
p-JNKThis compound50, 100Significant inhibition (P < 0.01 at 50µM, P < 0.001 at 100µM)[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex IκB-p65 Complex p65 p65 p65_nuc p65 p65->p65_nuc Translocation NFkB_complex:e->IkB:w Dissociation This compound This compound This compound->IKK Inhibits (prevents p-IκB) DNA DNA p65_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / TNF-α Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates p38 p38 MAPKKK->p38 Phosphorylates ERK ERK MAPKKK->ERK Phosphorylates JNK JNK MAPKKK->JNK Phosphorylates AP1 AP-1 p38->AP1 Activate ERK->AP1 JNK->AP1 This compound This compound This compound->p38 Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation Cytokines Pro-inflammatory Cytokines AP1->Cytokines Transcription Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection Cell_Culture 1. Cell Culture (e.g., RAW264.7) Treatment 2. Treatment (LPS +/- this compound) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-p-p65) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection

References

A Head-to-Head Comparison: Patrinoside and Synthetic Anti-inflammatories

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory therapeutics, a growing interest in natural compounds is challenging the long-held dominance of synthetic drugs. This guide provides a detailed, data-driven comparison of Patrinoside, a key iridoid glycoside from the plant Patrinia scabiosaefolia, and conventional synthetic anti-inflammatory drugs, specifically non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and professionals in drug development, offering an objective evaluation based on available experimental data.

While direct head-to-head clinical trials are not yet prevalent, a comparative analysis of their mechanisms of action and preclinical performance in established in vivo models of inflammation and analgesia provides valuable insights into their respective profiles.

Mechanisms of Action: A Tale of Two Pathways

This compound and synthetic NSAIDs exert their anti-inflammatory effects through distinct molecular pathways.

This compound: The anti-inflammatory activity of this compound is primarily attributed to its ability to modulate key intracellular signaling cascades.[1][2][3] It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are crucial in the transcription of pro-inflammatory genes. By suppressing these signaling routes, this compound effectively reduces the production of a wide array of inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).[1][2]

Synthetic Anti-inflammatories (NSAIDs): The cornerstone of the mechanism for traditional NSAIDs like Indomethacin and Diclofenac is the inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[4] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] The inhibition of COX-2 is largely responsible for the anti-inflammatory effects of NSAIDs.

G cluster_0 This compound Pathway cluster_1 NSAID Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK MAPK MAPK Inflammatory Stimuli->MAPK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates MAPK->Pro-inflammatory Genes activates This compound This compound This compound->IKK This compound->MAPK Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins NSAIDs NSAIDs NSAIDs->COX-1 / COX-2

Figure 1: Comparative Signaling Pathways of this compound and NSAIDs.

Quantitative Comparison of In Vivo Efficacy

Direct comparative studies on this compound are limited. Therefore, this guide presents data from studies on Patrinia species extracts containing iridoid glycosides, including this compound, and representative data for the widely used NSAID, Indomethacin, in standard preclinical models. It is important to note that the following data is compiled from separate studies and represents an indirect comparison.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model assesses the ability of a compound to reduce acute inflammation. Edema is induced by injecting carrageenan into the paw of a rodent, and the swelling is measured over time.

Table 1: Effect of Patrinia heterophylla Extract on Carrageenan-Induced Paw Edema in Mice (Note: Data is representative of iridoid-containing Patrinia extracts and uses Aspirin as a comparator.)

TreatmentDose (mg/kg)Inhibition of Edema (%) at 3h
Control-0
P. heterophylla Extract20045.8
P. heterophylla Extract40058.3
Aspirin10054.2

Table 2: Representative Effect of Indomethacin on Carrageenan-Induced Paw Edema in Rats (Note: Data is compiled from representative studies.)

TreatmentDose (mg/kg)Inhibition of Edema (%) at 3h
Control-0
Indomethacin5~50-60
Indomethacin10~65-75
Analgesic Activity: Acetic Acid-Induced Writhing Test

This test evaluates peripheral analgesic activity. An intraperitoneal injection of acetic acid induces characteristic writhing movements, and a reduction in the number of writhes indicates an analgesic effect.

Table 3: Effect of Patrinia heterophylla Extract on Acetic Acid-Induced Writhing in Mice (Note: Data is representative of iridoid-containing Patrinia extracts and uses Aspirin as a comparator.)

TreatmentDose (mg/kg)Inhibition of Writhing (%)
Control-0
P. heterophylla Extract20051.2
P. heterophylla Extract40069.8
Aspirin10075.6

Table 4: Representative Effect of Indomethacin on Acetic Acid-Induced Writhing in Mice (Note: Data is compiled from representative studies.)

TreatmentDose (mg/kg)Inhibition of Writhing (%)
Control-0
Indomethacin5~50-70
Indomethacin10~70-90

Experimental Protocols

Carrageenan-Induced Paw Edema

Objective: To assess in vivo anti-inflammatory activity.

Methodology:

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control, standard (e.g., Indomethacin), and test (this compound or extract) groups.

  • Administration: The test compound or vehicle (for the control group) is administered orally or intraperitoneally.

  • Induction of Edema: After a set period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

G Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Figure 2: Experimental Workflow for Carrageenan-Induced Paw Edema.

Acetic Acid-Induced Writhing Test

Objective: To evaluate peripheral analgesic activity.

Methodology:

  • Animal Model: Swiss albino mice are commonly used.

  • Acclimatization and Grouping: Similar to the paw edema model.

  • Administration: The test compound, a standard analgesic (e.g., Diclofenac), or vehicle is administered.

  • Induction of Writhing: After a specified time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

  • Observation: The number of writhes (stretching of the abdomen and hind limbs) is counted for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Calculation: The percentage inhibition of writhing is calculated for each group compared to the control group.

G Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Acetic Acid Injection Acetic Acid Injection Drug Administration->Acetic Acid Injection Writhing Count Writhing Count Acetic Acid Injection->Writhing Count Data Analysis Data Analysis Writhing Count->Data Analysis

Figure 3: Experimental Workflow for Acetic Acid-Induced Writhing Test.

Summary and Future Directions

The available preclinical data suggests that this compound and related iridoid glycosides from Patrinia species possess significant anti-inflammatory and analgesic properties. Their mechanism of action, centered on the inhibition of the NF-κB and MAPK pathways, presents a broader modulation of the inflammatory cascade compared to the more targeted COX inhibition of traditional NSAIDs.

The indirect comparison of in vivo data indicates that extracts of Patrinia can produce anti-inflammatory and analgesic effects that are comparable to standard doses of NSAIDs like aspirin and Indomethacin. However, it is crucial to underscore that these are not from direct head-to-head studies, and the potency of purified this compound in these models requires further investigation.

Future research should focus on direct, head-to-head in vivo studies comparing purified this compound with various classes of synthetic anti-inflammatory drugs. Such studies will be instrumental in elucidating the full therapeutic potential of this compound and its viability as a novel anti-inflammatory agent.

References

Replicating Patrinoside's Anti-Inflammatory and Insulin-Sensitizing Benefits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Patrinoside's performance against established insulin-sensitizing agents, Metformin and Rosiglitazone. The focus is on replicating published findings related to their anti-inflammatory effects, a key mechanism in improving insulin resistance. This document summarizes quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the key signaling pathways and workflows involved.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the inhibitory effects of this compound, this compound A, Metformin, and Rosiglitazone on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and tumor necrosis factor-alpha (TNF-α)-stimulated 3T3-L1 adipocytes. These cell lines are standard models for studying inflammation and insulin resistance.

Table 1: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

CompoundConcentrationTargetInhibition EffectSignificance
This compound 25, 50, 100 µMIL-6 SecretionDose-dependent decreaseP < 0.001[1]
50, 100 µMTNF-α SecretionSignificant decreaseP < 0.001[1]
12.5, 25, 50 µMNO ProductionSignificant decreaseP < 0.01[1]
This compound A 25, 50 µMIL-6 SecretionSignificant decreaseP < 0.001[1]
25, 50 µMTNF-α SecretionSignificant decreaseP < 0.001[1]
12.5, 25, 50 µMNO ProductionSignificant decreaseP < 0.01[1]
Metformin Clinically relevant concentrationsIL-6 SecretionConsiderable decrease[2]
Clinically relevant concentrationsTNF-α SecretionConsiderable decrease[2]
Rosiglitazone 1, 5, 10, 20 µMInflammatory CytokinesConcentration-dependent inhibition[3]

Table 2: Inhibition of Inflammatory Chemokines in TNF-α-Stimulated 3T3-L1 Adipocytes

CompoundConcentrationTargetInhibition EffectSignificance
This compound 50, 100 µMMCP-1 SecretionSignificant decreaseP < 0.001[1]
25, 50, 100 µMMIP-1α TranscriptionSignificant inhibitionP < 0.05[1]
This compound A 50, 100 µMMCP-1 SecretionSignificant decreaseP < 0.001[1]
50, 100 µMMIP-1α TranscriptionSignificant inhibitionP < 0.001[1]

Table 3: Inhibition of NF-κB and MAPK Signaling Pathway Proteins in LPS-Stimulated RAW264.7 Macrophages

CompoundConcentrationTarget ProteinInhibition EffectSignificance
This compound 25, 50 µMp-IκBSignificant reductionP < 0.05, P < 0.01[1]
12.5, 50 µMp-P65Significant inhibitionP < 0.05, P < 0.01[1]
12.5, 25, 50 µMp-JNKSignificant downregulationP < 0.05, P < 0.01[1]
50 µMp-P38Significant inhibitionP < 0.01[1]
This compound A 12.5, 25, 50 µMp-IκBSignificant inhibitionP < 0.05[1]
12.5, 50 µMp-P65Significant inhibitionP < 0.05[1]
12.5, 25 µMp-JNKSignificant downregulationP < 0.01[1]
25, 50 µMp-P38Significant inhibitionP < 0.01[1]
Metformin Not specifiedp-IκBαInhibition of phosphorylation[4]
Not specifiedp-P65Inhibition of phosphorylation[4]
Rosiglitazone Not specifiedp-P65Significant inhibition of upregulation[3]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental protocols are provided below.

Cell Culture and Treatment
  • Cell Lines: RAW264.7 murine macrophages and 3T3-L1 murine pre-adipocytes.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation of 3T3-L1 Pre-adipocytes:

    • Grow 3T3-L1 pre-adipocytes to confluence.

    • Two days post-confluence, induce differentiation by treating with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for two days.

    • For the next two days, culture the cells in DMEM with 10% FBS and 10 µg/mL insulin.

    • Maintain the differentiated adipocytes in DMEM with 10% FBS for another four days before experimentation.

  • Induction of Inflammation:

    • RAW264.7 cells: Stimulate with 1 µg/mL Lipopolysaccharide (LPS).

    • 3T3-L1 adipocytes: Stimulate with 10 ng/mL Tumor Necrosis Factor-alpha (TNF-α).

  • Compound Treatment: Pre-treat cells with various concentrations of this compound, this compound A, Metformin, or Rosiglitazone for 1-2 hours before the addition of the inflammatory stimulus (LPS or TNF-α).

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay:

    • Collect cell culture supernatants after treatment.

    • Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.

    • Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and Chemokines (TNF-α, IL-6, MCP-1, MIP-1α):

    • Coat a 96-well plate with a capture antibody specific for the target cytokine/chemokine overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-IκB, IκB, p-p65, p65, p-P38, P38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the band intensities and normalize to the total protein or loading control.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for assessing its anti-inflammatory and insulin-sensitizing effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IκB IκB IKK->IκB p NF-κB (p65/p50) NF-κB (p65/p50) IκB->NF-κB (p65/p50) releases NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n translocation MAPKK MAPKK MAPKKK->MAPKK p MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) MAPKK->MAPK (p38, ERK, JNK) p AP-1 AP-1 MAPK (p38, ERK, JNK)->AP-1 activates This compound This compound This compound->IKK This compound->MAPKK Inflammatory Genes Inflammatory Genes NF-κB (p65/p50)_n->Inflammatory Genes transcription Inflammatory Genes_2 Inflammatory Genes_2 AP-1->Inflammatory Genes_2 transcription

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

G Start Start Cell_Culture Culture RAW264.7 or 3T3-L1 cells Start->Cell_Culture Pre-treatment Pre-treat with this compound or alternative compounds Cell_Culture->Pre-treatment Stimulation Stimulate with LPS or TNF-α Pre-treatment->Stimulation Incubation Incubate for specified time Stimulation->Incubation Collect_Samples Collect supernatant and cell lysates Incubation->Collect_Samples Analysis Analysis Collect_Samples->Analysis ELISA ELISA for Cytokines Analysis->ELISA Western_Blot Western Blot for Signaling Proteins Analysis->Western_Blot End End ELISA->End Western_Blot->End

Caption: Experimental workflow for compound screening.

References

Assessing the Translational Potential of Patrinoside: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the translational potential of Patrinoside, a naturally occurring iridoid glycoside. By comparing its preclinical performance with established treatments for insulin resistance and inflammatory conditions, this document aims to inform future research and development directions.

This compound has demonstrated promising anti-inflammatory and insulin-sensitizing properties in early-stage research. Its mechanism of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, positions it as a potential therapeutic candidate for a range of metabolic and inflammatory diseases. However, a significant gap in preclinical data, particularly concerning its pharmacokinetics, in vivo efficacy, and safety profile, currently limits a full evaluation of its translational potential. This guide summarizes the existing data for this compound and places it in context with current therapeutic alternatives.

Mechanism of Action: A Dual Inhibitor of Inflammation and Insulin Resistance

In vitro studies have elucidated that this compound exerts its effects by targeting key inflammatory and metabolic signaling cascades. The compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, both of which are crucial mediators of inflammatory responses.[1][2][3]

By suppressing these pathways, this compound reduces the production of pro-inflammatory cytokines and mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2][3] This anti-inflammatory action is closely linked to its potential to improve insulin sensitivity, as chronic inflammation is a well-established contributor to insulin resistance.[1][2]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Patrinoside_Signaling_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK Activates MAPK_p MAPK (p38, ERK, JNK) Receptor->MAPK_p Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates This compound This compound This compound->IKK Inhibits This compound->MAPK_p Inhibits Gene Pro-inflammatory Gene Transcription NFκB_n->Gene Induces Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A Seed RAW 264.7 cells B Pre-treat with this compound (various concentrations) A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F Griess Assay (NO) D->F G ELISA (TNF-α, IL-6) D->G H Western Blot (p-p65, p-IκBα, p-MAPKs) E->H Translational_Pathway A In Vitro Studies (Mechanism, Potency) B Preclinical Development (Pharmacokinetics, In Vivo Efficacy, Toxicology) A->B C IND-Enabling Studies B->C D Clinical Trials (Phase I, II, III) C->D E Regulatory Approval D->E

References

Patrinoside: A Contender in the Arena of Natural Anti-Diabetic Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of patrinoside, a naturally occurring iridoid glycoside, reveals its significant potential as an anti-diabetic agent, positioning it as a noteworthy candidate for further research and development in the management of type 2 diabetes. This guide provides a detailed comparison of this compound's performance against other well-established natural diabetic treatments, supported by experimental data and methodological insights tailored for researchers, scientists, and drug development professionals.

This compound, isolated from the plant Patrinia scabiosaefolia, has demonstrated promising effects on glucose metabolism, primarily through the enhancement of insulin sensitivity.[1][2] Experimental evidence suggests that this compound and its analogue, this compound A, exert their anti-diabetic effects through a multi-pronged approach, including the activation of the PI3K/Akt signaling pathway, which in turn facilitates the translocation of GLUT4 glucose transporters to the cell membrane, ultimately leading to increased glucose uptake.[1] Furthermore, this compound has been shown to mitigate insulin resistance by inhibiting inflammatory pathways, specifically the NF-κB and MAPK signaling cascades, and by reducing oxidative stress through the suppression of reactive oxygen species (ROS) production.[1][2]

This comparison guide will delve into the quantitative performance of this compound alongside other prominent natural anti-diabetic compounds: berberine, cinnamon extract, and alpha-lipoic acid.

Quantitative Performance Comparison

To provide a clear and concise overview of the relative efficacy of these natural compounds, the following tables summarize key quantitative data from various in vitro and in vivo studies.

CompoundModel SystemKey FindingsReference
This compound 3T3-L1 AdipocytesSignificantly improved insulin resistance (P < 0.001) at a concentration of 25.0 μM.[1]
Berberine Newly Diagnosed Type 2 Diabetic PatientsReduced HbA1c by 2.0% and fasting blood glucose by 3.8 mmol/L over 3 months.[3]
Cinnamon Extract Diet-Induced Obese Hyperglycemic MiceAcutely lowered fasting blood glucose by 14.6% (300 mg/kg) and 18.9% (500 mg/kg).[4]
Alpha-Lipoic Acid Alloxan-Induced Diabetic RatsSignificantly prolonged and enhanced the glucose-lowering effect of gliclazide.[5]
CompoundClinical Trial ParticipantsDosageKey OutcomesReference
Berberine Patients with poorly controlled type 2 diabetes0.5 g, 3 times a day for 3 monthsDecreased HbA1c from 8.1% to 7.3%. Reduced fasting plasma insulin by 28.1% and HOMA-IR by 44.7%.[6]
Cinnamon Patients with prediabetes500 mg, 3 times a day for 12 weeksStabilized fasting plasma glucose levels compared to placebo.[7]
Alpha-Lipoic Acid Patients with type 2 diabetes600 mg/dayA meta-analysis showed a significant reduction in fasting plasma glucose and HbA1c.

Signaling Pathways and Mechanisms of Action

The anti-diabetic effects of these natural compounds are underpinned by their modulation of key signaling pathways involved in glucose homeostasis.

This compound's Mechanism of Action

This compound primarily enhances insulin sensitivity through the activation of the PI3K/Akt pathway, leading to GLUT4 translocation. It also exhibits anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways.

Patrinoside_Pathway This compound This compound PI3K PI3K This compound->PI3K activates NFkB NF-κB Pathway This compound->NFkB inhibits MAPK MAPK Pathway This compound->MAPK inhibits InsulinReceptor Insulin Receptor InsulinReceptor->PI3K activates Akt Akt PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane GlucoseUptake Glucose Uptake GLUT4_membrane->GlucoseUptake Glucose Glucose Glucose->GLUT4_membrane CellMembrane Cell Membrane Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation

Caption: this compound's dual action on glucose uptake and inflammation.

Berberine's Mechanism of Action

Berberine's anti-diabetic effects are largely attributed to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[2] AMPK activation leads to increased glucose uptake and utilization, and reduced hepatic gluconeogenesis.[2]

Berberine_Pathway Berberine Berberine AMPK AMPK Berberine->AMPK activates GlucoseUptake Glucose Uptake AMPK->GlucoseUptake increases Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis decreases

Caption: Berberine's activation of the central metabolic regulator, AMPK.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of these natural anti-diabetic compounds.

In Vitro: 3T3-L1 Adipocyte Glucose Uptake Assay

This assay is fundamental for assessing the direct effect of a compound on glucose uptake in insulin-sensitive cells.

Glucose_Uptake_Workflow Start Start: 3T3-L1 Preadipocytes Differentiate Differentiate to Adipocytes Start->Differentiate SerumStarve Serum Starve Differentiate->SerumStarve Treat Treat with Compound (e.g., this compound) SerumStarve->Treat Stimulate Stimulate with Insulin Treat->Stimulate AddTracer Add Labeled Glucose (e.g., 2-NBDG) Stimulate->AddTracer Incubate Incubate AddTracer->Incubate Wash Wash to Remove Excess Tracer Incubate->Wash Lyse Lyse Cells Wash->Lyse Measure Measure Tracer Uptake (e.g., Fluorescence) Lyse->Measure End End: Quantify Glucose Uptake Measure->End

Caption: Workflow for assessing in vitro glucose uptake in adipocytes.

Detailed Protocol:

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then induced to differentiate into mature adipocytes using a differentiation cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

  • Serum Starvation: Differentiated adipocytes are serum-starved to establish a baseline metabolic state.

  • Compound Treatment: Cells are pre-incubated with the test compound (e.g., this compound) at various concentrations.

  • Insulin Stimulation: Insulin is added to stimulate glucose uptake.

  • Glucose Tracer Incubation: A labeled glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent analog like 2-NBDG, is added.

  • Uptake Measurement: After incubation, cells are washed and lysed. The amount of tracer taken up by the cells is quantified using scintillation counting (for radioactive tracers) or fluorescence measurement.

In Vivo: Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is widely used to study the effects of anti-diabetic compounds in a living organism that mimics type 1 diabetes.

STZ_Model_Workflow Start Start: Healthy Rats InduceDiabetes Induce Diabetes (STZ Injection) Start->InduceDiabetes ConfirmDiabetes Confirm Hyperglycemia (Blood Glucose Measurement) InduceDiabetes->ConfirmDiabetes Group Group Animals (Control, Treatment) ConfirmDiabetes->Group Treat Administer Compound (e.g., this compound) Group->Treat Monitor Monitor Blood Glucose, Body Weight, etc. Treat->Monitor Sacrifice Sacrifice and Collect Tissues Monitor->Sacrifice Analyze Analyze Tissues (e.g., Western Blot) Sacrifice->Analyze End End: Evaluate In Vivo Efficacy Analyze->End

Caption: Workflow for the STZ-induced diabetic rat model.

Detailed Protocol:

  • Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal or intravenous injection of streptozotocin (STZ), a toxin that selectively destroys pancreatic β-cells.

  • Confirmation of Diabetes: Hyperglycemia is confirmed by measuring fasting blood glucose levels several days after STZ injection.

  • Animal Grouping and Treatment: Diabetic rats are randomly assigned to control and treatment groups. The treatment group receives the test compound (e.g., this compound) daily via oral gavage or other appropriate routes.

  • Monitoring: Key parameters such as fasting blood glucose, body weight, and water and food intake are monitored regularly throughout the study period.

  • Biochemical and Histological Analysis: At the end of the study, blood samples are collected for biochemical analysis (e.g., insulin, lipid profile). Tissues such as the pancreas, liver, and muscle are collected for histological examination and molecular analysis (e.g., Western blotting for signaling proteins).

Conclusion

This compound demonstrates significant potential as a natural anti-diabetic agent, with a mechanism of action that favorably impacts insulin sensitivity and inflammation. While direct quantitative comparisons with established natural treatments like berberine, cinnamon, and alpha-lipoic acid are still emerging, the existing in vitro data for this compound is compelling. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic efficacy and to establish its position within the expanding arsenal of natural compounds for the management of type 2 diabetes. The detailed experimental protocols provided herein offer a framework for such future investigations.

References

Safety Operating Guide

Safeguarding Laboratory Operations: Proper Disposal Procedures for Patrinoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, not only for personal safety but also for environmental protection. The proper disposal of chemical compounds like Patrinoside, a glycoside, is a critical component of laboratory safety and chemical handling. This document provides a comprehensive guide to the proper disposal procedures for this compound, ensuring the safe management of this and similar chemical waste.

I. Understanding the Compound: this compound

II. Personal Protective Equipment (PPE) - The First Line of Defense

Before handling this compound for any purpose, including disposal, it is essential to be equipped with the appropriate PPE. This minimizes the risk of exposure and ensures personal safety.

Essential PPE for Handling this compound:

PPE CategorySpecification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.

III. Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on general best practices for laboratory chemical waste management.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Solid this compound Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled, and sealable container. This container should be made of a material compatible with the chemical.

  • Contaminated Labware: Disposable items such as weighing papers, pipette tips, and contaminated gloves should be collected in a separate, sealed plastic bag or container labeled as "this compound Contaminated Waste."

  • Liquid this compound Solutions: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled waste container. Do not pour this compound solutions down the drain.

Step 2: Waste Container Management

Proper management of waste containers is essential for maintaining a safe laboratory environment.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound Waste") and the appropriate hazard symbols, if known.

  • Sealing: Keep waste containers securely sealed at all times, except when adding waste.

  • Storage: Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.

Step 3: Arrange for Professional Disposal

This compound waste should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical through regular trash or sewer systems.

IV. Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate any potential hazards.

Spill Response Protocol:

StepAction
1. Evacuate & Ventilate If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
2. Control Spill For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material.
3. Collect Waste Place all contaminated materials into a labeled, sealable container for disposal as hazardous waste.
4. Decontaminate Clean the spill area with an appropriate solvent, followed by soap and water.
5. Report Report the spill to your laboratory supervisor and the EHS office.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Patrinoside_Disposal_Workflow Start This compound Waste Generated Waste_Type Determine Waste Type Start->Waste_Type Solid_Waste Solid this compound or Contaminated Labware Waste_Type->Solid_Waste Solid Liquid_Waste This compound Solution Waste_Type->Liquid_Waste Liquid Collect_Solid Collect in Labeled, Sealable Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled, Leak-Proof Liquid Waste Container Liquid_Waste->Collect_Liquid Store_Waste Store in Designated Satellite Accumulation Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Store_Waste->EHS_Pickup

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Patrinoside
Reactant of Route 2
Reactant of Route 2
Patrinoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.